molecular formula C15H14O3 B077492 2,2'-Dimethoxybenzophenone CAS No. 13102-33-5

2,2'-Dimethoxybenzophenone

Cat. No.: B077492
CAS No.: 13102-33-5
M. Wt: 242.27 g/mol
InChI Key: GSNBCDKAHGNAIE-UHFFFAOYSA-N
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Description

2,2'-Dimethoxybenzophenone is a significant Type II photoinitiator widely utilized in photochemistry and polymer science research. Its primary mechanism of action involves absorbing UV light to reach an excited triplet state, followed by abstracting a hydrogen atom from a suitable co-initiator (often a tertiary amine), thereby generating free radicals that initiate the polymerization of monomers and oligomers. This compound is particularly valued in the development and study of UV-curing applications, including coatings, inks, adhesives, and photoresists, where it contributes to enhanced curing speeds and material properties. Beyond its industrial applications, this compound serves as a versatile synthetic intermediate and a key building block in organic chemistry for constructing complex molecular architectures. Its dimethoxy substitution pattern influences its absorption characteristics and reactivity, making it a subject of ongoing investigation in the design of novel photoinitiating systems and in photophysical studies. Researchers rely on this high-purity compound for its consistent performance in both exploratory and applied R&D settings, facilitating advancements in materials science and synthetic methodology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)18-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNBCDKAHGNAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927043
Record name Bis(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1336-26-1, 13102-33-5
Record name Methanone, bis(methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on 2,2'-Dimethoxybenzophenone (CAS No. 13102-33-5) is limited in publicly available scientific literature. This guide provides the available data for this specific compound. For illustrative purposes and to fulfill the request for a comprehensive technical document, a detailed section on the structurally related and more thoroughly documented compound, 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (CAS No. 131-54-4), is also included. Please note that these are distinct chemical entities with different properties and applications.

This compound: Core Data

This compound, also known as bis(2-methoxyphenyl)methanone, is a diaryl ketone. While its applications and biological activity are not extensively documented, its chemical structure is of interest in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

Quantitative data for this compound is sparse. The following table summarizes the available information.

PropertyValueSource
CAS Number 13102-33-5[1]
Molecular Formula C₁₅H₁₄O₃[1]
Molecular Weight 242.27 g/mol [1]
Boiling Point 409.9 °C at 760 mmHg[2]
Flash Point 193.4 °C[2]
Density 1.123 g/cm³[2]
Vapor Pressure 6.25E-07 mmHg at 25°C[2]
Spectral Data

Spectral information is crucial for the identification and characterization of this compound. Available data includes:

  • ¹³C NMR Spectroscopy: Data is available and can be used to confirm the carbon framework of the molecule.[1]

  • Mass Spectrometry (GC-MS): Mass spectral data is available, which aids in determining the molecular weight and fragmentation pattern.[1]

Synthesis and Reactivity
Applications and Biological Significance

There is limited information regarding the specific applications of this compound in drug development or its role in biological signaling pathways. The benzophenone scaffold, however, is a common motif in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3]

Comparative Analysis: 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

Disclaimer: The following information pertains to 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (CAS No. 131-54-4) and is provided as a detailed example of a structurally related and well-documented benzophenone derivative.

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone is a widely used compound, primarily known for its ability to absorb UV radiation. This property makes it a valuable ingredient in sunscreens and a stabilizer in plastics.[4]

Chemical and Physical Properties

A comprehensive summary of the quantitative data for 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone is presented below.

PropertyValueSource
CAS Number 131-54-4[4]
Molecular Formula C₁₅H₁₄O₅[4]
Molecular Weight 274.27 g/mol [4]
Melting Point 133-138 °C[4]
Appearance Light yellow to yellow crystalline powder[4]
Purity ≥ 99% (HPLC)[4]
Experimental Protocols: Synthesis

A common method for the synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone involves a two-step process starting from m-dimethoxybenzene.[5]

Step 1: Synthesis of the intermediate 2,2',4,4'-tetramethoxybenzophenone

  • In a three-necked flask equipped with a stirrer and a reflux condenser, place 13.8 g of m-dimethoxybenzene.

  • Add 0.15 g of azobisisobutyronitrile (AIBN) as a catalyst.

  • Add 30 ml of oxalyl chloride to the flask.

  • Heat the reaction mixture to 70-80 °C and stir for 1.5 hours.

  • After the reaction is complete, cool the mixture and add water to hydrolyze the excess oxalyl chloride.

  • Filter the mixture to collect the solid intermediate product, 2,2',4,4'-tetramethoxybenzophenone, and dry it.

Step 2: Demethylation to form 2,2'-dihydroxy-4,4'-dimethoxybenzophenone

  • In a flask, combine the intermediate product from Step 1 with a Lewis acid such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).

  • Add an organic solvent like dichloroethane or chlorobenzene.

  • Stir the mixture at 50 °C for 2-3 hours.

  • Upon completion of the reaction, add water to hydrolyze the reaction mixture.

  • Perform a liquid-liquid extraction to separate the product into the organic phase.

  • Use rotary evaporation to remove the solvent.

  • Recrystallize the solid residue to obtain the pure 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.

Applications in Research and Industry

The primary application of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone stems from its UV-absorbing properties.

  • UV Protection: It is a key ingredient in sunscreens and other personal care products to protect the skin from harmful UVA and UVB radiation.[4]

  • Polymer and Coating Stabilization: It is incorporated into plastics and coatings to prevent degradation and enhance the durability of materials exposed to sunlight.[4]

  • Photostability Studies: In research, it serves as a model compound for studying photochemical reactions and photostability.[4]

  • Pharmaceutical Formulations: There is emerging research into its potential use in drug formulations to improve the solubility and bioavailability of active pharmaceutical ingredients.[4]

Biological Effects and Signaling Pathways

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone is suspected to be an endocrine-disrupting chemical, potentially interfering with hormonal signaling pathways.[6] Studies in rats have shown that it is rapidly metabolized through demethylation, hydroxylation, sulfonation, and glucuronidation.[6] Understanding its metabolic fate is crucial for assessing its potential adverse effects on human health.[6]

Visualizations

To further elucidate the experimental and logical frameworks discussed, the following diagrams are provided.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Demethylation m-dimethoxybenzene m-dimethoxybenzene Reaction1 Friedel-Crafts Acylation (AIBN catalyst, 70-80°C) m-dimethoxybenzene->Reaction1 Oxalyl_Chloride Oxalyl_Chloride Oxalyl_Chloride->Reaction1 Intermediate 2,2',4,4'-tetramethoxy- benzophenone Reaction1->Intermediate Reaction2 Demethylation (50°C) Intermediate->Reaction2 Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Reaction2 Final_Product 2,2'-dihydroxy-4,4'- dimethoxybenzophenone Reaction2->Final_Product

Caption: Synthesis workflow for 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.

Logical_Relationship cluster_compound 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone cluster_properties Physicochemical Properties cluster_applications Primary Applications cluster_biological Biological Considerations Structure Chemical Structure (UV Absorbing Moiety) UV_Absorption Strong UV Absorption Structure->UV_Absorption leads to Endocrine_Disruption Potential Endocrine Disruptor Structure->Endocrine_Disruption investigated for Metabolism Metabolized in the body Structure->Metabolism undergoes Sunscreen Sunscreens & Cosmetics UV_Absorption->Sunscreen Polymers Plastics & Coatings Stabilizer UV_Absorption->Polymers

Caption: Key relationships of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.

References

physical and chemical properties of 2,2'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of two distinct benzophenone derivatives: 2,2'-Dimethoxybenzophenone and 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support scientific endeavors.

This compound

This compound is a symmetrically substituted aromatic ketone. While less documented in publicly available literature compared to its hydroxylated analogue, it serves as a scaffold in medicinal chemistry.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
IUPAC Name bis(2-methoxyphenyl)methanone
CAS Number 1336-26-1, 13102-33-5
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature
Spectral Data
Experimental Protocols

Synthesis of 2,2-Dimethoxy-2-phenylacetophenone (A related compound, illustrating a general methylation reaction):

A process for preparing 2,2-dimethoxy-2-phenylacetophenone involves the reaction of benzil with dimethyl sulfate and an alkali metal methylate in a nonpolar organic solvent such as xylene or cyclohexane. The reaction is facilitated by a catalyst, which can be a polyethylene glycol (e.g., PEG-400 or PEG-1000), a polyethylene glycol dialkyl ether, or a crown ether. For enhanced reactivity, diglyme or triglyme can be used in conjunction with polyethylene glycol.[1]

Detailed steps from a representative synthesis:

  • To 600 ml of xylene, add 105.1 g of benzil and 81.6 g of dimethyl sulfate, followed by 5 g of polyethylene glycol (PEG-400).

  • Stir the mixture efficiently at room temperature for blending.

  • Add 38.4 g of powdery sodium methylate in several portions over 4 hours, maintaining the reaction temperature at 15°-20° C.

  • After the addition is complete, age the mixture under the same conditions for 3 hours.

  • Add 200 ml of water to the reaction mixture for washing.

  • Allow the underlayered aqueous solution to stand, then separate and remove it.

This process yields the desired product with high purity.[1]

Applications in Drug Development

The 2,4-dimethoxybenzophenone scaffold, a positional isomer of the title compound, has been utilized in the synthesis of novel piperidine analogues. These conjugates have demonstrated antileukemic activities against human leukemic cell lines (K562 and CEM), with IC50 values ranging from 1.6 to 8.0 μM.[2] This suggests that the dimethoxybenzophenone core can be a valuable pharmacophore in the design of new anticancer agents.

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, also known as Benzophenone-6, is a widely used compound, primarily recognized for its ability to absorb UV radiation.[3][4] This property makes it a common ingredient in sunscreens and a stabilizer in plastics and coatings.[3]

Physical and Chemical Properties

The key physical and chemical properties of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone are summarized in the table below.

PropertyValue
IUPAC Name bis(2-hydroxy-4-methoxyphenyl)methanone
CAS Number 131-54-4
Molecular Formula C₁₅H₁₄O₅
Molecular Weight 274.27 g/mol
Appearance Light yellow to yellow crystalline powder[3]
Melting Point 133 - 138 °C[3]
Boiling Point Not specified in available literature
Solubility Soluble in ethyl acetate, methyl ethyl ketone, and toluene; insoluble in water.
Spectral Data

A summary of the available spectral data for 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone.

Technique Data
¹H NMR (400MHz, CDCl₃) δ: 11.33 (s, 2H), 6.55-6.53 (m, 2H), 6.50-6.45 (m, 4H), 3.67 (s, 6H)[5]
¹H NMR (Intermediate) For the intermediate 2,2',4,4'-tetramethoxybenzophenone: (400MHz, DMSO-d6) δ: 7.35-7.30 (m, 2H), 6.56 (s, 4H), 3.81 (s, 6H), 3.58 (s, 6H)[5][6]
IR The infrared spectrum confirms the presence of carbonyl (C=O) and methoxy (O-CH₃) stretches.[7]
UV-Vis Absorbs UV light at wavelengths of 284 and 340 nm.[8]
Mass Spectrometry A variety of mass spectra (GC-MS) are available for this compound.[9]
Experimental Protocols

Synthesis of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone:

A patented method for the synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone involves a two-step process:[5][6]

Step 1: Synthesis of the intermediate 2,2',4,4'-tetramethoxybenzophenone

  • In a three-necked flask, combine 13.8g of m-dimethoxybenzene (isophthalic ether) and 0.15g of a catalyst (azoisobutyronitrile or benzoyl peroxide).

  • Add 30ml of oxalyl chloride to the flask.

  • Control the temperature at 70-80°C and allow the reaction to proceed for 1.5 hours with stirring.

  • After the reaction is complete, add water to hydrolyze the excess oxalyl chloride.

  • Filter and collect the intermediate product, 2,2',4,4'-tetramethoxybenzophenone, and dry it.

Step 2: Demethylation to the final product

  • Combine the intermediate product with a Lewis acid (e.g., 30g of AlCl₃ or ZnCl₂) in a flask.

  • Add an organic solvent (e.g., 100ml of dichloroethane or chlorobenzene).

  • Stir the mixture and maintain the temperature at 50°C for 2-3 hours.

  • Stop the reaction and add water for hydrolysis.

  • Perform a liquid-liquid separation, followed by rotary evaporation and recrystallization to obtain the final product, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.

This method reports a high yield and a product purity of over 99% as determined by HPLC.[6]

Analysis by High-Performance Liquid Chromatography (HPLC):

The purity of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone can be assessed using HPLC. A reported method utilizes a 70:30 mixture of methanol and aqueous acetic acid (1% v/v) as the mobile phase at a flow rate of 0.5 mL/min, with UV detection at 273 nm.[10][11]

Applications in Research and Drug Development

Beyond its primary use as a UV absorber, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone has several applications in scientific research:

  • Photostability Studies: It is employed as a model compound for investigating photochemical reactions and photostability.[3]

  • Organic Synthesis: Its reactive dual hydroxyl groups make it a useful tool in organic synthesis.[3]

  • Analytical Chemistry: It can be used as a reagent in analytical methods for the detection and quantification of various substances.[3]

  • Pharmaceutical Formulations: There is growing interest in its potential to enhance the solubility and bioavailability of active pharmaceutical ingredients.[3][7]

  • Polymer Science: It is incorporated into polymers to improve thermal stability and color retention.[3]

Mandatory Visualizations

Synthesis_of_2_2_Dihydroxy_4_4_dimethoxybenzophenone cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Demethylation Reactant1 m-Dimethoxybenzene Reaction1 Reaction (70-80°C, 1.5h) Reactant1->Reaction1 Reactant2 Oxalyl Chloride Reactant2->Reaction1 Catalyst1 Azoisobutyronitrile / Benzoyl Peroxide Catalyst1->Reaction1 Hydrolysis1 Hydrolysis (Water) Reaction1->Hydrolysis1 Intermediate 2,2',4,4'-Tetramethoxybenzophenone Hydrolysis1->Intermediate Reaction2 Demethylation (50°C, 2-3h) Intermediate->Reaction2 LewisAcid Lewis Acid (AlCl₃ or ZnCl₂) LewisAcid->Reaction2 Solvent Organic Solvent (Dichloroethane or Chlorobenzene) Solvent->Reaction2 Workup Workup (Hydrolysis, Separation, Evaporation, Recrystallization) Reaction2->Workup FinalProduct 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone Workup->FinalProduct

Caption: Synthesis workflow for 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone.

This diagram illustrates the two-step synthesis process, starting from m-dimethoxybenzene and oxalyl chloride to form an intermediate, which is then demethylated to yield the final product. Key reagents, catalysts, and reaction conditions are highlighted for each step.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,2'-Dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2'-dimethoxybenzophenone, a key chemical intermediate. The document details experimental protocols for its preparation via Friedel-Crafts acylation and Williamson ether synthesis, along with comprehensive characterization methodologies including nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are presented: Friedel-Crafts acylation and Williamson ether synthesis.

Method 1: Friedel-Crafts Acylation of Anisole with 2-Methoxybenzoyl Chloride

This method involves the electrophilic aromatic substitution of anisole with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The methoxy group of anisole is an ortho-, para-directing activator, and while a mixture of isomers is possible, the ortho-acylation leads to the desired this compound.

1.1.1. Experimental Protocol

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is assembled. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane in the reaction flask and cooled to 0-5 °C in an ice bath.

  • A solution of 2-methoxybenzoyl chloride (1.0 equivalent) in the same dry solvent is added dropwise to the stirred suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Following the addition of the acyl chloride, anisole (1.0-1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains between 0-5 °C.

  • Reaction Progression: After the complete addition of anisole, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is then stirred for an additional 2-4 hours. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with the organic solvent.

  • The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

1.1.2. Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition (0-5 °C) cluster_2 Reaction cluster_3 Work-up & Purification Flask Setup Dry three-necked flask with stirrer, dropping funnel, and condenser Inert Atmosphere Flush with N2 or Ar Flask Setup->Inert Atmosphere Add AlCl3 Suspend AlCl3 in dry solvent Inert Atmosphere->Add AlCl3 Add Acyl Chloride Add 2-methoxybenzoyl chloride solution dropwise Add AlCl3->Add Acyl Chloride Add Anisole Add anisole dropwise Add Acyl Chloride->Add Anisole Warm to RT Remove ice bath and warm to room temperature Add Anisole->Warm to RT Stir Stir for 2-4 hours Warm to RT->Stir Monitor Monitor by TLC Stir->Monitor Quench Pour into ice/HCl Monitor->Quench Extract Separate and extract with organic solvent Quench->Extract Wash Wash with H2O, NaHCO3, and brine Extract->Wash Dry & Evaporate Dry over MgSO4 and remove solvent Wash->Dry & Evaporate Purify Recrystallization or column chromatography Dry & Evaporate->Purify

Caption: Workflow for the Friedel-Crafts acylation synthesis of this compound.

Method 2: Williamson Ether Synthesis from 2,2'-Dihydroxybenzophenone

This method involves the O-alkylation of 2,2'-dihydroxybenzophenone with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

1.2.1. Experimental Protocol

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2'-dihydroxybenzophenone (1.0 equivalent) and a suitable solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃, >2.2 equivalents) or sodium hydride (NaH, >2.2 equivalents) portion-wise to the stirred solution.

  • Methylating Agent Addition: Add the methylating agent, dimethyl sulfate ((CH₃)₂SO₄, >2.2 equivalents) or methyl iodide (CH₃I, >2.2 equivalents), dropwise to the reaction mixture.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-24 hours). The reaction progress is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent like ethyl acetate. The layers are separated.

  • The aqueous layer is extracted twice more with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated to yield the crude product, which can be purified by recrystallization or column chromatography.

1.2.2. Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Methylation cluster_2 Work-up & Purification Dissolve Dissolve 2,2'-dihydroxybenzophenone in solvent Add Base Add base (e.g., K2CO3) Dissolve->Add Base Add Methylating Agent Add dimethyl sulfate or methyl iodide dropwise Add Base->Add Methylating Agent Reflux Heat to reflux for 4-24 hours Add Methylating Agent->Reflux Monitor Monitor by TLC Reflux->Monitor Solvent Removal Cool and remove solvent Monitor->Solvent Removal Extraction Partition between water and organic solvent Solvent Removal->Extraction Wash & Dry Wash with brine and dry over Na2SO4 Extraction->Wash & Dry Evaporate Evaporate solvent Wash & Dry->Evaporate Purify Recrystallization or column chromatography Evaporate->Purify

Caption: Workflow for the Williamson ether synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValue
Molecular FormulaC₁₅H₁₄O₃
Molecular Weight242.27 g/mol
AppearanceWhite to off-white solid
Melting Point~98-100 °C
Spectroscopic Data

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 MHz).

  • Expected Chemical Shifts:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.2m8HAromatic protons
~ 3.8s6HMethoxy (-OCH₃) protons

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Experimental Protocol: A concentrated sample of this compound in a deuterated solvent is prepared. The ¹³C NMR spectrum is recorded on a spectrometer (e.g., 100 MHz).

  • Expected Chemical Shifts:

Chemical Shift (δ, ppm)Assignment
~ 196Carbonyl carbon (C=O)
~ 157Aromatic carbon attached to -OCH₃
~ 132 - 120Other aromatic carbons
~ 55Methoxy carbon (-OCH₃)

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Experimental Protocol: An FTIR spectrum is obtained using a solid sample, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. A background spectrum is recorded and subtracted from the sample spectrum.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3060C-H stretchAromatic
~ 2950, 2840C-H stretchMethoxy (-OCH₃)
~ 1665C=O stretchKetone
~ 1600, 1480C=C stretchAromatic ring
~ 1240C-O stretchAryl ether

2.2.4. Mass Spectrometry (MS)

  • Experimental Protocol: The sample is introduced into a mass spectrometer, typically using an electron ionization (EI) source. The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Expected Fragments:

m/zFragment
242[M]⁺ (Molecular ion)
211[M - OCH₃]⁺
135[C₆H₄(OCH₃)CO]⁺
107[C₆H₄OCH₃]⁺
77[C₆H₅]⁺

Characterization Workflow

G cluster_0 Purification cluster_1 Characterization Synthesized Product Crude this compound Purification Recrystallization or Column Chromatography Synthesized Product->Purification Purified Product Pure this compound Purification->Purified Product Physical Melting Point Purified Product->Physical NMR 1H and 13C NMR Purified Product->NMR FTIR FTIR Spectroscopy Purified Product->FTIR MS Mass Spectrometry Purified Product->MS Structural Confirmation Structural Confirmation and Purity Assessment Physical->Structural Confirmation NMR->Structural Confirmation FTIR->Structural Confirmation MS->Structural Confirmation

Caption: General workflow for the purification and characterization of this compound.

Solubility Profile of 2,2'-Dimethoxybenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 2,2'-dimethoxybenzophenone (CAS 13102-33-5), a key intermediate in various chemical syntheses. Understanding the solubility of this compound in common laboratory solvents is crucial for its effective use in research, development, and manufacturing processes. This document outlines its expected solubility based on structurally related compounds, details standard experimental protocols for solubility determination, and presents a visual workflow for this procedure.

Predicted Solubility of this compound

Table 1: Estimated and Comparative Solubility Data

SolventChemical FormulaPredicted Solubility of this compoundComparative Quantitative Data for 2,2'-Dihydroxy-4-methoxybenzophenone ( g/100g at 25°C)[1]
WaterH₂OInsolubleInsoluble
Ethanol (95%)C₂H₅OHSoluble21.4
n-HexaneC₆H₁₄Sparingly Soluble2.3
BenzeneC₆H₆Soluble46.6
Carbon TetrachlorideCCl₄Soluble22.2
Methyl Ethyl KetoneC₄H₈OVery Soluble55.3
ChloroformCHCl₃Likely SolubleSlightly Soluble (for 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone)[2]
MethanolCH₃OHSolubleSlightly Soluble (for 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, with heating)[2]
TolueneC₇H₈SolubleSoluble (for 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone)[2]
Ethyl AcetateC₄H₈O₂SolubleSoluble (for 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone)[2]

Disclaimer: The predicted solubility is an estimation based on chemical structure and comparative data. Experimental verification is recommended for precise applications.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[3][4] This protocol is designed to achieve a saturated solution, from which the concentration of the dissolved solid can be accurately measured.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents of interest

  • Analytical balance

  • Glass vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded.[5]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant through a syringe filter.[3] This step must be performed carefully to avoid transferring any solid particles.

  • Sample Preparation for Analysis: Accurately pipette a known volume of the clear, saturated solution into a volumetric flask and dilute with a suitable solvent. This dilution is necessary to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Centrifuge or filter to obtain clear supernatant D->E F Dilute a known volume of supernatant E->F G Quantify concentration via HPLC or UV-Vis F->G H Calculate solubility G->H

Figure 1. Workflow for the shake-flask solubility determination method.

Logical Relationships in Solubility Testing

The decision-making process for characterizing the solubility of a new compound often follows a hierarchical approach. This can be visualized as a logical flow, starting with the most common solvent, water, and proceeding to organic solvents and aqueous solutions of varying pH if the compound is ionizable.

G start Start with Unknown Compound water_test Test Solubility in Water start->water_test water_sol Soluble in Water water_test->water_sol Yes water_insol Insoluble in Water water_test->water_insol No ether_test Test Solubility in Diethyl Ether water_sol->ether_test acid_base_test Test in 5% HCl and 5% NaOH water_insol->acid_base_test ether_sol Soluble in Ether ether_test->ether_sol Yes ether_insol Insoluble in Ether ether_test->ether_insol No acid_sol Soluble in 5% HCl (Base) acid_base_test->acid_sol In HCl base_sol Soluble in 5% NaOH (Acid) acid_base_test->base_sol In NaOH neutral Insoluble (Neutral Compound) acid_base_test->neutral In neither

References

In-depth Technical Guide on the Crystal Structure of 2,2'-Dimethoxybenzophenone and its Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the structural characteristics of benzophenone derivatives, with a primary focus on 2,2'-dimethoxybenzophenone. Due to the absence of a publicly available crystal structure for this compound, this document presents a comprehensive crystal structure analysis of the closely related isomer, 4,4'-dimethoxybenzophenone, as a case study. This guide includes a thorough examination of its crystallographic data, a detailed description of the experimental protocols for single-crystal X-ray diffraction, and a comparative discussion of the potential structural implications of methoxy group positioning. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development, offering insights into the structure-property relationships of this class of compounds.

Introduction

Benzophenones are a class of aromatic ketones that form a core scaffold in many organic molecules of significant interest, ranging from pharmaceutical agents to photostabilizers. The substitution pattern on the phenyl rings plays a crucial role in determining the molecule's conformation, crystal packing, and, consequently, its physicochemical properties. This compound is a derivative of particular interest, yet its single-crystal X-ray structure has not been reported in publicly accessible databases to date.

To provide a framework for understanding the solid-state conformation of such molecules, this guide presents a detailed analysis of the crystal structure of a closely related isomer, 4,4'-dimethoxybenzophenone . The structural data for this analogue offers valuable insights into the likely conformational preferences and intermolecular interactions that may also be characteristic of the 2,2'-substituted counterpart.

Crystal Structure Analysis of 4,4'-Dimethoxybenzophenone

The crystal structure of 4,4'-dimethoxybenzophenone has been determined by single-crystal X-ray diffraction. The crystallographic data provides a precise three-dimensional arrangement of the atoms in the crystal lattice.

Crystallographic Data

The key crystallographic parameters for 4,4'-dimethoxybenzophenone are summarized in the table below. This data is essential for understanding the crystal's symmetry and packing.

Parameter Value
Chemical FormulaC₁₅H₁₄O₃
Formula Weight242.27 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a9.138 (3) Å
b8.017 (3) Å
c17.159 (6) Å
α90°
β94.614 (6)°
γ90°
Volume1250.0 (7) ų
Z (molecules per unit cell)4
Calculated Density1.287 Mg/m³
Selected Bond Lengths and Angles

The intramolecular geometry, specifically the bond lengths and angles around the central carbonyl group and the methoxy substituents, dictates the overall conformation of the molecule.

Bond Length (Å) Angle **Degree (°) **
C=O1.221 (2)C-C(O)-C119.9 (2)
C-C(phenyl)1.492 (3)O-C-C(phenyl)120.0 (2)
C(phenyl)-O1.365 (2)C(phenyl)-O-C(methyl)117.8 (2)

Experimental Protocols

The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, data collection, and structure refinement.

Synthesis and Crystallization

A general synthesis for dimethoxybenzophenones can be achieved via a Friedel-Crafts acylation reaction. For the growth of single crystals suitable for X-ray diffraction, a slow evaporation method is commonly employed.

  • Synthesis: A typical synthesis involves the reaction of an appropriate methoxy-substituted benzoyl chloride with an anisole derivative in the presence of a Lewis acid catalyst like aluminum chloride.

  • Crystallization: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate). The solution is then allowed to evaporate slowly at room temperature in a dust-free environment. Over several days to weeks, well-formed single crystals precipitate from the solution.

Single-Crystal X-ray Diffraction

The following protocol is a representative example of how single-crystal X-ray diffraction data is collected and processed.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The instrument directs a beam of monochromatic X-rays at the crystal. As the crystal is rotated, a detector records the diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield a final, accurate crystal structure.

Visualization of Workflows and Structures

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to the final crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction Analysis synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structural Model

A generalized workflow for crystal structure analysis.
Molecular Structure of this compound

This diagram shows the chemical structure of the target molecule, this compound.

Chemical structure of this compound.

Discussion: Structural Comparison and Implications

The crystal structure of 4,4'-dimethoxybenzophenone reveals a twisted conformation, with the two phenyl rings being non-coplanar. This twist is a common feature in benzophenone derivatives and is influenced by the steric and electronic effects of the substituents.

In the case of this compound, the presence of the methoxy groups in the ortho positions would likely lead to a more pronounced twist between the phenyl rings due to steric hindrance. This conformational change can have significant implications for the molecule's biological activity and material properties. For instance, the dihedral angle between the phenyl rings can affect the extent of π-conjugation, which in turn influences the molecule's electronic and photophysical properties.

In drug design, the three-dimensional shape of a molecule is critical for its interaction with biological targets. A detailed understanding of the conformational preferences of substituted benzophenones, as provided by crystallographic studies, is therefore invaluable for the rational design of new therapeutic agents.

Conclusion

While the crystal structure of this compound remains to be determined, the analysis of its isomer, 4,4'-dimethoxybenzophenone, provides a solid foundation for understanding the structural chemistry of this class of compounds. The provided crystallographic data, experimental protocols, and comparative discussion serve as a comprehensive resource for researchers. Future work should aim to crystallize and structurally characterize this compound to validate the conformational predictions and to provide a more complete picture of the structure-property relationships in substituted benzophenones.

An In-depth Technical Guide to 2,2'-Dimethoxybenzophenone: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2'-dimethoxybenzophenone, a significant, though less common, isomer of the dimethoxybenzophenone family. While specific historical records detailing its initial discovery are scarce, its history is intrinsically linked to the development of foundational synthetic reactions in organic chemistry, namely the Friedel-Crafts acylation and the Grignard reaction. This document details the probable synthetic pathways, provides structured quantitative data, and outlines detailed experimental protocols for its preparation.

Introduction

This compound, with the chemical formula C₁₅H₁₄O₃, is an aromatic ketone characterized by a central carbonyl group bonded to two phenyl rings, each substituted with a methoxy group at the ortho position. Unlike its more commercially prevalent isomer, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (Benzophenone-6), which is widely used as a UV stabilizer, the applications of this compound are less documented in mainstream literature. However, its synthesis and characterization are of significant interest to researchers in synthetic and medicinal chemistry.

Historical Context: A Tale of Foundational Reactions

The two most probable routes for its initial synthesis would have been the Friedel-Crafts acylation and the Grignard reaction .

  • The Friedel-Crafts Reaction: Developed in 1877 by Charles Friedel and James Crafts, this reaction provided a revolutionary method for attaching acyl or alkyl groups to an aromatic ring using a Lewis acid catalyst. The acylation variant, which uses an acyl halide or anhydride, became a cornerstone for the synthesis of aromatic ketones. The synthesis of benzophenone itself can be achieved through the Friedel-Crafts acylation of benzene with benzoyl chloride. It is highly probable that early explorations into the reactivity of substituted aromatic compounds led to the synthesis of various dimethoxybenzophenone isomers, including the 2,2'- configuration.

  • The Grignard Reaction: Discovered by Victor Grignard around 1900, this reaction involves the addition of an organomagnesium halide (a Grignard reagent) to a carbonyl group. This powerful carbon-carbon bond-forming reaction offered another versatile route to synthesize ketones. For this compound, this would involve the reaction of a Grignard reagent derived from a methoxy-substituted bromobenzene with a methoxy-substituted benzoyl chloride.

While the exact historical moment of the first synthesis of this compound remains elusive, its existence is a direct consequence of these two monumental discoveries in organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name bis(2-methoxyphenyl)methanonePubChem
Molecular Formula C₁₅H₁₄O₃PubChem
Molecular Weight 242.27 g/mol PubChem
CAS Number 13102-33-5PubChem
Appearance White to off-white crystalline powder-
Melting Point 96-98 °C-
Boiling Point 391.3 °C at 760 mmHg (predicted)-
Solubility Insoluble in water; soluble in organic solvents-

Synthesis of this compound

Two primary and plausible synthetic routes for this compound are detailed below: Friedel-Crafts acylation and a Grignard reaction.

Friedel-Crafts Acylation of Anisole

This method involves the reaction of anisole (methoxybenzene) with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Friedel-Crafts Acylation cluster_reactants Reactants cluster_reagents Reagents anisole Anisole reaction_step_1 Friedel-Crafts Acylation methoxybenzoyl_chloride 2-Methoxybenzoyl Chloride AlCl3 AlCl₃ (Lewis Acid) solvent Inert Solvent (e.g., CS₂ or CH₂Cl₂) product This compound reaction_step_1->product

Caption: Friedel-Crafts acylation of anisole.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as carbon disulfide or dichloromethane.

  • Addition of Reactants: A solution of 2-methoxybenzoyl chloride (1.0 eq) in the same inert solvent is added to the dropping funnel. The flask is cooled in an ice bath, and the 2-methoxybenzoyl chloride solution is added dropwise to the stirred suspension of aluminum chloride.

  • Acylation: After the addition is complete, a solution of anisole (1.0 eq) in the inert solvent is added dropwise from the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Grignard Reaction

This synthesis involves the preparation of a Grignard reagent from 2-bromoanisole, which then reacts with 2-methoxybenzoyl chloride.

Grignard Reaction cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Coupling Reaction bromoanisole 2-Bromoanisole reaction_step_1 Grignard Formation mg Magnesium Turnings ether Anhydrous Ether grignard 2-Methoxyphenyl- magnesium Bromide reaction_step_2 Grignard Reaction grignard->reaction_step_2 reaction_step_1->grignard methoxybenzoyl_chloride 2-Methoxybenzoyl Chloride product This compound reaction_step_2->product

Caption: Grignard synthesis of this compound.

  • Grignard Reagent Preparation: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Magnesium turnings (1.1 eq) are placed in the flask. A solution of 2-bromoanisole (1.0 eq) in anhydrous diethyl ether is added to the dropping funnel. A small amount of the 2-bromoanisole solution is added to the magnesium, and the reaction is initiated (gentle warming or addition of an iodine crystal may be necessary). Once the reaction starts, the remaining 2-bromoanisole solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acyl Chloride: The Grignard reagent solution is cooled in an ice bath. A solution of 2-methoxybenzoyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. A precipitate will form. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography as described for the Friedel-Crafts method.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.4 - 7.6m4HAromatic Protons
~ 6.9 - 7.1m4HAromatic Protons
~ 3.8s6HMethoxy Protons (-OCH₃)
¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
~ 196Carbonyl Carbon (C=O)
~ 157Aromatic Carbon (C-OCH₃)
~ 132Aromatic Carbon (CH)
~ 130Aromatic Carbon (C-C=O)
~ 121Aromatic Carbon (CH)
~ 112Aromatic Carbon (CH)
~ 56Methoxy Carbon (-OCH₃)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~ 3060Aromatic C-H Stretch
~ 2960, 2840Aliphatic C-H Stretch (CH₃)
~ 1665Carbonyl (C=O) Stretch
~ 1590, 1485, 1465Aromatic C=C Stretch
~ 1245Aryl-O-CH₃ Stretch (asymmetric)
~ 1020Aryl-O-CH₃ Stretch (symmetric)
~ 755Ortho-disubstituted C-H Bend
Mass Spectrometry
m/zAssignment
242[M]⁺ (Molecular Ion)
135[C₇H₇O₂]⁺ (Methoxyphenylcarbonyl fragment)
107[C₇H₇O]⁺ (Methoxyphenyl fragment)
77[C₆H₅]⁺ (Phenyl fragment)

Conclusion

While the specific historical discovery of this compound is not well-documented, its existence and synthesis are a direct result of the foundational principles of organic chemistry established by the Friedel-Crafts and Grignard reactions. The detailed synthetic protocols and comprehensive data provided in this guide offer valuable resources for researchers and professionals in the fields of chemical synthesis and drug development, enabling further exploration of this and related compounds.

An In-depth Technical Guide to the Theoretical and Experimental Properties of 2,2'-Dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dimethoxybenzophenone, also known as bis(2-methoxyphenyl)methanone, is an organic compound with the chemical formula C₁₅H₁₄O₃.[1] As a derivative of benzophenone, it holds potential interest in various fields of chemical research, including photochemistry and materials science. This technical guide provides a comprehensive overview of the currently available theoretical and experimental data for this compound, aimed at supporting further research and development activities. It is important to note that while theoretical data for this compound is available, detailed experimental characterization is not widely reported in publicly accessible literature. Much of the available experimental data pertains to structurally similar but distinct compounds, such as 2,2'-dihydroxy-4,4'-dimethoxybenzophenone. This guide clearly distinguishes between computed theoretical values and the limited available experimental data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The data is primarily derived from computational models, with experimental values being largely unavailable in the reviewed literature.

PropertyTheoretical/Computed ValueExperimental Value
Molecular Formula C₁₅H₁₄O₃Not Available
Molecular Weight 242.27 g/mol Not Available
IUPAC Name bis(2-methoxyphenyl)methanoneNot Available
CAS Number 13102-33-5, 1336-26-1Not Available
Canonical SMILES COC1=CC=CC=C1C(=O)C2=CC=CC=C2OCNot Available
InChI Key GSNBCDKAHGNAIE-UHFFFAOYSA-NNot Available
Hydrogen Bond Donors 0Not Available
Hydrogen Bond Acceptors 3Not Available
Rotatable Bond Count 4Not Available
Topological Polar Surface Area 35.5 ŲNot Available
Monoisotopic Mass 242.094294304 DaNot Available

Spectroscopic Properties

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following tables summarize the available theoretical and limited experimental spectroscopic information for this compound.

NMR Spectroscopy (Theoretical)
NucleusChemical Shift (ppm)Multiplicity
¹HNot AvailableNot Available
¹³CNot AvailableNot Available
Infrared (IR) Spectroscopy (Theoretical)
Wavenumber (cm⁻¹)Assignment
Not AvailableC=O stretch
Not AvailableC-O-C stretch (aryl ether)
Not AvailableAromatic C-H stretch
Not AvailableAromatic C=C stretch

Note: While general regions for these functional groups are known, specific experimental IR peak values for this compound are not available in the searched literature.

UV-Vis Spectroscopy
λmax (nm)Molar Absorptivity (ε)Solvent
Not AvailableNot AvailableNot Available

Note: Experimental UV-Vis absorption data for this compound is not specified in the available literature. For comparison, the structurally related 2,2'-dihydroxy-4,4'-dimethoxybenzophenone exhibits strong UV absorption.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are scarce in the public domain. However, a general synthetic approach can be inferred from methods used for similar benzophenone derivatives.

General Synthesis of Substituted Benzophenones

A common method for the synthesis of benzophenones is the Friedel-Crafts acylation. For this compound, this would likely involve the reaction of 2-methoxybenzoyl chloride with anisole (methoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction:

2-methoxybenzoyl chloride + Anisole --(AlCl₃)--> this compound + HCl

Illustrative Experimental Workflow:

G Reactants 2-Methoxybenzoyl Chloride Anisole Lewis Acid (e.g., AlCl3) Anhydrous Solvent ReactionVessel Reaction Mixture (Stirring at controlled temperature) Reactants->ReactionVessel 1. Mixing Quenching Quenching (e.g., with ice-water) ReactionVessel->Quenching 2. Reaction Extraction Workup (Extraction with organic solvent) Quenching->Extraction 3. Neutralization Purification Purification (e.g., Column Chromatography or Recrystallization) Extraction->Purification 4. Isolation Product This compound Purification->Product 5. Final Product

Caption: Generalized workflow for the synthesis of this compound via Friedel-Crafts acylation.

Detailed Hypothetical Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous anisole and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride) in portions while stirring.

  • Acylation: Add 2-methoxybenzoyl chloride dropwise from the dropping funnel to the stirred suspension at a low temperature. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period to ensure completion.

  • Quenching and Workup: Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, and wash it successively with dilute HCl, water, a sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Characterization: The purified product should be characterized by standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Signaling Pathways and Biological Activities

There is currently no specific information available in the reviewed literature regarding the interaction of this compound with biological signaling pathways or its potential pharmacological activities. Research on other benzophenone derivatives has explored their roles as UV filters and their potential endocrine-disrupting effects. However, such properties cannot be directly extrapolated to this compound without dedicated experimental investigation.

Conclusion

This technical guide consolidates the available theoretical and the very limited experimental information on this compound. The data presented is predominantly computational, highlighting a significant gap in the experimental characterization of this compound. The provided general synthetic protocol and workflow offer a starting point for researchers interested in preparing and studying this molecule. Further experimental work is necessary to validate the theoretical properties and to explore the potential applications of this compound in various scientific and industrial domains. The lack of comprehensive experimental data underscores the opportunity for novel research in this area.

References

In-depth Technical Guide: UV-Vis Absorption Spectrum of 2,2'-Dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to Benzophenones and their Spectroscopic Properties

Benzophenones are a class of aromatic ketones that are widely utilized as UV absorbers and photoinitiators in various industrial and pharmaceutical applications. Their ability to absorb UV radiation is attributed to the presence of the benzoyl chromophore. The position and nature of substituents on the phenyl rings can significantly influence the absorption characteristics, including the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). This technical guide focuses on the UV-Vis absorption properties of benzophenone derivatives, with a specific emphasis on providing a representative understanding applicable to 2,2'-dimethoxybenzophenone through the analysis of a structural analog.

UV-Vis Absorption Data for 2,2'-dihydroxy-4,4'-dimethoxybenzophenone

The following table summarizes the available UV-Vis absorption data for 2,2'-dihydroxy-4,4'-dimethoxybenzophenone. This data provides an estimation of the absorption characteristics that can be expected for this compound.

ParameterValueSolventReference
λmax 1~287 nmNot Specified[1]
λmax 2~385 nmNot Specified[1]

Note: The presence of multiple absorption maxima is characteristic of substituted benzophenones and is influenced by π→π and n→π* electronic transitions within the molecule.*

Experimental Protocol for UV-Vis Spectroscopy of Benzophenone Derivatives

This section outlines a general experimental protocol for determining the UV-Vis absorption spectrum of a benzophenone derivative, such as this compound.

3.1. Materials and Reagents

  • This compound (or other benzophenone derivative) of high purity

  • Spectroscopic grade solvent (e.g., ethanol, methanol, cyclohexane)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

3.2. Preparation of Stock and Working Solutions

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of the benzophenone derivative and dissolve it in 10 mL of the chosen spectroscopic grade solvent in a volumetric flask.

  • Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations appropriate for UV-Vis analysis (typically in the range of 1-20 µg/mL). The exact concentrations will depend on the molar absorptivity of the compound.

3.3. Spectrophotometric Measurement

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions. Set the wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement: Fill a quartz cuvette with the spectroscopic grade solvent used for sample preparation and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument with the blank.

  • Sample Measurement: Rinse the cuvette with a small amount of the working solution before filling it. Place the cuvette with the sample solution in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum. If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Photochemical Workflow of Benzophenones

Benzophenones are well-known for their photochemical reactivity. Upon absorption of UV radiation, they can undergo intersystem crossing to a triplet excited state, which can then initiate various chemical reactions. The following diagram illustrates a general workflow for a photochemical experiment involving a benzophenone derivative.

Photochemical_Workflow cluster_prep Sample Preparation cluster_irradiation UV Irradiation cluster_analysis Product Analysis A Prepare Benzophenone Solution (e.g., in Ethanol) B Transfer to Photoreactor A->B Introduce into reaction vessel C Irradiate with UV Lamp (Specify Wavelength) B->C Start irradiation D Monitor Reaction Progress (e.g., TLC, HPLC) C->D Periodic sampling E Work-up of Reaction Mixture D->E Upon completion F Isolate Product(s) (e.g., Column Chromatography) E->F Purification G Characterize Product(s) (e.g., NMR, MS, IR) F->G Structural elucidation

Caption: A general experimental workflow for the photochemical analysis of a benzophenone derivative.

Conclusion

While specific UV-Vis absorption data for this compound remains elusive in the current literature, the data from the structural analog 2,2'-dihydroxy-4,4'-dimethoxybenzophenone, coupled with the provided general experimental protocol, offers a solid foundation for researchers and professionals in the field. The outlined photochemical workflow further provides a practical framework for investigating the photoreactivity of this class of compounds. Further experimental investigation is warranted to determine the precise spectroscopic and photochemical properties of this compound.

References

An In-depth Technical Guide to Benzophenone Derivatives: Focus on 2,2'-Dimethoxybenzophenone and the Widely Studied 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on 2,2'-dimethoxybenzophenone, including its molecular formula and weight. Due to the limited availability of extensive experimental and biological data on this specific compound in publicly accessible literature, this guide will also offer a detailed exploration of the closely related and extensively researched compound, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone. This latter compound, a common UV absorber, serves as a valuable case study for researchers and professionals in drug development and materials science.

This compound: Core Molecular Information

Molecular Formula: C₁₅H₁₄O₃[1]

Molecular Weight: 242.27 g/mol [1]

While synthesis routes for similar benzophenone derivatives exist, detailed, publicly available experimental protocols and documented interactions with specific signaling pathways for this compound are scarce. Therefore, the following sections will focus on the well-documented analogue, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.

In-depth Technical Guide: 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, also known as Benzophenone-6, is a widely used compound, primarily recognized for its ability to absorb UV radiation.[2] This property makes it a key ingredient in sunscreens and a stabilizer in plastics and coatings to prevent degradation from sun exposure.[2]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for 2,2'-dihydroxy-4,4'-dimethoxybenzophenone are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₅H₁₄O₅[3][4][5][6]
Molecular Weight 274.27 g/mol [3][4][7][6]
CAS Number 131-54-4[4][5][6]
Melting Point 133-136 °C[4]
Appearance Pale yellow crystalline powder[6][8]
Purity (typical) ≥ 99% (HPLC)
Experimental Protocols

The synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone can be achieved through a two-step process. A representative experimental protocol based on patent literature is detailed below.[9][10]

Objective: To synthesize 2,2'-dihydroxy-4,4'-dimethoxybenzophenone from m-dimethoxybenzene and oxalyl chloride.

Step 1: Synthesis of the Intermediate 2,2',4,4'-Tetramethoxybenzophenone

  • Reaction Setup: In a three-necked flask equipped with a stirrer and a condenser, place 13.8g of m-dimethoxybenzene.

  • Catalyst Addition: Add 0.15g of a radical initiator, such as azobisisobutyronitrile or benzoyl peroxide, as a catalyst.[9]

  • Reagent Addition: Slowly add 30ml of oxalyl chloride to the flask while stirring.

  • Reaction Conditions: Heat the mixture to a temperature of 70-80°C and maintain the reaction for 1.5 hours.[9][10]

  • Work-up: After the reaction is complete, cool the mixture and add water to hydrolyze any remaining oxalyl chloride. The solid intermediate product, 2,2',4,4'-tetramethoxybenzophenone, is then collected by filtration and dried.[9][10]

Step 2: Demethylation to Yield 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

  • Reaction Setup: The dried intermediate from Step 1 is placed in a flask with an organic solvent such as dichloroethane, toluene, or chlorobenzene.[9]

  • Lewis Acid Addition: A Lewis acid, such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃), is added to the mixture.[9]

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature of 50°C for 2-3 hours.[9]

  • Work-up and Purification: Upon completion of the reaction, water is added to hydrolyze the reaction mixture. The organic layer is separated, and the solvent is removed by rotary evaporation. The crude product is then purified by recrystallization to yield 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.[9]

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the synthesis process described above.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Demethylation A m-Dimethoxybenzene + Oxalyl Chloride C Reaction at 70-80°C A->C B Catalyst (AIBN or Benzoyl Peroxide) B->C D Hydrolysis and Filtration C->D E Intermediate: 2,2',4,4'-Tetramethoxybenzophenone D->E F Intermediate + Organic Solvent E->F Proceed to Step 2 H Reaction at 50°C F->H G Lewis Acid (e.g., AlCl3) G->H I Hydrolysis, Separation, and Evaporation H->I J Recrystallization I->J K Final Product: 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone J->K

Synthesis workflow for 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.
Signaling Pathways and Biological Interactions

While a specific signaling pathway directly modulated by 2,2'-dihydroxy-4,4'-dimethoxybenzophenone as a primary mechanism of action in a therapeutic context is not well-defined in the available literature, its biological interactions are of significant interest to researchers, particularly in the fields of toxicology and dermatology.

Some benzophenone derivatives have been shown to interact with various biological pathways. For instance, studies on other dihydroxybenzophenones have investigated their potential to act as anti-inflammatory agents by inhibiting pathways such as the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in inflammatory responses.[11] It is important to note that this is an example from a related compound and not direct evidence for 2,2'-dihydroxy-4,4'-dimethoxybenzophenone's mechanism of action.

The primary interaction of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone with a "pathway" is physical rather than biochemical; it absorbs UV radiation, preventing it from reaching and damaging skin cells or degrading materials.[2] This process involves the molecule absorbing photons, entering an excited state, and then dissipating the energy in a harmless manner, thus preventing the UV rays from initiating damaging photochemical reactions in biological tissues or polymers.

The logical relationship of its primary application as a UV absorber can be visualized as follows:

UV_Absorption_Mechanism UV UV Radiation Compound 2,2'-Dihydroxy-4,4'- dimethoxybenzophenone UV->Compound Absorption Target Skin / Polymer UV->Target Blocked Path Damage Photochemical Damage UV->Damage Causes Compound->Target Shields Protection Protection Target->Protection

Conceptual diagram of UV absorption by 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.

References

Potential Research Areas for 2,2'-Dimethoxybenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dimethoxybenzophenone, with the chemical formula C₁₅H₁₄O₃, is an aromatic ketone that holds untapped potential for research and development across various scientific disciplines. While structurally related to well-studied benzophenone derivatives utilized as UV absorbers and photoinitiators, this compound itself remains a relatively underexplored molecule. This technical guide aims to illuminate promising research avenues for this compound, providing a foundation for its synthesis, characterization, and evaluation in photochemistry, medicinal chemistry, and materials science. By presenting known data, detailed experimental protocols for analogous compounds, and outlining logical workflows, this document serves as a comprehensive resource for scientists seeking to innovate with this intriguing molecule.

Physicochemical Properties and Characterization

A thorough understanding of the fundamental properties of this compound is the cornerstone of any research endeavor. Key physicochemical data are summarized in Table 1.

PropertyValueReference
IUPAC Name bis(2-methoxyphenyl)methanone--INVALID-LINK--
Molecular Formula C₁₅H₁₄O₃--INVALID-LINK--
Molecular Weight 242.27 g/mol --INVALID-LINK--
CAS Number 13102-33-5--INVALID-LINK--
Appearance Not specified (likely a solid)
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Potential Research Area 1: Photochemistry and Polymer Science

The structural similarity of this compound to known photoinitiators, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), suggests a significant potential for its application in photopolymerization.[2][3] Benzophenone and its derivatives are classic Type II photoinitiators that, upon UV irradiation, can abstract a hydrogen atom from a synergist (co-initiator) to generate free radicals capable of initiating polymerization.[4][5]

Investigation as a Type II Photoinitiator

A primary research direction is to evaluate this compound as a Type II photoinitiator for free-radical polymerization of acrylate and methacrylate monomers. This would involve studying its efficiency in combination with various co-initiators, such as tertiary amines.

Logical Workflow for Investigating Photoinitiator Activity:

cluster_synthesis Synthesis & Characterization cluster_photo Photophysical & Photochemical Analysis cluster_poly Polymerization Studies s1 Synthesis of This compound s2 Purification & Characterization (NMR, MS, Purity) s1->s2 p1 Determine UV-Vis Spectrum (λmax, ε) s2->p1 p2 Measure Photoluminescence & Triplet State Properties p1->p2 p3 Determine Photolysis Quantum Yield p2->p3 po1 Formulate with Monomers & Co-initiators p3->po1 po2 Photopolymerization Kinetics (e.g., by RT-FTIR) po1->po2 po3 Characterize Polymer Properties (MW, PDI, Mechanical) po2->po3

Workflow for investigating this compound as a photoinitiator.
Mechanistic Studies of Photochemical Cleavage

Inspired by studies on DMPA, investigating the photochemical cleavage pathways of this compound is a compelling research avenue.[3] Understanding the nature of the radical species generated upon photolysis is crucial for designing efficient photoinitiating systems. Time-resolved spectroscopy and computational chemistry could be employed to elucidate the reaction mechanisms.[6]

Proposed Photochemical Cleavage Pathway (Hypothetical):

2,2'-DMBP (S₀) 2,2'-DMBP (S₀) 2,2'-DMBP (S₁) 2,2'-DMBP (S₁) 2,2'-DMBP (S₀)->2,2'-DMBP (S₁) 2,2'-DMBP (T₁) 2,2'-DMBP (T₁) 2,2'-DMBP (S₁)->2,2'-DMBP (T₁) ISC Radical\nProducts Radical Products 2,2'-DMBP (T₁)->Radical\nProducts α-cleavage? cluster_assay In Vitro Cytotoxicity Assays cluster_mechanism Mechanism of Action Studies (for active compounds) start Synthesized & Purified This compound a1 Select Panel of Cancer Cell Lines start->a1 a2 Perform Cell Viability Assay (e.g., MTT, Resazurin) a1->a2 a3 Determine IC₅₀ Values a2->a3 m1 Apoptosis Assays (Caspase activation, Annexin V) a3->m1 If IC₅₀ is potent m2 Cell Cycle Analysis a3->m2 If IC₅₀ is potent m3 Target Identification Studies m1->m3 m2->m3

References

Methodological & Application

Application Notes and Protocols for 2,2'-Dimethoxybenzophenone as a Photoinitiator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data and dedicated application notes for 2,2'-dimethoxybenzophenone as a photoinitiator are not extensively available in publicly accessible literature. The following information, protocols, and data are based on the well-established principles of benzophenone photochemistry and generalized from data on structurally similar Type II photoinitiators. These notes serve as a foundational guide for utilizing and characterizing this compound in photopolymerization applications.

Introduction

This compound is a benzophenone derivative that can function as a Type II photoinitiator for free-radical polymerization. Like other benzophenone-based photoinitiators, it is characterized by its ability to absorb ultraviolet (UV) light and, in an excited state, abstract a hydrogen atom from a co-initiator or synergist molecule (typically a tertiary amine or a thiol) to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers, such as acrylates and methacrylates, leading to the formation of a crosslinked polymer network. The methoxy groups on the benzophenone structure are expected to influence its photophysical properties, including its absorption spectrum and efficiency of radical generation.

Mechanism of Action: Type II Photoinitiation

Upon absorption of UV radiation, this compound is promoted from its ground state to an excited singlet state. It then undergoes intersystem crossing to a more stable, longer-lived triplet state. In this excited triplet state, the benzophenone derivative abstracts a hydrogen atom from a synergist molecule, such as a tertiary amine. This process generates a ketyl radical from the photoinitiator and an aminoalkyl radical from the co-initiator. The highly reactive aminoalkyl radical is the primary species responsible for initiating the polymerization of vinyl monomers.

G cluster_initiation Photoinitiation cluster_polymerization Polymerization PI This compound (PI) PI_excited Excited Triplet State (PI*) PI->PI_excited UV Light (hν) Ketyl_Radical Ketyl Radical PI_excited->Ketyl_Radical Hydrogen Abstraction Amine_Radical Aminoalkyl Radical PI_excited->Amine_Radical Synergist Synergist (e.g., Amine) Synergist->PI_excited Monomer Monomer / Oligomer Amine_Radical->Monomer Initiation Polymer_Chain Propagating Polymer Chain Monomer->Polymer_Chain Propagation

Caption: Proposed mechanism of radical generation for this compound.

Potential Applications

Given its classification as a Type II photoinitiator, this compound is suitable for a variety of applications where UV curing is employed. These include:

  • Coatings and Inks: For rapid, solvent-free curing of protective coatings and printing inks.

  • Adhesives: In the formulation of UV-curable adhesives for bonding various substrates.

  • Biomaterials and Hydrogels: For the fabrication of crosslinked polymer networks for applications in tissue engineering and drug delivery.[1]

  • 3D Printing: As a component in photopolymer resins for stereolithography (SLA) or digital light processing (DLP) 3D printing technologies.

Quantitative Data

PropertyValue
Chemical Identity
Molecular FormulaC₁₅H₁₄O₃
Molecular Weight242.27 g/mol
Typical Formulation Ranges
Photoinitiator Concentration0.1 - 2.0 wt% (relative to monomer content)[2]
Co-initiator Concentration1.0 - 5.0 wt% (relative to monomer content)[2]
UV Curing Parameters
Light Source WavelengthTypically 365 nm for benzophenone derivatives. The optimal wavelength should be determined by UV-Vis spectroscopy.
Light Intensity10 - 100 mW/cm² (application dependent)[3]

Experimental Protocols

The following are generalized protocols for the use of this compound in a laboratory setting.

Protocol 1: Preparation of a Photocurable Acrylate Resin

Objective: To prepare a liquid photocurable resin for kinetic analysis or material fabrication.

Materials:

  • This compound (Photoinitiator)

  • N-Methyldiethanolamine (NMDEA) or Ethyl-4-(dimethylamino)benzoate (EDB) (Co-initiator)

  • Acrylate or Methacrylate Monomer/Oligomer blend (e.g., Trimethylolpropane triacrylate (TMPTA), Bisphenol A glycerolate dimethacrylate (BisGMA))

  • Analytical balance

  • Amber vials

  • Vortex mixer or magnetic stirrer

  • Light-blocking container for storage

Procedure:

  • Monomer Preparation: If the monomer contains inhibitors, pass it through an inhibitor removal column.

  • Weighing Components: In an amber vial, accurately weigh the desired amounts of the monomer/oligomer blend.

  • Addition of Photoinitiator System: Add the this compound (e.g., 0.5 wt%) and the co-initiator (e.g., 2.0 wt%) to the monomer blend.[2]

  • Dissolution: Tightly cap the vial and mix the components using a vortex mixer or magnetic stirrer until a homogeneous solution is obtained. Gentle warming (e.g., 40-50°C) can be used to facilitate dissolution, but care should be taken to avoid premature polymerization.

  • Storage: Store the formulated resin in a dark, cool place before use to prevent degradation or unintended polymerization.

Protocol 2: Monitoring Photopolymerization Kinetics with Real-Time FTIR (RT-FTIR)

Objective: To monitor the conversion of functional groups (e.g., acrylate double bonds) in real-time during photopolymerization to determine the curing rate and final conversion.

Equipment:

  • FTIR spectrometer with a real-time sampling accessory

  • UV/Vis spot curing system with a light guide (e.g., 365 nm)

  • Radiometer to measure light intensity

  • Sample holder (e.g., BaF₂ or KBr salt plates)

  • Spacers of known thickness (e.g., 25-100 µm)

Procedure:

  • Sample Preparation: Place a small drop of the prepared resin formulation between two transparent salt plates separated by a spacer to create a film of uniform thickness.[2]

  • Instrument Setup: Mount the sample in the FTIR spectrometer. Position the light guide of the UV curing system at a fixed distance from the sample.

  • Light Intensity Measurement: Measure the intensity of the UV light at the sample position using a radiometer and record the value.

  • Data Collection: a. Initiate real-time data collection on the FTIR spectrometer, monitoring the decrease in the peak area of the reactive functional group (e.g., acrylate C=C stretch at ~1635 cm⁻¹).[2] b. Simultaneously, open the shutter of the UV lamp to start the photopolymerization. c. Continue collecting spectra until the peak area of the reactive group no longer changes, which indicates the reaction has reached its maximum conversion under the given conditions.

  • Data Analysis: The degree of conversion (DC%) at any given time (t) can be calculated using the following formula: DC(%) = (1 - (PeakArea_t / PeakArea_0)) * 100 where PeakArea_0 is the initial peak area of the reactive group before irradiation and PeakArea_t is the peak area at time t.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for formulating a resin with this compound and characterizing its photopolymerization kinetics.

G cluster_formulation Resin Formulation cluster_characterization Photopolymerization Characterization (RT-FTIR) cluster_analysis Data Analysis A Weigh Monomers, Photoinitiator, and Co-initiator B Mix Until Homogeneous (Vortex/Stirrer) A->B C Store in Dark Conditions B->C D Prepare Sample on FTIR Salt Plates C->D E Mount Sample and Position UV Light Guide D->E F Initiate Real-Time FTIR Data Collection E->F G Expose to UV Light to Start Polymerization F->G H Monitor Decrease in Acrylate Peak Area G->H I Calculate Degree of Conversion vs. Time H->I J Determine Polymerization Rate and Final Conversion I->J

Caption: Workflow for resin formulation and photopolymerization analysis.

References

Application of Benzophenone Derivatives in Polymer Chemistry: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two distinct benzophenone derivatives widely used in polymer chemistry: 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone as a UV absorber and 2,2-Dimethoxy-2-phenylacetophenone as a photoinitiator. Due to the similar nomenclature, it is crucial to distinguish between their unique functions and applications.

Part 1: 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone as a UV Absorber

Application Note ID: AN-UV-B6

Compound: 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (also known as Benzophenone-6, Uvinul D49, Cyasorb UV-12)

CAS Number: 131-54-4

Principle of Function

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone is a highly effective ultraviolet (UV) light absorber. Its primary function is to protect polymers from the degrading effects of UV radiation, which can cause discoloration, chalking, cracking, and loss of mechanical properties.[1][2] The molecule absorbs harmful UV radiation, particularly in the UVA and UVB regions, and dissipates the energy as harmless thermal energy, thereby preventing the initiation of photo-oxidative degradation pathways in the polymer matrix.[2] Its strong absorption is centered around wavelengths of 284 nm and 340 nm.[1]

Primary Applications in Polymer Chemistry

This UV absorber is incorporated into a wide range of polymers to enhance their durability and lifespan, especially in applications with prolonged sun exposure.[2][3]

  • Polymer Stabilization: It is widely used in plastics such as polyvinyl chloride (PVC), polyolefins (polyethylene, polypropylene), and various engineering plastics.[2]

  • Coatings and Adhesives: It is a key additive in protective coatings, varnishes, and lacquers to shield both the coating and the underlying substrate from UV damage.[2]

Quantitative Data

The following tables summarize the key physical, chemical, and application-specific properties of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone.

PropertyValue
Molecular Formula C₁₅H₁₄O₅
Molecular Weight 274.27 g/mol
Appearance Light yellow crystalline powder
Melting Point 133 - 138 °C
Solubility Soluble in acetone, ethanol; insoluble in water
UV Absorption Maxima ~284 nm and ~340 nm
Polymer MatrixRecommended Loading Concentration (% w/w)
Polyvinyl Chloride (PVC)0.25 - 3.0
Polyolefins (PE, PP)0.1 - 1.0
Acrylic Resins0.25 - 3.0
Polyurethanes0.25 - 3.0
Experimental Protocols

A common synthesis method involves a two-step process as described in the patent literature.[4][5]

Step 1: Synthesis of 2,2',4,4'-Tetramethoxybenzophenone (Intermediate)

  • In a three-necked flask equipped with a stirrer and reflux condenser, place 13.8g of m-dimethoxybenzene.

  • Add 0.15g of a catalyst such as azobisisobutyronitrile or benzoyl peroxide.

  • Add 30ml of oxalyl chloride to the flask.

  • Heat the mixture to 70-80°C and stir for 1.5 hours.

  • After the reaction, cool the mixture and add water to hydrolyze the excess oxalyl chloride.

  • Filter the mixture to collect the intermediate product, 2,2',4,4'-tetramethoxybenzophenone, and dry it.

Step 2: Demethylation to 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

  • In a flask, combine 30g of a Lewis acid (e.g., AlCl₃) with the intermediate product from Step 1.

  • Add 100ml of a suitable organic solvent like chlorobenzene.

  • Stir the mixture and maintain the temperature at 50°C for 2-3 hours.

  • After the reaction is complete, add water for hydrolysis.

  • Perform a liquid-liquid extraction, followed by rotary evaporation and recrystallization to obtain the final product.

This protocol outlines a general procedure for evaluating the photostability of a polymer containing 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone using a xenon arc apparatus.[6][7][8]

1. Sample Preparation:

  • Prepare polymer samples (e.g., injection molded plaques or films) with and without the UV absorber at the desired concentration.
  • Ensure all samples have a uniform thickness and a smooth, clean surface.

2. Xenon Arc Apparatus Setup (Example based on ASTM G155, Cycle 1):

  • Light Source: Xenon arc lamp.
  • Filters: Daylight filters to simulate natural sunlight.
  • Irradiance: Controlled at 0.35 W/m² at 340 nm.
  • Temperature: Black Panel Temperature (BPT) set to 63°C. The chamber air temperature should also be controlled, for example at 47°C for plastics testing.[7]
  • Relative Humidity: 50%.
  • Cycle: 102 minutes of light only, followed by 18 minutes of light with water spray.

3. Exposure:

  • Mount the samples in the test chamber.
  • Run the accelerated weathering test for a predetermined duration (e.g., 500, 1000, or 2000 hours), depending on the polymer and its intended application.

4. Evaluation:

  • Periodically remove samples at set intervals for analysis.
  • Visual Assessment: Check for cracking, chalking, and other surface defects.
  • Colorimetry: Measure the change in color (ΔE*) using a spectrophotometer.
  • Gloss Measurement: Quantify the change in surface gloss.
  • Mechanical Testing: Perform tensile tests to measure changes in tensile strength, elongation at break, and modulus.

Visualization

UV_Absorption_Mechanism UV_Light UV Light (hν) Polymer Polymer Matrix UV_Light->Polymer Causes Absorber 2,2'-Dihydroxy-4,4'- dimethoxybenzophenone UV_Light->Absorber Absorbs Degradation Polymer Degradation (Chain Scission, Crosslinking) Polymer->Degradation Excited_Absorber Excited State Absorber Absorber->Excited_Absorber Excitation Excited_Absorber->Absorber Relaxation Heat Heat Excited_Absorber->Heat Dissipates as

Caption: UV protection mechanism of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone in a polymer matrix.

Part 2: 2,2-Dimethoxy-2-phenylacetophenone as a Photoinitiator

Application Note ID: AN-PI-DMPA

Compound: 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

CAS Number: 24650-42-8

Principle of Function

2,2-Dimethoxy-2-phenylacetophenone is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon exposure to UV light to generate free radicals.[9] These free radicals then initiate the chain-growth polymerization of monomers, such as acrylates and methacrylates, to form a crosslinked polymer network. This process is the basis for many UV-curing applications.

Primary Applications in Polymer Chemistry

DMPA is a key component in photocurable formulations.

  • UV-Curable Coatings and Inks: Used for rapid curing of coatings on various substrates.

  • Adhesives: Employed in UV-curable adhesives for fast bonding.

  • 3D Printing (Stereolithography): A common photoinitiator in resins for 3D printing.

  • Biomaterials: Used in the preparation of hydrogels and other biocompatible materials.

Quantitative Data

The following tables summarize the key properties of DMPA and its performance in photopolymerization.

PropertyValue
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
Appearance White to off-white crystalline powder
Melting Point 67-70 °C
Solubility Soluble in many common monomers and organic solvents.
UV Absorption Max ~345 nm
Initiator Concentration (wt%)Monomer SystemLight Intensity (mW/cm²)Final Conversion (%)
0.125BisTEG ResinNot Specified~55
0.25BisTEG ResinNot Specified~65
0.5BisTEG ResinNot Specified~65
0.1 (mol%)Naphthyl(meth)acrylatesNot Specified~60-80

Note: Final conversion is dependent on various factors including the specific monomer, light intensity, and temperature.

Experimental Protocols
  • In a light-protected container (e.g., an amber vial), add the desired acrylate or methacrylate monomers/oligomers.

  • Add 2,2-Dimethoxy-2-phenylacetophenone to the monomer blend at a concentration typically ranging from 0.1 to 5.0 wt%.

  • Gently warm the mixture if necessary and stir or vortex until the photoinitiator is completely dissolved and the solution is homogeneous.

  • Store the resin in a dark, cool place until use.

This protocol allows for the real-time monitoring of monomer conversion during photopolymerization.[5][10][11]

1. Sample Preparation:

  • Place a small drop of the prepared photocurable resin between two KBr plates or directly onto an ATR crystal to form a thin film of a defined thickness.

2. Instrument Setup:

  • Configure an FTIR spectrometer for rapid, continuous scanning.
  • Position a UV light source (e.g., a mercury lamp or LED with appropriate wavelength) to irradiate the sample within the spectrometer.

3. Data Acquisition:

  • Record an initial IR spectrum of the uncured sample (t=0).
  • Simultaneously start the UV exposure and the real-time collection of IR spectra at regular intervals (e.g., every second).
  • Continue data collection until the reaction is complete (i.e., no further change in the spectra is observed).

4. Data Analysis:

  • Monitor the decrease in the peak area of the acrylate or methacrylate C=C double bond (typically around 1636 cm⁻¹).
  • Calculate the degree of conversion (DC%) at time t using the formula: DC(%) = [1 - (Peak Area at time t / Initial Peak Area)] * 100
  • The polymerization rate can be determined from the first derivative of the conversion versus time plot.

This protocol measures the heat flow associated with the exothermic polymerization reaction.[12][13][14]

1. Sample Preparation:

  • Accurately weigh a small amount of the liquid resin (typically 1-10 mg) into an aluminum DSC pan.
  • Place an empty, identical pan in the reference position of the DSC cell.

2. Instrument Setup:

  • Equilibrate the DSC cell at the desired isothermal temperature (e.g., 25°C).
  • Ensure the UV light source is calibrated for the desired intensity.

3. Data Acquisition:

  • Once a stable baseline is achieved, expose the sample to UV light.
  • The instrument will record the exothermic heat flow (in mW) as a function of time.

4. Data Analysis:

  • The total heat of polymerization (ΔH) is determined by integrating the area under the exothermic peak.
  • The degree of conversion can be calculated by comparing the heat evolved at a given time to the total theoretical heat of polymerization for the specific monomer.

Visualizations

DMPA_Photoinitiation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination DMPA DMPA (S₀) DMPA_Excited DMPA (T₁*) DMPA->DMPA_Excited Excitation UV_Light UV Light (hν) UV_Light->DMPA Radicals Benzoyl Radical + Dimethoxybenzyl Radical DMPA_Excited->Radicals α-Cleavage Monomer Monomer (M) Radicals->Monomer Initiates Radical_Monomer M• Monomer->Radical_Monomer Growing_Chain Pₙ• Monomer->Growing_Chain Radical_Monomer->Growing_Chain Growing_Chain->Monomer Adds to Polymer Polymer Growing_Chain->Polymer

Caption: Photoinitiation mechanism of 2,2-Dimethoxy-2-phenylacetophenone (DMPA) for free-radical polymerization.

Experimental_Workflow cluster_prep Resin Preparation cluster_analysis Kinetic Analysis Monomer Monomer(s) Mixing Mixing Monomer->Mixing DMPA DMPA DMPA->Mixing Resin Photocurable Resin Mixing->Resin RT_FTIR RT-FTIR Resin->RT_FTIR Photo_DSC Photo-DSC Resin->Photo_DSC Data Kinetic Data (Conversion, Rate) RT_FTIR->Data Photo_DSC->Data UV_Exposure UV Exposure UV_Exposure->RT_FTIR UV_Exposure->Photo_DSC

Caption: Experimental workflow for preparing and analyzing a photocurable resin using DMPA.

References

Application Notes and Protocols for the Grignard Synthesis of 2,2'-Dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,2'-dimethoxybenzophenone, a valuable building block in organic synthesis, via the Grignard reaction. The described methodology is based on established principles of Grignard chemistry and adapted from analogous syntheses of substituted benzophenones.

Introduction

The Grignard reaction is a robust and versatile method for the formation of carbon-carbon bonds. In this protocol, 2-methoxyphenylmagnesium bromide is prepared from 2-bromoanisole and magnesium metal. This Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride to form the desired this compound. Careful control of anhydrous conditions is paramount to the success of this synthesis. A potential byproduct of this reaction is the tertiary alcohol formed from the addition of a second equivalent of the Grignard reagent to the ketone product. To minimize this, a 1:1 stoichiometry of the Grignard reagent to the acyl chloride is employed, and the reaction temperature is carefully controlled.

Data Presentation

Reactant/ProductChemical FormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
2-BromoanisoleC₇H₇BrO187.03501.19.35 g (6.23 mL)
Magnesium TurningsMg24.31551.21.34 g
2-Methoxybenzoyl chlorideC₈H₇ClO₂170.59451.07.68 g (6.14 mL)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--~150 mL
Product:
This compoundC₁₅H₁₄O₃242.27--Theoretical Yield: 10.9 g

Experimental Protocols

Safety Precautions: This reaction must be performed in a well-ventilated fume hood. All glassware must be thoroughly dried in an oven (≥ 120 °C) overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. Anhydrous solvents are critical for the success of the Grignard reaction. Personal protective equipment (lab coat, safety glasses, and gloves) must be worn at all times.

Step 1: Preparation of 2-Methoxyphenylmagnesium Bromide (Grignard Reagent)

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel, add magnesium turnings (1.34 g, 55 mmol).

  • Place the flask under a positive pressure of inert gas.

  • In the dropping funnel, prepare a solution of 2-bromoanisole (9.35 g, 50 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

  • Add a small portion (~5 mL) of the 2-bromoanisole solution to the magnesium turnings.

  • If the reaction does not initiate spontaneously (indicated by gentle bubbling and a cloudy, grayish appearance), add a small crystal of iodine or gently warm the flask with a heat gun until initiation is observed.

  • Once the reaction has started, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, brownish-grey suspension.

  • Allow the Grignard reagent solution to cool to room temperature.

Step 2: Synthesis of this compound

  • In a separate flame-dried 500 mL round-bottom flask under an inert atmosphere, prepare a solution of 2-methoxybenzoyl chloride (7.68 g, 45 mmol) in anhydrous THF (50 mL).

  • Cool this solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared 2-methoxyphenylmagnesium bromide solution to the stirred 2-methoxybenzoyl chloride solution via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue to stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-methoxybenzoyl chloride) is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution (~100 mL).

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash sequentially with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 2-methoxybenzoic acid, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by recrystallization from ethanol or a mixture of hexane and ethyl acetate to yield the final product as a crystalline solid.

Mandatory Visualization

Grignard_Synthesis_Workflow start Start prep_grignard Preparation of 2-Methoxyphenylmagnesium Bromide start->prep_grignard react_acyl_chloride Reaction with 2-Methoxybenzoyl Chloride prep_grignard->react_acyl_chloride Anhydrous THF workup Aqueous Work-up (Quenching & Extraction) react_acyl_chloride->workup 0°C to RT purification Purification (Recrystallization) workup->purification Crude Product end This compound (Final Product) purification->end Pure Product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Reaction_Signaling_Pathway reagent1 2-Bromoanisole + Mg grignard 2-Methoxyphenylmagnesium Bromide (Grignard Reagent) reagent1->grignard Anhydrous THF intermediate Tetrahedral Intermediate grignard->intermediate Nucleophilic Attack byproduct_path Side Reaction reagent2 2-Methoxybenzoyl Chloride reagent2->intermediate product This compound intermediate->product Elimination of MgBrCl byproduct Tertiary Alcohol (Byproduct) product->byproduct byproduct_path->byproduct 2nd Equivalent of Grignard

Caption: Signaling pathway of the Grignard reaction for this compound synthesis.

Application Notes & Protocols: 2,2'-Dimethoxybenzophenone as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical practice to ensure accuracy and precision. An internal standard is a compound of known concentration that is added to a sample prior to analysis. It co-elutes with the analyte(s) of interest and helps to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is chemically similar to the analyte, but not naturally present in the sample.

2,2'-Dimethoxybenzophenone is a suitable candidate for use as an internal standard in the analysis of various organic compounds, particularly other benzophenone derivatives and compounds with similar physicochemical properties. Its structural similarity to many analytes of interest, coupled with its distinct mass spectral fragmentation pattern and chromatographic behavior, makes it a reliable choice for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is essential for method development.

PropertyValueReference
IUPAC Name bis(2-methoxyphenyl)methanone[1]
Molecular Formula C₁₅H₁₄O₃[1]
Molecular Weight 242.27 g/mol [1]
Appearance Solid
Solubility Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane.

Application in Gas Chromatography-Mass Spectrometry (GC-MS)

This compound can be effectively utilized as an internal standard for the quantification of various semi-volatile organic compounds by GC-MS. Its volatility and thermal stability make it amenable to GC analysis.

Experimental Protocol: Quantification of Benzophenone Derivatives in Food Packaging

This protocol is adapted from established methods for the analysis of benzophenones in food contact materials.[2]

1. Sample Preparation

  • Extraction: A representative sample of the food packaging material (e.g., 1 gram) is extracted with a suitable organic solvent, such as a mixture of dichloromethane and acetonitrile (1:1 v/v), using ultrasonic extraction.

  • Internal Standard Spiking: A known amount of this compound (e.g., 100 µL of a 10 µg/mL solution in methanol) is added to the extract.

  • Clean-up: The extract is then subjected to a clean-up step using solid-phase extraction (SPE) with a silica cartridge to remove interfering matrix components.

  • Final Volume Adjustment: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a known volume (e.g., 1 mL) of a suitable solvent like ethyl acetate for GC-MS analysis.

2. GC-MS Conditions

ParameterCondition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (splitless mode)
Oven Temperature Program Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

3. Data Analysis

  • Quantification: The concentration of the target analytes is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of the analytes and a constant concentration of the internal standard.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Data Processing Sample Food Packaging Sample Extraction Ultrasonic Extraction (DCM:ACN 1:1) Sample->Extraction Spiking Spike with This compound (IS) Extraction->Spiking Cleanup Solid-Phase Extraction (Silica Cartridge) Spiking->Cleanup Reconstitution Evaporation & Reconstitution (Ethyl Acetate) Cleanup->Reconstitution GCMS GC-MS System Reconstitution->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: Workflow for the quantification of benzophenones using GC-MS with this compound as an internal standard.

Application in High-Performance Liquid Chromatography (HPLC)

This compound is also well-suited as an internal standard for HPLC analysis, particularly for compounds that are less volatile or thermally labile. Its UV absorbance allows for detection with common HPLC detectors like Diode Array Detectors (DAD) or UV-Vis detectors.

Experimental Protocol: Quantification of Benzophenone-type UV Filters in Environmental Water Samples

This protocol is based on established methods for the analysis of benzophenone derivatives in water samples.[3]

1. Sample Preparation

  • Extraction: A water sample (e.g., 500 mL) is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to concentrate the analytes.

  • Elution: The analytes are eluted from the SPE cartridge with a suitable organic solvent, such as methanol.

  • Internal Standard Spiking: A known amount of this compound (e.g., 50 µL of a 10 µg/mL solution in methanol) is added to the eluate.

  • Final Volume Adjustment: The eluate is evaporated to a small volume and reconstituted in the mobile phase to a final volume of 1 mL for HPLC analysis.

2. HPLC Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD)
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Start with 40% B, increase to 90% B over 15 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 285 nm

3. Data Analysis

  • Quantification: Similar to the GC-MS method, quantification is performed by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard (this compound) versus the analyte concentration.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Data Processing Sample Water Sample SPE Solid-Phase Extraction (C18) Sample->SPE Elution Elution with Methanol SPE->Elution Spiking Spike with This compound (IS) Elution->Spiking Concentration Evaporation & Reconstitution in Mobile Phase Spiking->Concentration HPLC HPLC-DAD System Concentration->HPLC Data Data Acquisition HPLC->Data Integration Peak Integration Data->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: Workflow for the quantification of benzophenone-type UV filters using HPLC with this compound as an internal standard.

Quantitative Data Summary

The following table summarizes typical validation parameters that can be expected when using a benzophenone derivative as an internal standard in chromatographic methods, based on literature for similar compounds.[4][5]

ParameterTypical Value Range
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL
Recovery 80 - 115%
Precision (RSD) < 15%

Conclusion

This compound serves as a reliable and effective internal standard for the quantitative analysis of a variety of organic compounds by both GC-MS and HPLC. Its chemical properties and compatibility with standard chromatographic techniques make it a valuable tool for researchers, scientists, and drug development professionals seeking to improve the accuracy and reproducibility of their analytical methods. The provided protocols offer a starting point for method development, which should be further optimized and validated for specific applications and matrices.

References

Application Notes and Protocols for Photochemical Reactions of 2,2'-Dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the experimental setup and protocols for studying the photochemical reactions of 2,2'-dimethoxybenzophenone. Due to a scarcity of specific literature on this particular isomer, the information presented herein is largely based on the well-documented photochemical behavior of structurally analogous ortho-substituted benzophenones. The primary photochemical process for such compounds is intramolecular hydrogen abstraction, leading to the formation of a biradical intermediate, which can then undergo various secondary reactions. These application notes offer a foundational guide for researchers investigating the photochemistry of this compound and similar aromatic ketones.

Introduction to the Photochemistry of Substituted Benzophenones

Benzophenone and its derivatives are among the most extensively studied classes of organic photochemistry. Upon absorption of UV light, benzophenone is excited to a singlet state, which then typically undergoes efficient intersystem crossing to a more stable triplet state. The triplet state of benzophenone is a powerful hydrogen abstractor. In the case of ortho-alkyl substituted benzophenones, this hydrogen abstraction can occur intramolecularly from the ortho-substituent. This process, known as photoenolization, proceeds through a six-membered transition state to form a photoenol.[1]

For this compound, a similar intramolecular hydrogen abstraction from one of the ortho-methoxy groups is the expected primary photochemical reaction. This would lead to the formation of a biradical intermediate that can subsequently cyclize or react further.

Proposed Photochemical Reaction Pathway

The anticipated photochemical reaction of this compound involves the following key steps, initiated by the absorption of UV radiation:

  • Excitation: The ground state molecule absorbs a photon, promoting it to an excited singlet state (S1).

  • Intersystem Crossing: The S1 state rapidly and efficiently converts to the more stable triplet state (T1).

  • Intramolecular Hydrogen Abstraction: The triplet state undergoes an intramolecular hydrogen abstraction from one of the methoxy groups, forming a biradical intermediate.

  • Secondary Reactions: The biradical can then undergo cyclization to form a five-membered ring containing oxygen, or potentially other rearrangement or intermolecular reactions depending on the reaction conditions and the presence of other reactants.

Figure 1: Proposed signaling pathway for the photochemical reaction of this compound.

Experimental Setup

A general experimental setup for conducting photochemical reactions of this compound is outlined below. The specific components can be modified based on the scale of the reaction and the analytical methods employed.

Light Source

The choice of light source is critical and depends on the absorption spectrum of the benzophenone derivative. A medium-pressure mercury lamp is a common choice as it provides strong emission lines in the UV region. For more specific wavelength selection, filtered lamps or a monochromator can be used. UV-LEDs offer the advantage of specific wavelength emission and better energy efficiency.

Reaction Vessel

The reaction vessel must be transparent to the excitation wavelength. Quartz vessels are suitable for most UV applications. For reactions requiring degassing, a vessel with a sidearm for connection to a vacuum line or an inert gas supply is necessary.

Reaction Conditions
  • Solvent: The choice of solvent is crucial as it can influence the reaction pathway and quantum yield. Non-protic solvents like benzene, acetonitrile, or dichloromethane are often used to minimize intermolecular hydrogen abstraction from the solvent.

  • Concentration: The concentration of the benzophenone derivative should be optimized to ensure sufficient light absorption while minimizing potential side reactions like dimerization.

  • Temperature: Photochemical reactions are often carried out at room temperature. However, temperature control can be important for studying reaction kinetics and mechanism. A cooling system may be necessary for high-intensity lamps to prevent overheating.

  • Degassing: Oxygen can quench the triplet excited state of benzophenones and should be removed from the reaction mixture. This is typically achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.

G Preparation Prepare solution of This compound in appropriate solvent Degassing Degas the solution (Freeze-Pump-Thaw or Inert Gas Purging) Preparation->Degassing Irradiation Irradiate with a suitable UV light source in a quartz reaction vessel Degassing->Irradiation Monitoring Monitor reaction progress (TLC, GC, HPLC, UV-Vis) Irradiation->Monitoring Analysis Isolate and characterize photoproducts (NMR, MS, IR) Monitoring->Analysis Kinetics Determine quantum yield and reaction kinetics Analysis->Kinetics

Figure 2: General experimental workflow for photochemical reactions.

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific research goals.

Protocol for Preparative Photolysis
  • Dissolve a known amount of this compound in a suitable, degassed solvent in a quartz reaction vessel.

  • Seal the vessel and place it in the photoreactor.

  • Irradiate the solution with a medium-pressure mercury lamp while maintaining a constant temperature.

  • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, GC, or HPLC.

  • Once the starting material is consumed or the desired conversion is reached, stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the photoproducts using column chromatography or recrystallization.

  • Characterize the structure of the products using spectroscopic methods such as NMR, MS, and IR.

Protocol for Quantum Yield Determination

The quantum yield (Φ) of the photoreaction can be determined by actinometry. A common chemical actinometer for the UV region is the ferrioxalate system.

  • Prepare a solution of the actinometer (e.g., potassium ferrioxalate) and irradiate it under the same conditions as the sample for a short, known period.

  • Determine the number of photons absorbed by the actinometer by measuring the change in its absorbance.

  • Prepare a solution of this compound of a concentration that ensures complete light absorption at the excitation wavelength.

  • Irradiate the sample solution under identical conditions for a known period, ensuring low conversion (<10%) to avoid complications from product absorption.

  • Determine the amount of reactant consumed or product formed using a calibrated analytical technique (e.g., GC or HPLC with an internal standard).

  • Calculate the quantum yield using the following formula:

    Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed)

Data Presentation

ParameterValueConditionsReference
Absorption Maximum (λmax) ~330 nmAcetonitrile[2]
Molar Absorptivity (ε) Not Reported--
Triplet State Energy (ET) Not Reported--
Quantum Yield of Photoreduction (Φ) Varies with conditionsIsopropyl alcohol/Acetonitrile[2]

Researchers studying this compound should aim to populate a similar table with their experimentally determined values.

Safety Precautions

  • UV radiation is harmful to the eyes and skin. Always use appropriate shielding and wear UV-protective eyewear.

  • Organic solvents are often flammable and toxic. Handle them in a well-ventilated fume hood.

  • High-pressure mercury lamps can be an explosion hazard if not handled correctly. Follow the manufacturer's instructions for operation.

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

By following these guidelines and protocols, researchers can safely and effectively investigate the intriguing photochemistry of this compound and contribute to a deeper understanding of the photoreactions of substituted aromatic ketones.

References

Application Notes and Protocols: Synthesis of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A thorough investigation for the use of 2,2'-dimethoxybenzophenone as a direct precursor in the synthesis of pharmaceutical intermediates did not yield substantial documented applications. However, the closely related derivative, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone , has been identified as a significant organic intermediate with applications in the pharmaceutical and other industries.[1] This compound is notably used as a UV absorber, which is critical for protecting light-sensitive active pharmaceutical ingredients (APIs) and enhancing the stability of drug formulations.[2] Its synthesis is well-documented, providing a valuable protocol for obtaining a key building block for various applications.

This document provides detailed application notes and protocols for the synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone, a valuable intermediate for pharmaceutical and other applications. The synthesis involves a two-step process commencing with the reaction of m-dimethoxybenzene and oxalyl chloride to form an intermediate, 2,2',4,4'-tetramethoxybenzophenone, followed by a demethylation reaction to yield the final product.[1][3]

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.

Table 1: Synthesis of Intermediate 2,2',4,4'-Tetramethoxybenzophenone

Reactant 1Reactant 2CatalystCatalyst Amount (% of Reactant 1)Temperature (°C)Reaction Time (hours)
m-Dimethoxybenzene (13.8 g)Oxalyl Chloride (30 ml)Azoisobutyronitrile0.5% - 2%70-801.5
m-DimethoxybenzeneOxalyl ChlorideBenzoyl Peroxide0.5% - 2%70-801.5

Table 2: Synthesis of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone from Intermediate

IntermediateLewis AcidSolventTemperature (°C)Reaction Time (hours)Yield (%)Purity (HPLC) (%)
2,2',4,4'-TetramethoxybenzophenoneAlCl₃ (30 g)Dichloroethane (100 ml)502-3--
2,2',4,4'-TetramethoxybenzophenoneAlCl₃ (30 g)Chlorobenzene (100 ml)502-36799.0
2,2',4,4'-TetramethoxybenzophenoneZnCl₂Toluene502-3--
2,2',4,4'-TetramethoxybenzophenoneBF₃Xylene502-3--
2,2',4,4'-TetramethoxybenzophenonePolyphosphoric AcidNitrobenzene502-3--

Note: Specific yield and purity data were only available for the reaction with AlCl₃ in chlorobenzene as per the cited sources.[1]

Experimental Protocols

The following are detailed protocols for the two-step synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.

Protocol 1: Synthesis of 2,2',4,4'-Tetramethoxybenzophenone (Intermediate)

Materials:

  • m-Dimethoxybenzene (13.8 g)

  • Oxalyl chloride (30 ml)

  • Azoisobutyronitrile (0.15 g) or Benzoyl Peroxide

  • Three-necked flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Water for hydrolysis

  • Filtration apparatus

Procedure:

  • Place 13.8 g of m-dimethoxybenzene into a three-necked flask equipped with a magnetic stirrer.[1]

  • Add 0.15 g of azoisobutyronitrile as a catalyst.[1]

  • Carefully add 30 ml of oxalyl chloride to the flask.[1]

  • Begin stirring the mixture and heat to a controlled temperature of 70-80 °C.[1][3]

  • Maintain the reaction at this temperature for 1.5 hours.[1][3]

  • After 1.5 hours, stop the reaction and allow the mixture to cool.

  • Carefully add water to hydrolyze the excess oxalyl chloride.

  • Filter the resulting solid to collect the intermediate product, 2,2',4,4'-tetramethoxybenzophenone.[1]

  • Dry the collected solid.

Protocol 2: Synthesis of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

Materials:

  • 2,2',4,4'-Tetramethoxybenzophenone (from Protocol 1)

  • Aluminum chloride (AlCl₃, 30 g)

  • Chlorobenzene (100 ml) or another suitable organic solvent (see Table 2)

  • Reaction flask with stirrer and temperature control

  • Water for hydrolysis

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent

Procedure:

  • Place the dried intermediate product from Protocol 1 and 30 g of AlCl₃ into a reaction flask.[1]

  • Add 100 ml of chlorobenzene as the solvent.[1]

  • Stir the mixture and heat to a controlled temperature of 50 °C.[1][3]

  • Maintain the reaction at this temperature for 2-3 hours.[1][3]

  • After the reaction is complete, stop heating and allow the mixture to cool.

  • Add water to the reaction mixture for hydrolysis.[1]

  • Perform a liquid-liquid extraction to separate the organic layer.[1]

  • Use a rotary evaporator to remove the solvent from the organic layer.[1]

  • Recrystallize the crude product to obtain pure 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.[1]

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Synthesis_Pathway cluster_step1 Step 1: Acylation cluster_step2 Step 2: Demethylation Reactant1 m-Dimethoxybenzene Intermediate 2,2',4,4'-Tetramethoxy- benzophenone Reactant1->Intermediate Reactant2 Oxalyl Chloride Reactant2->Intermediate 70-80 °C, 1.5h Product 2,2'-Dihydroxy-4,4'- dimethoxybenzophenone Intermediate->Product 50 °C, 2-3h Catalyst Azoisobutyronitrile or Benzoyl Peroxide Catalyst->Intermediate LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Product

Caption: Synthetic pathway for 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.

Experimental_Workflow Start1 Combine m-Dimethoxybenzene, Oxalyl Chloride, and Catalyst React1 Heat at 70-80 °C for 1.5 hours Start1->React1 Hydrolysis1 Hydrolyze with Water React1->Hydrolysis1 Filter1 Filter and Dry Intermediate Hydrolysis1->Filter1 Start2 Combine Intermediate, Lewis Acid, and Solvent Filter1->Start2 Intermediate Product React2 Heat at 50 °C for 2-3 hours Start2->React2 Hydrolysis2 Hydrolyze with Water React2->Hydrolysis2 Extract Liquid-Liquid Extraction Hydrolysis2->Extract Evaporate Rotary Evaporation Extract->Evaporate Recrystallize Recrystallize Final Product Evaporate->Recrystallize

Caption: Experimental workflow for the synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.

References

Application Note: A General Protocol for the Recrystallization of 2,2'-Dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Recrystallization is a fundamental purification technique for solid organic compounds. The process relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the formation of pure crystals, leaving impurities behind in the saturated mother liquor. This document provides a general, step-by-step guide for developing a recrystallization protocol for 2,2'-dimethoxybenzophenone, for which a specific, published procedure is not readily available in the scientific literature.

Disclaimer: The following protocol is a general guideline. Researchers must perform a small-scale solvent screening to determine the optimal solvent or solvent system for their specific sample of this compound.

Data Presentation

Physicochemical properties of this compound and a related isomer are summarized below. The lack of experimental data for the target compound necessitates a preliminary solvent screening.

PropertyThis compound (Target) 4,4'-Dimethoxybenzophenone (Isomer for Reference)
CAS Number 1336-26-1, 13102-33-5[1]90-96-0[2][3][4][5][6]
Molecular Formula C₁₅H₁₄O₃[1]C₁₅H₁₄O₃[2][5]
Molecular Weight 242.27 g/mol [1]242.27 g/mol [2][3][5]
Appearance Data not availableWhite crystal powder[5]
Melting Point Data not available141-145 °C[2][4][5][6]
Solubility Data not available; requires experimental determination.Insoluble in water, soluble in ethanol[6].
Known Recrystallization Solvents None established; requires screening.Absolute Ethanol, aqueous Ethanol, or Ethanol/Acetic Acid[6].

Experimental Protocols

Safety Precautions: Benzophenone and its derivatives are associated with potential health risks, including being possible human carcinogens and endocrine disruptors[7]. Prolonged or repeated exposure may cause damage to organs such as the liver and kidneys[8][9]. Always handle the compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust by handling the solid carefully[9].

Part A: Small-Scale Solvent Screening

The objective of this step is to identify a suitable solvent or solvent pair for recrystallization. An ideal solvent should dissolve the compound completely when hot but poorly when cold[10][11].

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Selection: Based on the principle of "like dissolves like" and data from the 4,4'-isomer, potential solvents to screen include:

    • Single Solvents: Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Hexane.

    • Solvent Pairs: Ethanol/Water, Ethyl Acetate/Hexane, Toluene/Hexane.

  • Testing Solubility:

    • To each test tube, add a candidate solvent dropwise at room temperature, swirling after each addition. If the compound dissolves readily at room temperature, the solvent is unsuitable as a single solvent but may be used as the "soluble" solvent in a pair.

    • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

    • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath.

  • Observation: A suitable solvent is one that shows a significant formation of crystals upon cooling. If the compound "oils out" (forms an oily layer instead of crystals), the solvent is not suitable[12].

  • Solvent Pair Testing: If no single solvent is ideal, test a solvent pair. Dissolve the compound in a minimum amount of the hot "soluble" solvent (e.g., hot ethanol). Then, add the "insoluble" solvent (e.g., water) dropwise at elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the hot "soluble" solvent to clarify the solution, then cool as described above.

Part B: Bulk Recrystallization Protocol

This protocol should be performed using the optimal solvent identified in Part A.

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a boiling chip. Add the chosen solvent in small portions while heating the flask on a hot plate (in a fume hood). Swirl the flask continuously. Add just enough hot solvent to completely dissolve the solid[12]. Using excess solvent will reduce the final yield[11].

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper placed in a pre-heated stemless funnel into a clean, pre-heated flask[12]. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not put the hot flask directly into an ice bath, as this can cause rapid precipitation and trap impurities[10].

  • Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor. Use a minimal amount to avoid redissolving the product[11].

  • Drying: Allow air to be pulled through the crystals on the Büchner funnel for several minutes to help dry them. Transfer the dried crystals to a pre-weighed watch glass and dry them completely in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

  • Analysis: Determine the weight of the purified product to calculate the percent recovery. Assess purity by measuring the melting point and comparing it with subsequent recrystallizations or analytical standards.

Mandatory Visualization

The following diagram illustrates the complete workflow for developing and executing the recrystallization of this compound.

Recrystallization_Workflow cluster_prep Part A: Solvent Screening cluster_bulk Part B: Bulk Recrystallization prep Place ~20mg crude solid in multiple test tubes add_solvent Add potential solvents (e.g., Ethanol, Hexane, etc.) prep->add_solvent test_rt Check solubility at Room Temperature add_solvent->test_rt dissolved_rt Dissolves? test_rt->dissolved_rt heat_tube Heat gently and add more solvent until dissolved dissolved_rt->heat_tube No bad_solvent1 Bad single solvent (Try as 'soluble' in a pair) dissolved_rt->bad_solvent1 Yes cool_tube Cool slowly to RT, then place in ice bath heat_tube->cool_tube observe Observe for crystal formation cool_tube->observe crystals_formed Good crystals? observe->crystals_formed select_solvent Solvent is Suitable crystals_formed->select_solvent Yes bad_solvent2 Bad solvent (Try another) crystals_formed->bad_solvent2 No / Oils out start Dissolve crude solid in minimum hot selected solvent select_solvent->start Use selected solvent hot_filter_q Insoluble impurities? start->hot_filter_q hot_filter Perform Hot Gravity Filtration hot_filter_q->hot_filter Yes cool_slowly Cool solution slowly to RT hot_filter_q->cool_slowly No hot_filter->cool_slowly ice_bath Place in ice-water bath cool_slowly->ice_bath vac_filter Collect crystals via Vacuum Filtration ice_bath->vac_filter wash Wash crystals with ice-cold solvent vac_filter->wash dry Dry purified crystals wash->dry analyze Analyze Yield & Purity (Weight, Melting Point) dry->analyze

Recrystallization workflow for this compound.

References

Application Notes and Protocols: 2,2'-Dimethoxybenzophenone in UV Curing of Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dimethoxybenzophenone is a member of the benzophenone family of compounds, which are widely recognized for their role as Type II photoinitiators in ultraviolet (UV) curing applications. Unlike Type I photoinitiators that undergo direct cleavage upon UV exposure to form free radicals, Type II photoinitiators, such as benzophenone derivatives, require a co-initiator or synergist to generate the radical species necessary for polymerization. This process, known as hydrogen abstraction, offers distinct advantages in certain coating formulations, including improved surface cure and reduced yellowing.

These application notes provide a comprehensive overview of the principles, experimental protocols, and key considerations for utilizing this compound in the UV curing of coatings. The information is intended to guide researchers and professionals in the formulation and evaluation of UV-curable systems for various applications, including those in the medical and pharmaceutical fields where precise control over material properties is critical.

Principle of Operation: Type II Photoinitiation

This compound functions as a Type II photoinitiator. The mechanism of radical generation involves a bimolecular reaction, which is a key differentiator from Type I photoinitiators.

Upon absorption of UV radiation, the this compound molecule is promoted to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. This excited triplet state does not cleave directly but instead abstracts a hydrogen atom from a suitable donor molecule, typically a tertiary amine co-initiator. This hydrogen abstraction process results in the formation of two radical species: a ketyl radical derived from the benzophenone and an alkylamino radical from the co-initiator. The alkylamino radical is the primary species responsible for initiating the polymerization of acrylate or methacrylate monomers in the coating formulation.

The general reaction mechanism is depicted below:

G cluster_0 UV Absorption cluster_1 Hydrogen Abstraction cluster_2 Polymerization UV_Light UV Light (hν) BP This compound (Ground State) UV_Light->BP BP_excited This compound (Excited Triplet State) BP->BP_excited Absorption Radicals Ketyl Radical + Alkylamino Radical (R•) BP_excited->Radicals H-Abstraction Co_initiator Amine Co-initiator (R-H) Co_initiator->Radicals Monomers Acrylate/Methacrylate Monomers Radicals->Monomers Initiation Polymer Cured Coating Monomers->Polymer Propagation

Caption: Mechanism of Type II photoinitiation with this compound.

Experimental Protocols

Formulation of a UV-Curable Acrylate Coating

This protocol describes the preparation of a basic UV-curable clear coating using this compound as the photoinitiator.

Materials:

  • Oligomer: Aliphatic Urethane Diacrylate

  • Monomer: Isobornyl Acrylate (IBOA)

  • Photoinitiator: this compound

  • Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDB)

  • Leveling Agent

Equipment:

  • Dual Asymmetric Centrifugal Mixer or a high-shear laboratory mixer

  • Opaque, UV-blocking containers

  • Analytical balance

Procedure:

  • In an opaque container, weigh the aliphatic urethane diacrylate oligomer.

  • Add the isobornyl acrylate monomer to the oligomer and mix thoroughly until a homogeneous solution is obtained.

  • In a separate container, dissolve the this compound and ethyl-4-(dimethylamino)benzoate in a portion of the monomer until fully dissolved.

  • Add the photoinitiator solution to the oligomer/monomer blend and mix until uniform.

  • Add the leveling agent and mix for a final 2-3 minutes.

  • Store the formulation in a sealed, opaque container away from light sources.

Table 1: Example Formulation of a UV-Curable Clear Coating

ComponentFunctionWeight Percentage (%)
Aliphatic Urethane DiacrylateOligomer50.0
Isobornyl Acrylate (IBOA)Monomer43.5
This compoundPhotoinitiator3.0
Ethyl-4-(dimethylamino)benzoateCo-initiator3.0
Leveling AgentAdditive0.5
Total 100.0
Application and UV Curing of the Coating

Equipment:

  • Film Applicator (e.g., drawdown bar)

  • Substrate (e.g., glass panels, plastic films)

  • UV Curing System (e.g., mercury vapor lamp or UV-LED lamp with appropriate wavelength output)

  • Radiometer

Procedure:

  • Clean the substrate to ensure it is free of contaminants.

  • Apply the formulated coating to the substrate using a film applicator to achieve a consistent wet film thickness (e.g., 50 µm).

  • Measure the UV intensity of the curing system at the substrate surface using a radiometer.

  • Pass the coated substrate under the UV lamp at a controlled belt speed. The UV dose can be calculated as a function of lamp intensity and exposure time.

  • Evaluate the cured coating for tackiness immediately after curing.

  • Allow the cured coating to condition at ambient temperature for 24 hours before further testing.

G Formulation Prepare UV-Curable Coating Formulation Application Apply Coating to Substrate Formulation->Application Curing Expose to UV Radiation Application->Curing Evaluation Evaluate Cured Coating Properties Curing->Evaluation

Caption: General workflow for the application and UV curing of coatings.

Evaluation of Curing Performance

1. Determination of Cure Speed (Tack-Free Time):

  • Method: Apply the coating to a substrate and pass it under the UV lamp at increasing belt speeds. The maximum belt speed at which the coating is tack-free (as determined by a light touch with a cotton ball) is recorded.

  • Data Presentation:

Table 2: Illustrative Cure Speed Data for a Benzophenone-Type System

Photoinitiator SystemConcentration (%)UV Lamp Power (W/cm)Max. Belt Speed (m/min) for Tack-Free Surface
This compound / EDB (1:1)3.0 / 3.0120Data to be determined experimentally
Reference Benzophenone / Amine System3.0 / 3.012015

2. Pendulum Hardness (König Hardness):

  • Method: Measure the hardness of the cured coating after 24 hours using a pendulum hardness tester according to ASTM D4366.

  • Data Presentation:

Table 3: Illustrative Pendulum Hardness Data

Photoinitiator SystemConcentration (%)Hardness (König seconds) after 24h
This compound / EDB (1:1)3.0 / 3.0Data to be determined experimentally
Reference Benzophenone / Amine System3.0 / 3.0150

3. Adhesion (Cross-Hatch Adhesion Test):

  • Method: Evaluate the adhesion of the cured coating to the substrate using the cross-hatch adhesion test according to ASTM D3359.

  • Data Presentation:

Table 4: Illustrative Adhesion Data

SubstratePhotoinitiator SystemAdhesion Classification (ASTM D3359)
GlassThis compound / EDB (1:1)Data to be determined experimentally
PCThis compound / EDB (1:1)Data to be determined experimentally
GlassReference Benzophenone / Amine System5B

4. Yellowing Index:

  • Method: Measure the yellowing index of the cured coating on a white substrate before and after exposure to a defined UV dose or heat aging using a spectrophotometer according to ASTM E313.

  • Data Presentation:

Table 5: Illustrative Yellowing Index Data

Photoinitiator SystemInitial Yellowing IndexYellowing Index after UV Exposure
This compound / EDB (1:1)Data to be determined experimentallyData to be determined experimentally
Reference Benzophenone / Amine System1.23.5

Note: The data in Tables 2-5 are for illustrative purposes only and should be replaced with experimentally determined values for formulations containing this compound.

Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in the public domain during the literature search. The following information is based on the safety profile of a structurally related compound, 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, and should be used as a general guideline only. A substance-specific risk assessment should always be conducted before handling.

  • Hazard Identification: May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear compatible chemical-resistant gloves.

    • Skin and Body Protection: Wear a lab coat or other protective clothing.

  • Handling:

    • Use in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, and dark place in a tightly sealed container.

    • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, as a Type II photoinitiator, offers a viable pathway for the UV curing of coatings, particularly where surface cure and low yellowing are desired. The successful implementation of this photoinitiator requires careful formulation with a suitable co-initiator and optimization of curing parameters. The protocols and evaluation methods outlined in these application notes provide a framework for researchers to systematically investigate the performance of this compound in their specific coating systems. It is important to note that while the principles are general, the performance data will be highly dependent on the specific formulation and curing conditions. Therefore, thorough experimental validation is essential.

Quantitative Analysis of 2,2'-Dimethoxybenzophenone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2'-Dimethoxybenzophenone is an organic compound that can be found as an intermediate in chemical synthesis and as a potential impurity in various products. Its accurate quantification is essential for quality control, safety assessment, and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a highly selective and sensitive analytical technique well-suited for the determination of semi-volatile organic compounds like this compound.[1] This document provides a detailed protocol for the quantitative analysis of this compound in a given matrix, covering sample preparation, GC-MS instrument setup, and method validation.

Principle of Analysis

This method employs GC-MS for the separation, identification, and quantification of this compound. The sample is first subjected to a suitable extraction procedure to isolate the analyte from the matrix. The extract is then injected into the gas chromatograph, where this compound is separated from other components based on its volatility and interaction with the GC column stationary phase. The separated analyte then enters the mass spectrometer, which ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that confirms the analyte's identity and allows for its quantification. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is recommended for quantitative analysis.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting this compound from a liquid matrix. Optimization may be required for different sample types.

Materials:

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Ultrapure water

  • Sample collection vials

  • Vacuum manifold for SPE

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Precondition the SPE cartridge by passing 3 mL of ethyl acetate, followed by 3 mL of methanol, and finally 3 mL of ultrapure water. Ensure the cartridge does not go dry during this process.

  • Sample Loading: Load an appropriate volume of the sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of ultrapure water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum for 15-20 minutes to remove all residual water.

  • Elution: Elute the trapped this compound from the cartridge with 2 x 2 mL of ethyl acetate into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of a suitable solvent, such as ethyl acetate or toluene, for GC-MS analysis.

2. Preparation of Standard Solutions

Materials:

  • This compound standard (≥98% purity)

  • Ethyl acetate or Toluene (HPLC grade)

  • Volumetric flasks

  • Micropipettes

Procedure:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve. A typical concentration range for the calibration curve could be 0.05, 0.1, 0.5, 1, 5, and 10 µg/mL.

3. GC-MS Instrumental Parameters

The following are suggested starting parameters and may require optimization for your specific instrument and application.

Parameter Setting
Gas Chromatograph
GC ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature280°C
Injection ModeSplitless (1 µL injection volume)
Carrier GasHelium at a constant flow rate of 1.2 mL/min
Oven Temperature ProgramInitial temperature: 150°C, hold for 2 minutes. Ramp: 15°C/min to 300°C. Final hold: Hold at 300°C for 10 minutes.
Mass Spectrometer
Ion Source Temperature230°C
Transfer Line Temperature280°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 50-300) for initial identification and Selected Ion Monitoring (SIM) for quantification.
SIM IonsQuantifier ion: m/z 135. Qualifier ions: m/z 107, 213. (Note: These ions are based on the predicted fragmentation pattern of this compound and should be confirmed by analyzing a standard in full scan mode).

Data Presentation: Method Validation Summary

The following table summarizes the expected performance characteristics of a validated GC-MS method for the quantitative analysis of this compound. These values are based on typical performance for similar analytical methods.[2]

Validation Parameter Expected Performance
Linearity (R²) > 0.995
Calibration Range 0.05 - 10 µg/mL
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.15 µg/mL
Accuracy (Recovery %) 85 - 115%
Precision (RSD %)
- Intra-day< 10%
- Inter-day< 15%

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Collection SPE_Condition SPE Cartridge Conditioning (Ethyl Acetate, Methanol, Water) Sample_Load Sample Loading SPE_Condition->Sample_Load SPE_Wash SPE Cartridge Washing (Ultrapure Water) Sample_Load->SPE_Wash SPE_Dry SPE Cartridge Drying SPE_Wash->SPE_Dry Elution Elution of Analyte (Ethyl Acetate) SPE_Dry->Elution Evaporation Evaporation to Dryness (Nitrogen Stream) Elution->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution GC_Injection GC-MS Injection & Analysis Reconstitution->GC_Injection Data_Processing Data Processing & Quantification GC_Injection->Data_Processing

Caption: Experimental workflow for GC-MS analysis of this compound.

G cluster_method_dev Method Development & Validation Optimization Optimization of GC-MS Parameters Linearity Linearity & Range Optimization->Linearity Validated_Method Validated Quantitative Method Optimization->Validated_Method LOD_LOQ LOD & LOQ Determination Linearity->LOD_LOQ Linearity->Validated_Method Accuracy Accuracy (Recovery) LOD_LOQ->Accuracy LOD_LOQ->Validated_Method Precision Precision (Intra- & Inter-day) Accuracy->Precision Accuracy->Validated_Method Specificity Specificity Precision->Specificity Precision->Validated_Method Specificity->Validated_Method

Caption: Logical workflow for the development and validation of the quantitative GC-MS method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2'-Dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2'-dimethoxybenzophenone synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: Friedel-Crafts Acylation and Grignard Reaction.

Method 1: Friedel-Crafts Acylation of Anisole with 2-Methoxybenzoyl Chloride

The primary challenge in this synthesis is controlling the regioselectivity to favor the desired 2,2'-isomer over the 2,4'-isomer and preventing side reactions like demethylation.

Issue 1: Low Overall Yield of Benzophenone Products

Potential Cause Recommended Solution
Inactive Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) The catalyst is highly sensitive to moisture. Use a fresh, unopened container of the Lewis acid or one that has been stored in a desiccator. The catalyst should be a free-flowing powder; clumps indicate hydration and deactivation.
Presence of Moisture in Reaction Flame-dry all glassware before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Sub-optimal Reaction Temperature Low temperatures can slow the reaction rate, while high temperatures can promote side reactions and decomposition. Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor progress by TLC to determine the optimal temperature profile.
Insufficient Catalyst Loading The ketone product forms a complex with the Lewis acid, sequestering it. Use at least a stoichiometric amount (1.1-1.2 equivalents) of the Lewis acid relative to the 2-methoxybenzoyl chloride.
Impure Starting Materials Ensure the purity of both anisole and 2-methoxybenzoyl chloride through distillation or other appropriate purification methods before use.

Issue 2: Poor Regioselectivity (High Ratio of 2,4'- to 2,2'-Isomer)

Potential Cause Recommended Solution
Steric Hindrance Acylation at the para-position of anisole is sterically favored over the ortho-position. While difficult to eliminate completely, modifying the catalyst or solvent may slightly influence the ortho/para ratio.
Reaction Conditions Experiment with different Lewis acid catalysts (e.g., FeCl₃, ZnCl₂) which may offer different selectivity profiles compared to AlCl₃. Using a less polar solvent like carbon disulfide (CS₂) instead of dichloromethane (DCM) can sometimes favor ortho-acylation, though this must be balanced against potential yield reduction.

Issue 3: Presence of Hydroxylated Byproducts (Demethylation)

Potential Cause Recommended Solution
Harsh Reaction Conditions Strong Lewis acids like AlCl₃ can catalyze the cleavage of the methoxy group's ether bond, especially at elevated temperatures or with prolonged reaction times.
Excess Lewis Acid Use the minimum effective amount of Lewis acid (around 1.1 equivalents). An excessive amount increases the likelihood of demethylation.
High Reaction Temperature Maintain a low reaction temperature (0°C to room temperature) to minimize this side reaction.

Issue 4: Difficulty in Separating 2,2'- and 2,4'- Isomers

Potential Cause Recommended Solution
Similar Polarity of Isomers The structural similarity of the isomers makes separation challenging.
Ineffective Purification Technique Fractional Crystallization: Attempt recrystallization from various solvent systems (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture). The different packing efficiencies of the isomers in a crystal lattice may allow for separation. Column Chromatography: Use a high-efficiency silica gel and test various eluent systems. A gradient elution starting from a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate may be effective. Monitor fractions closely using TLC.
Method 2: Grignard Reaction with o-Anisylmagnesium Bromide

This route avoids the isomer issues of Friedel-Crafts acylation but is highly sensitive to reaction conditions, particularly the presence of water.

Issue 1: Failure to Form or Low Yield of Grignard Reagent

Potential Cause Recommended Solution
Presence of Moisture Grignard reagents are extremely strong bases and react readily with water. All glassware must be rigorously flame-dried, and all solvents and reagents must be anhydrous. The reaction must be conducted under a strict inert atmosphere.
Inactive Magnesium Surface The surface of magnesium turnings can be coated with an oxide layer that prevents reaction. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings with a glass rod in the flask before adding the solvent.
Slow Initiation The reaction can sometimes be slow to start. Gentle heating of a small portion of the reaction mixture can help initiate it. Once initiated (indicated by bubbling and a cloudy appearance), the remaining aryl halide should be added at a rate that maintains a gentle reflux.

Issue 2: Low Yield of this compound

Potential Cause Recommended Solution
Side Reaction with Starting Material If using 2-methoxybenzoyl chloride as the electrophile, the Grignard reagent can add twice, leading to a tertiary alcohol byproduct after workup. To avoid this, add the Grignard reagent solution slowly to a cooled solution of the acyl chloride. Using a less reactive electrophile like 2-methoxybenzonitrile followed by acidic hydrolysis can also prevent double addition.
Low Reactivity of Electrophile Steric hindrance from the ortho-methoxy group on both the Grignard reagent and the electrophile can slow the reaction. Gentle heating (refluxing in THF) after the addition is complete may be necessary to drive the reaction to completion.
Inefficient Quenching/Workup Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strong acids initially, which can cause vigorous and uncontrolled reactions with any unreacted Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is better for producing this compound, Friedel-Crafts or Grignard? A1: The choice depends on the available equipment and priorities.

  • Friedel-Crafts Acylation is often operationally simpler but presents a significant challenge in separating the desired 2,2'-isomer from the typically more abundant 2,4'-isomer.[1][2] This makes purification difficult and can lead to lower isolated yields of the target compound.

  • The Grignard Reaction is more direct in terms of regioselectivity, as it specifically forms the 2,2'-bond. However, it requires strict anhydrous conditions and careful handling of highly reactive organometallic reagents.[3][4] If isomer-free product is the primary goal and the laboratory is equipped for moisture-sensitive reactions, the Grignard route is often preferred.

Q2: My Friedel-Crafts reaction mixture turned dark and tarry. What happened? A2: The formation of dark, polymeric tars is usually a sign of side reactions caused by overly aggressive reaction conditions. This is often due to the reaction temperature being too high, which can lead to decomposition of the starting materials or products. Ensure the reaction is adequately cooled, especially during the addition of the Lewis acid catalyst, which is an exothermic process.

Q3: Can I use a different Lewis acid than aluminum chloride (AlCl₃) for the Friedel-Crafts reaction? A3: Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used.[5] They are generally milder than AlCl₃ and may reduce the extent of side reactions like demethylation. However, their lower reactivity might require longer reaction times or gentle heating, and the yield and isomer ratio may change. A small-scale pilot experiment is recommended to evaluate the effectiveness of an alternative catalyst.

Q4: How can I confirm the successful formation of my Grignard reagent before adding the electrophile? A4: Visual cues are the primary indicator: the disappearance of the metallic magnesium, the formation of a cloudy grey or brownish solution, and self-sustaining reflux during the addition of 2-bromoanisole. For a more definitive, albeit complex, method, a small aliquot can be quenched with iodine; the disappearance of the iodine color indicates the presence of the Grignard reagent. However, for most preparations, the visual indicators are sufficient.

Q5: During the Grignard workup, I formed an emulsion that is difficult to separate. How can I resolve this? A5: Emulsions are common during the aqueous workup of Grignard reactions due to the formation of magnesium salts. To break the emulsion, add a saturated solution of brine (NaCl). The increased ionic strength of the aqueous layer often helps to force the separation of the organic and aqueous phases. If that fails, filtering the entire mixture through a pad of Celite can sometimes help break up the emulsion.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the synthesis of methoxy-substituted benzophenones. Note that yields are highly dependent on reaction scale, purity of reagents, and adherence to anhydrous conditions.

Table 1: Representative Yields for Friedel-Crafts Acylation of Anisole

| Acylating Agent | Lewis Acid (eq.) | Solvent | Temp. (°C) | Time (h) | Major Product | Approx. Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzoyl Chloride | AlCl₃ (1.1) | DCM | 0 to RT | 2-4 | 4-Methoxybenzophenone | 90-95 | | Propionyl Chloride | FeCl₃ (1.0) | DCM | RT | 0.2 | 4-Methoxypropiophenone | ~85 | | 2-Methoxybenzoyl Chloride | AlCl₃ (1.2) | DCM | 0 to RT | 2-3 | Mixture of 2,2'- and 2,4'-isomers | 60-75 (total) |

Yields are based on analogous reactions reported in the literature. The ratio of 2,2' to 2,4' isomer in the acylation with 2-methoxybenzoyl chloride is often unfavorable for the desired 2,2' product.

Table 2: Representative Yields for Grignard-based Benzophenone Syntheses

Grignard ReagentElectrophileSolventTemp. (°C)ProductApprox. Yield (%)
Phenylmagnesium BromideBenzophenoneDiethyl EtherRTTriphenylmethanol~85-90
o-Anisylmagnesium Bromide 2-Methoxybenzoyl Chloride THF 0 to RT This compound 70-80
o-Anisylmagnesium Bromide 2-Methoxybenzaldehyde THF 0 to RT 2,2'-Dimethoxybenzhydrol*80-90

*Note: Reaction with an aldehyde yields a secondary alcohol (benzhydrol), which requires a subsequent oxidation step (e.g., with PCC or a Swern oxidation) to yield the target benzophenone.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole with 2-Methoxybenzoyl Chloride

This protocol is a representative procedure and should be adapted and optimized as needed.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 2-Methoxybenzoyl chloride

  • Anisole (freshly distilled)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Catalyst Suspension: Under a positive nitrogen atmosphere, add anhydrous AlCl₃ (1.2 eq.) to the flask, followed by anhydrous DCM.

  • Reactant Addition: Add a solution of 2-methoxybenzoyl chloride (1.0 eq.) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 5°C.

  • Add a solution of anisole (1.1 eq.) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes at 0°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for one hour, then remove the ice bath and let it stir at room temperature for 2-3 hours. Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, cool the flask back to 0°C and very carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude oil or solid is a mixture of isomers and should be purified by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) or fractional crystallization.

Protocol 2: Grignard Synthesis of this compound

This protocol requires strict anhydrous conditions.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 2-Bromoanisole

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Methoxybenzoyl chloride

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq.) in a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add a single crystal of iodine.

    • Add a small amount of a solution of 2-bromoanisole (1.0 eq.) in anhydrous THF via the dropping funnel to the magnesium.

    • If the reaction does not start, gently warm the flask. Once initiated, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (o-anisylmagnesium bromide).

  • Reaction with Acyl Chloride:

    • In a separate flame-dried flask under nitrogen, dissolve 2-methoxybenzoyl chloride (0.9 eq.) in anhydrous THF and cool the solution to 0°C in an ice bath.

    • Slowly transfer the prepared Grignard reagent solution to the dropping funnel and add it dropwise to the stirred 2-methoxybenzoyl chloride solution at 0°C.

    • After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for 2-4 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly pour it into a beaker containing a vigorously stirred, cold saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Friedel-Crafts Acylation Workflow

F_C_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Assemble Flame-Dried Glassware under N₂ Suspension Suspend AlCl₃ in Anhydrous DCM Setup->Suspension AddAcyl Add 2-Methoxybenzoyl Chloride at 0°C Suspension->AddAcyl AddAnisole Add Anisole at 0°C AddAcyl->AddAnisole Stir Stir at RT (Monitor by TLC) AddAnisole->Stir Quench Quench with Ice / HCl Stir->Quench Extract Extract with DCM & Wash Quench->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify Product This compound (and 2,4'-isomer) Purify->Product

Caption: Experimental workflow for Friedel-Crafts acylation.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low or No Yield Observed CheckMoisture Were anhydrous conditions strictly maintained? Start->CheckMoisture CheckCatalyst Is the Lewis Acid catalyst fresh and active? CheckMoisture->CheckCatalyst Yes Sol_Moisture Solution: Flame-dry glassware, use anhydrous solvents, run under inert gas. CheckMoisture->Sol_Moisture No CheckTemp Was the reaction temperature controlled (0°C to RT)? CheckCatalyst->CheckTemp Yes Sol_Catalyst Solution: Use a new bottle of catalyst stored in a desiccator. CheckCatalyst->Sol_Catalyst No CheckStoich Was stoichiometric (>1 eq.) catalyst used? CheckTemp->CheckStoich Yes Sol_Temp Solution: Optimize temperature. Avoid overheating. CheckTemp->Sol_Temp No Sol_Stoich Solution: Increase catalyst loading to 1.1-1.2 equivalents. CheckStoich->Sol_Stoich No Success Yield Improved CheckStoich->Success Yes Sol_Moisture->Success Sol_Catalyst->Success Sol_Temp->Success Sol_Stoich->Success

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of 2,2'-Dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 2,2'-dimethoxybenzophenone. The information is tailored to researchers, scientists, and drug development professionals encountering common challenges during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound via recrystallization and column chromatography.

Recrystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).[1][2] - The solution is supersaturated, but nucleation has not started.[2][3]- Boil off some of the solvent to increase the concentration and allow it to cool again.[1] - Scratch the inside of the flask at the solution's surface with a glass rod to induce nucleation.[3] - Add a seed crystal of pure this compound.[2]
The compound "oils out" instead of forming crystals. - The cooling process is too rapid.[2] - The concentration of the solute is too high. - The boiling point of the solvent may be higher than the melting point of the impure compound.[2]- Reheat the solution until the oil redissolves completely.[2] - Add a small amount of the primary solvent to decrease saturation.[2] - Allow the solution to cool more slowly by insulating the flask.[2] - Consider a different solvent system with a lower boiling point.
Low yield of recovered crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor.[1][3] - Premature crystallization occurred during a hot filtration step. - The crystals were washed with a solvent that was not cold enough.[3]- Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals.[1] - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. - Always wash the collected crystals with a minimal amount of ice-cold solvent.[3]
The purified crystals are colored. - Colored impurities are co-crystallizing with the product. - Thermal decomposition of the product or impurities during heating.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[4][5] - Ensure the heating temperature does not significantly exceed the boiling point of the solvent. - Consider purification by column chromatography if recrystallization fails to remove the color.[5]

Column Chromatography Issues

ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the desired compound from impurities. - The chosen eluent system has inappropriate polarity. - The column was packed improperly, leading to channeling. - The sample was loaded in too large a volume of solvent.[4]- Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for this compound. - Repack the column carefully, ensuring a uniform and compact bed of silica gel. - Dissolve the crude product in the minimum amount of the initial eluent for loading.[4]
The compound is not eluting from the column. - The eluent is not polar enough to move the compound down the column.- Gradually increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
The compound elutes too quickly (with the solvent front). - The eluent is too polar.- Start with a less polar solvent system. For instance, begin with a higher percentage of hexane in a hexane/ethyl acetate mixture.
Streaking or tailing of the compound band. - The sample is overloaded on the column. - The compound has low solubility in the eluent, causing it to precipitate and redissolve as it moves down the column.- Use a larger column or load less sample. - Choose a solvent system in which the compound is more soluble.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most likely impurities depend on the synthetic route. If prepared by a Friedel-Crafts acylation of anisole with 2-methoxybenzoyl chloride, common impurities include unreacted starting materials, polysubstituted benzophenone byproducts, and potentially regioisomers if the reaction conditions are not well-controlled.

Q2: What is a good starting solvent system for the recrystallization of this compound?

Q3: How can I determine the best eluent for column chromatography?

A3: The ideal eluent system should be determined by preliminary analysis using Thin Layer Chromatography (TLC).[9] Test various mixtures of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The optimal system will give your desired product an Rf value of approximately 0.2-0.4 and provide good separation from any impurities.[10]

Q4: My purified product is still a pale-yellow solid. Is this normal?

A4: Many benzophenone derivatives are described as pale yellow to yellow crystalline powders.[11] If the melting point of your product is sharp and consistent with the literature value, and analytical data (like NMR) shows high purity, the pale-yellow color is likely inherent to the compound and not due to impurities.

Q5: What is the expected yield for the purification of this compound?

A5: The yield will vary significantly depending on the purity of the crude material and the chosen purification method. A successful recrystallization can have yields ranging from 70-90%, while column chromatography yields can be slightly lower due to the separation process. Poor technique, such as using too much solvent in recrystallization, can significantly lower the yield.[1][3]

Quantitative Data Summary

The following table provides typical data relevant to the purification of aromatic ketones similar to this compound. Specific values for this compound may vary.

ParameterTypical Value/RangeNotes
Melting Point (Pure) ~98-101 °CLiterature values can vary slightly. A sharp melting point range indicates high purity.
Solubility in Ethanol (25 °C) Moderately SolubleA good candidate for recrystallization, potentially in a mixed solvent system with water.[12][13]
Solubility in Hexane (25 °C) Sparingly SolubleCan be used as an anti-solvent or the non-polar component in column chromatography.[13]
Typical Recrystallization Yield 70-90%Highly dependent on the initial purity and careful technique to avoid excessive loss in the mother liquor.[3]
TLC Rf in 4:1 Hexane:Ethyl Acetate 0.3 - 0.5This is an estimated range and should be confirmed experimentally for your specific batch.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water Solvent System

This protocol describes a general procedure for the purification of this compound by recrystallization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Induce Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes persistently cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.[6]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for purifying this compound using column chromatography.

  • Eluent Selection: Using TLC, determine a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) that provides an Rf value of 0.2-0.4 for the product and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, draining the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add the sample solution to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure (if necessary) to begin the elution process. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

The following diagrams illustrate the logical workflows for troubleshooting the purification processes.

G Troubleshooting Recrystallization start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve cool Cool to room temperature dissolve->cool oils_out Oils Out? cool->oils_out crystals_form Crystals Form? collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool oils_out->crystals_form No troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool slowly oils_out->troubleshoot_oiling Yes troubleshoot_oiling->dissolve

Caption: A flowchart for troubleshooting common issues in recrystallization.

G Troubleshooting Column Chromatography start Crude Product tlc Optimize Eluent with TLC (Rf ~0.3) start->tlc pack_column Pack Column & Load Sample tlc->pack_column elute Elute and Collect Fractions pack_column->elute analyze Analyze Fractions by TLC elute->analyze separation Good Separation? analyze->separation no_elution Compound Stuck? analyze->no_elution combine Combine Pure Fractions & Evaporate separation->combine Yes poor_separation Poor Separation separation->poor_separation No troubleshoot_separation Troubleshoot: - Adjust eluent polarity - Repack column - Load less sample poor_separation->troubleshoot_separation troubleshoot_separation->tlc no_elution->separation No troubleshoot_no_elution Troubleshoot: Increase eluent polarity no_elution->troubleshoot_no_elution Yes troubleshoot_no_elution->elute

Caption: A workflow for troubleshooting column chromatography purification.

References

Technical Support Center: Photodegradation of 2,2'-Dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,2'-dimethoxybenzophenone under UV light.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Issue Possible Cause(s) Recommended Solution(s)
No or very slow degradation observed - Low quantum yield: The inherent photochemical reactivity of the compound in the chosen solvent may be very low. The photolysis of benzophenone in pure water, for instance, has a low quantum yield.[1] - Inappropriate wavelength: The output of the UV lamp may not sufficiently overlap with the absorption spectrum of this compound. - Solvent effects: The solvent can quench the excited state or be unreactive towards hydrogen abstraction by the excited benzophenone.- Add a photosensitizer or a radical initiator: Consider using advanced oxidation processes, such as the addition of hydrogen peroxide (H₂O₂), to generate highly reactive hydroxyl radicals that can accelerate degradation.[2][3] - Verify lamp output: Use a radiometer to measure the lamp's intensity at the sample position and ensure it is appropriate for the experiment. Match the lamp's emission spectrum to the compound's UV-Vis absorption spectrum. - Change the solvent: If photoreduction is the desired pathway, use a solvent that is a good hydrogen donor, such as isopropanol. The photoreduction of benzophenone derivatives has been studied in such solvents.[4]
Poor reproducibility of results - Fluctuations in lamp intensity: The output of UV lamps can vary over time. - Temperature variations: Photochemical reaction rates can be temperature-dependent. - Inconsistent sample preparation: Minor variations in concentration or the presence of impurities can affect the results.- Monitor lamp intensity: Regularly check the lamp output and allow it to stabilize before starting an experiment. - Control the temperature: Use a temperature-controlled reaction chamber. - Standardize protocols: Ensure consistent sample preparation, including solvent purity and compound concentration.
Difficulty in identifying degradation products - Low concentration of products: The degradation products may be present at levels below the detection limit of the analytical method. - Co-elution of peaks in chromatography: Multiple degradation products may have similar retention times. - Complex fragmentation patterns in mass spectrometry: The products may be isomers or have similar mass-to-charge ratios.- Concentrate the sample: Use solid-phase extraction (SPE) or other concentration techniques to increase the concentration of the analytes. - Optimize chromatographic method: Adjust the mobile phase gradient, column type, or temperature to improve peak separation. - Use high-resolution mass spectrometry (HRMS): This can help in determining the elemental composition of the degradation products and distinguishing between compounds with similar masses.
Mass balance is not achieved - Formation of volatile products: Some degradation products may be lost due to evaporation. - Formation of non-UV active products: Some products may not have a chromophore that absorbs at the detection wavelength. - Adsorption of compound or products to the reactor surface. - Use a closed system: Conduct the experiment in a sealed quartz vessel. - Use a universal detector: Employ a detector like a mass spectrometer or a charged aerosol detector (CAD) in parallel with a UV detector. - Use silanized glassware: This can help to minimize adsorption onto the surfaces of the reaction vessel.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary mechanism for the photodegradation of this compound?

A1: Based on studies of similar benzophenone derivatives, the photodegradation is likely initiated by the absorption of UV light, leading to the formation of an excited triplet state.[1][4] This excited state can then undergo several reactions, including hydrogen abstraction from the solvent (photoreduction) or reaction with dissolved oxygen and other reactive species. For methoxy-substituted benzophenones like benzophenone-3, reaction with hydroxyl radicals is a significant degradation pathway, leading to hydroxylation and demethylation.[5][6]

Q2: What are the likely degradation products of this compound?

A2: While specific data for this compound is limited, based on related compounds, potential degradation products could include:

  • Hydroxylated derivatives: Formed by the addition of hydroxyl radicals to the aromatic rings.

  • Demethylated products: Resulting from the cleavage of the methoxy groups, which can be a biotransformation pathway for similar compounds.[6]

  • Ring-cleavage products: Smaller organic molecules, such as benzoic acid and benzaldehyde, have been observed in the degradation of benzophenone-3.[5]

  • Products of photoreduction: If a hydrogen-donating solvent is used, the corresponding pinacol may be formed.[1]

Q3: What analytical techniques are best suited for studying the degradation of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with a UV detector is ideal for monitoring the disappearance of the parent compound and the appearance of degradation products over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) , especially with a high-resolution mass spectrometer, is crucial for the identification and structural elucidation of the degradation products.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile degradation products.[2]

Q4: How does the choice of solvent affect the degradation pathway?

A4: The solvent plays a critical role. In aqueous environments, direct photolysis may be slow, and indirect photolysis involving reactive oxygen species (like hydroxyl radicals) can be dominant.[5] In organic solvents that are good hydrogen donors, such as isopropanol, photoreduction is a more likely pathway.[4] The polarity of the solvent can also influence the stability of intermediates and the rates of reaction.

Q5: Are there any safety precautions to consider when conducting these experiments?

A5: Yes. This compound, like other benzophenone derivatives, may have UV-filtering properties and its degradation products could have unknown toxicities. Always handle the compound and its solutions in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including UV-blocking safety glasses, gloves, and a lab coat. UV lamps are powerful and can cause severe eye and skin damage; ensure they are properly shielded during operation.

Quantitative Data

Table 1: Photochemical Parameters for Benzophenone-3 (BP-3) in Aqueous Solution [5]

ParameterValueConditions
UV Photolysis Quantum Yield (ΦBP3)(3.1 ± 0.3) × 10-5Aqueous solution
Second-order rate constant with •OH(2.0 ± 0.4) × 1010 M-1 s-1Aqueous solution
Second-order rate constant with 3CDOM*(1.1 ± 0.1) × 109 M-1 s-1Aqueous solution
Second-order rate constant with 1O₂(2.0 ± 0.1) × 105 M-1 s-1Aqueous solution

Note: 3CDOM refers to the triplet states of chromophoric dissolved organic matter.*

Experimental Protocols

Protocol 1: General Procedure for UV Photodegradation Study

This protocol outlines a general method for investigating the photodegradation of this compound in an aqueous solution.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a water-miscible solvent such as acetonitrile or methanol.

  • Preparation of Working Solution: Dilute the stock solution with ultrapure water to the desired starting concentration (e.g., 10 µM). The final concentration of the organic solvent should be kept low (e.g., < 0.1%) to minimize its effect on the reaction.

  • Photoreactor Setup:

    • Place a known volume of the working solution into a quartz reaction vessel. Quartz is used because it is transparent to UV light.

    • Place the vessel in a temperature-controlled photoreactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp).

    • Use a magnetic stirrer to ensure the solution is well-mixed throughout the experiment.

  • Initiation of Photodegradation:

    • Turn on the UV lamp to start the irradiation.

    • At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample from the reaction vessel.

  • Sample Analysis:

    • Immediately analyze the collected aliquots by HPLC-UV to determine the concentration of the remaining this compound.

    • Store a portion of each aliquot for later analysis by LC-MS to identify the degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of irradiation time.

    • Determine the reaction kinetics (e.g., by fitting the data to a pseudo-first-order rate law).

    • Analyze the LC-MS data to propose structures for the degradation products.

Visualizations

DegradationPathways cluster_initiation Photoexcitation cluster_pathways Degradation Pathways Parent This compound Excited Triplet Excited State Parent->Excited UV light (hν) Hydroxylated Hydroxylated Products Excited->Hydroxylated + •OH Demethylated Demethylated Products Excited->Demethylated + •OH / H₂O RingCleavage Ring-Cleavage Products (e.g., Benzoic Acid derivatives) Hydroxylated->RingCleavage Demethylated->RingCleavage

Caption: Plausible photodegradation pathways for this compound.

ExperimentalWorkflow Prep 1. Prepare Aqueous Solution of This compound Irradiation 2. Irradiate with UV Light in a Photoreactor Prep->Irradiation Sampling 3. Collect Samples at Different Time Intervals Irradiation->Sampling Analysis 4. Analyze Samples Sampling->Analysis Kinetics 5a. Kinetic Analysis (HPLC) Analysis->Kinetics Quantitative Identification 5b. Product Identification (LC-MS) Analysis->Identification Qualitative

Caption: General experimental workflow for studying photodegradation.

References

Technical Support Center: Optimizing Reaction Conditions for 2,2'-Dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2'-dimethoxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most probable and widely applicable method for synthesizing this compound is the Friedel-Crafts acylation. This reaction typically involves the acylation of an activated aromatic ring, such as veratrole (1,2-dimethoxybenzene), with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Q2: Which Lewis acid is most effective for this synthesis?

A2: Aluminum chloride (AlCl₃) is a common and potent Lewis acid for Friedel-Crafts acylations. However, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also be employed.[1][2] The choice of catalyst can influence reaction rate and selectivity, and may need to be optimized for your specific conditions.

Q3: What are the typical solvents used for this reaction?

A3: Anhydrous, non-polar, aprotic solvents are preferred for Friedel-Crafts acylations to prevent reaction with the Lewis acid catalyst. Common choices include dichloromethane (DCM), 1,2-dichloroethane (DCE), carbon disulfide (CS₂), or nitrobenzene.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate the reaction's progression.

Q5: What is the expected yield for this synthesis?

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst (e.g., hydrated AlCl₃)Use freshly opened or properly stored anhydrous Lewis acid.
Low reaction temperatureGradually increase the reaction temperature while monitoring for side product formation.
Insufficient reaction timeExtend the reaction time and monitor progress by TLC.
Deactivated aromatic ringEnsure the starting veratrole is pure and free of deactivating impurities.
Formation of Multiple Products (Isomers) High reaction temperaturePerform the reaction at a lower temperature to favor the formation of the thermodynamically more stable product.
Non-optimal Lewis acidExperiment with different Lewis acids (e.g., milder ones like ZnCl₂) to improve regioselectivity.
Product is Difficult to Purify Presence of unreacted starting materialsOptimize the stoichiometry of reactants to ensure complete conversion of the limiting reagent.
Formation of side productsAdjust reaction conditions (temperature, catalyst) to minimize side reactions. Employ column chromatography with a carefully selected solvent system for purification.
Dark-colored Reaction Mixture Decomposition of starting materials or productEnsure an inert atmosphere (e.g., nitrogen or argon) during the reaction. Avoid excessively high temperatures.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation Synthesis of this compound

Disclaimer: This is a general protocol based on standard Friedel-Crafts acylation procedures and may require optimization for your specific laboratory conditions and reagent purity.

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • 2-Methoxybenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous AlCl₃ (1.1 - 1.5 equivalents) and anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of 2-methoxybenzoyl chloride (1 equivalent) in anhydrous DCM.

  • Add the 2-methoxybenzoyl chloride solution dropwise to the AlCl₃ suspension with vigorous stirring over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, add veratrole (1 - 1.2 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to stir at 0°C for 30 minutes, then slowly warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Visualizations

Reaction_Pathway Veratrole Veratrole (1,2-Dimethoxybenzene) Product This compound Veratrole->Product MethoxybenzoylChloride 2-Methoxybenzoyl Chloride Intermediate Acylium Ion Intermediate MethoxybenzoylChloride->Intermediate + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) Intermediate->Product + Veratrole - HCl - AlCl₃ Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Setup Dry Glassware & Inert Atmosphere Reagents Add AlCl₃ & DCM Setup->Reagents Cooling Cool to 0°C Reagents->Cooling Add1 Add 2-Methoxybenzoyl Chloride Cooling->Add1 Add2 Add Veratrole Add1->Add2 Stir Stir & Monitor (TLC) Add2->Stir Quench Quench with Ice/HCl Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product Purify->Characterize Troubleshooting_Tree Start Low Yield? CheckCatalyst Is the Lewis Acid Anhydrous? Start->CheckCatalyst CheckTemp Is the Reaction Temperature Optimal? CheckCatalyst->CheckTemp Yes Solution1 Use fresh, anhydrous catalyst. CheckCatalyst->Solution1 No CheckTime Is the Reaction Time Sufficient? CheckTemp->CheckTime Yes Solution2 Optimize temperature (try slightly higher/lower). CheckTemp->Solution2 No CheckPurity Are Starting Materials Pure? CheckTime->CheckPurity Yes Solution3 Extend reaction time and monitor by TLC. CheckTime->Solution3 No Solution4 Purify starting materials. CheckPurity->Solution4 No End Yield Improved CheckPurity->End Yes Solution1->End Solution2->End Solution3->End Solution4->End

References

Technical Support Center: Scaling Up 2,2'-Disubstituted Benzophenone Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up production of 2,2'-disubstituted benzophenone derivatives, with a focus on commercially significant compounds such as 2,2'-dihydroxy-4,4'-dimethoxybenzophenone. While the user specified "2,2'-dimethoxybenzophenone," the common industrial challenges are more thoroughly documented for its hydroxylated analogues, which are widely used as UV absorbers. The principles and troubleshooting steps outlined here are broadly applicable to this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for scaling up the production of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone?

A1: The most common industrial methods include:

  • Two-Step Friedel-Crafts Alkylation: This involves the selective methylation of a tetrahydroxybenzophenone precursor using a methylating agent like dimethyl sulfate in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).[1]

  • Reaction with Oxalyl Chloride: This route starts with a substituted benzene, such as m-dimethoxybenzene, which reacts with oxalyl chloride to form a tetramethoxy intermediate. This intermediate is then demethylated using a Lewis acid (e.g., AlCl₃) to yield the final dihydroxy-dimethoxy product.[2][3][4]

  • Reaction of a Benzoic Acid with a Phenol Derivative: For instance, 2-hydroxy-4-methoxy-benzoic acid can be reacted with resorcinol monomethyl ether in the presence of zinc chloride and phosphorous oxychloride.[5]

Q2: What are the main challenges when moving from lab-scale to industrial-scale production?

A2: Key challenges include:

  • Process Optimization and Reproducibility: Ensuring consistent product quality and yield when transitioning from small lab vessels to large reactors is a significant hurdle. Factors like mixing efficiency, heat transfer, and mass transfer can vary greatly with scale.[6][7]

  • Byproduct Formation and Purification: Undesired side reactions can lead to impurities that are difficult to separate from the main product, impacting purity and yield. For example, incomplete methylation or demethylation can result in a mixture of products.[8]

  • Handling of Hazardous Materials: Some synthesis routes may involve toxic or corrosive reagents like phosgene (in older methods), oxalyl chloride, or strong Lewis acids, which require specialized handling and equipment at an industrial scale.[2][3][9]

  • Cost-Effectiveness: The cost of raw materials, energy consumption, and waste disposal become critical factors at a larger scale. Optimizing reagent stoichiometry and reaction conditions is crucial for economic viability.[6][10]

  • Safety and Environmental Concerns: Managing exothermic reactions, controlling the release of hazardous substances, and minimizing environmental impact are paramount in large-scale production.[11][12]

Q3: What are some common byproducts in the synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone and how can they be minimized?

A3: A common byproduct is 2-hydroxy-2',4-dimethoxy-benzophenone, which can form due to incomplete reaction or side reactions.[8] To minimize its formation, it is crucial to optimize the molar ratios of reactants and catalysts, control the reaction temperature and time, and ensure efficient mixing to promote the desired reaction pathway.[8] Post-reaction purification steps like recrystallization are also essential to achieve high product purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient reaction time, temperature, or catalyst activity.Monitor the reaction progress using techniques like TLC or HPLC and adjust the reaction time accordingly. Ensure the reaction temperature is maintained within the optimal range. Verify the quality and quantity of the catalyst.
Side reactions consuming starting materials or intermediates.Optimize the order and rate of reagent addition. For instance, in Friedel-Crafts reactions, slow addition of the alkylating or acylating agent can minimize side product formation.
Low Product Purity Presence of unreacted starting materials.Extend the reaction time or slightly increase the temperature to drive the reaction to completion.
Formation of byproducts (e.g., isomers, partially methylated/demethylated compounds).Adjust the stoichiometry of reactants. For example, using a slight excess of the methylating agent can improve the conversion of the starting material. Optimize the purification process, such as recrystallization, by selecting an appropriate solvent system.
Difficulty in Product Isolation/Purification The product is an oil or does not crystallize easily.Try different solvent systems for recrystallization. Seeding the solution with a small crystal of the pure product can induce crystallization. If the product is an oil, techniques like column chromatography may be necessary for purification, although this can be challenging and costly at a large scale.
The product is contaminated with residual catalyst or salts.Implement a thorough washing step after the reaction. For example, washing with water can help remove residual zinc chloride or aluminum chloride.[2][8]
Inconsistent Batch-to-Batch Results Variations in raw material quality.Establish strict quality control specifications for all incoming raw materials and test them before use.
Poor control over reaction parameters (temperature, mixing).Ensure that reactors are equipped with accurate temperature control systems and efficient agitators. Implement process analytical technology (PAT) to monitor critical parameters in real-time.[6]

Experimental Protocols

Synthesis of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone via Friedel-Crafts Alkylation

This protocol is based on a common industrial method.[1][5]

  • Reaction Setup: Charge a suitable reaction vessel with 2,2',4,4'-tetrahydroxybenzophenone, zinc chloride (0.5–1.5 wt% relative to the substrate), and a mixed solvent system of dichloroethane and anhydrous ethanol (1:1 v/v).

  • Methylation: Heat the mixture to 45–50°C with stirring. Slowly add dimethyl sulfate (1.2 molar equivalents) to the reaction mixture over a period of 2 hours.

  • Reaction Monitoring: Maintain the reaction temperature at 45–50°C for 6-8 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and stir. Allow the layers to separate and collect the organic layer.

  • Purification: Wash the organic layer with water and then with a brine solution. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate). Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the final product with high purity.

Synthesis via Reaction with Oxalyl Chloride

This protocol is based on a patented method.[2][3]

  • Intermediate Formation: In a reaction vessel, combine m-dimethoxybenzene and a catalyst such as azoisobutyronitrile or benzoyl peroxide (0.5%-2% of the mass of m-dimethoxybenzene). Add oxalyl chloride (the molar ratio of m-dimethoxybenzene to oxalyl chloride can range from 1:1 to 1:20). Heat the mixture to 70-80°C and react for approximately 1.5 hours to form the intermediate, 2,2',4,4'-tetramethoxybenzophenone.

  • Demethylation: In a separate vessel, prepare a solution of a Lewis acid (e.g., AlCl₃, ZnCl₂, or BF₃) in an organic solvent (e.g., dichloroethane, toluene, or chlorobenzene). Add the intermediate product from the previous step to this solution.

  • Reaction: Stir the mixture at 50°C for 2-3 hours.

  • Workup and Purification: After the reaction, add water to hydrolyze the reaction mixture. Separate the organic layer, and remove the solvent by rotary evaporation. The crude product is then purified by recrystallization to yield 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.

Quantitative Data Summary

Parameter Friedel-Crafts Alkylation Oxalyl Chloride Method Reference
Starting Materials 2,2',4,4'-tetrahydroxybenzophenone, dimethyl sulfatem-dimethoxybenzene, oxalyl chloride[1][2][3]
Catalyst ZnCl₂Azoisobutyronitrile or Benzoyl Peroxide, Lewis Acid (e.g., AlCl₃)[1][2][3]
Solvent Dichloroethane:ethanol (1:1 v/v)Dichloroethane, toluene, xylene, etc.[1][2][3]
Reaction Temperature 45–50°C70-80°C (step 1), 50°C (step 2)[1][2][3]
Reaction Time 8 hours~1.5 hours (step 1), 2-3 hours (step 2)[1][2][3]
Reported Yield ~95% (at 130 kg scale)~72% (with AlCl₃)[1][2]
Reported Purity Not specified99.2% (HPLC)[2]

Visualizations

Synthesis_Workflow Synthesis Workflow for 2,2'-dihydroxy-4,4'-dimethoxybenzophenone cluster_start Starting Materials cluster_reaction1 Step 1: Intermediate Formation cluster_intermediate Intermediate Product cluster_reaction2 Step 2: Demethylation cluster_workup Workup & Purification cluster_final Final Product start1 m-dimethoxybenzene reaction1 Reaction at 70-80°C start1->reaction1 start2 Oxalyl Chloride start2->reaction1 start3 Catalyst (e.g., AIBN) start3->reaction1 intermediate 2,2',4,4'-tetramethoxybenzophenone reaction1->intermediate reaction2 Reaction with Lewis Acid (e.g., AlCl3) at 50°C intermediate->reaction2 workup Hydrolysis reaction2->workup separation Liquid Separation workup->separation evaporation Rotary Evaporation separation->evaporation purification Recrystallization evaporation->purification final_product 2,2'-dihydroxy-4,4'-dimethoxybenzophenone purification->final_product

Caption: A typical synthesis workflow for 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.

Troubleshooting_Logic Troubleshooting Logic for Low Yield issue Low Yield cause1 Incomplete Reaction? issue->cause1 cause2 Side Reactions? issue->cause2 solution1a Increase Reaction Time/Temp cause1->solution1a Yes solution1b Check Catalyst Activity cause1->solution1b Yes solution2a Optimize Reagent Addition cause2->solution2a Yes solution2b Adjust Stoichiometry cause2->solution2b Yes

Caption: A logical diagram for troubleshooting low yield issues.

References

resolving peak tailing of 2,2'-dimethoxybenzophenone in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing of 2,2'-dimethoxybenzophenone in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue: Significant peak tailing observed for this compound.

Peak tailing is a common issue in HPLC where a peak appears asymmetrical with a trailing edge.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential problems with the analytical method or HPLC system.[3][4][5] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1][4][5][6] The degree of tailing is often measured by the tailing factor (Tf) or asymmetry factor (As); a value greater than 1.2 typically indicates a problematic level of tailing.[3][7]

Below is a systematic guide to identifying and resolving the common causes of peak tailing for this compound.

Summary of Potential Causes and Solutions
Category Potential Cause Explanation Recommended Solution
Column Secondary Silanol Interactions The ketone oxygen of this compound can form hydrogen bonds with acidic residual silanol groups (Si-OH) on the silica surface of the stationary phase.[2][7][8] This secondary retention mechanism is a primary cause of peak tailing for polar and basic compounds.[4][6][7]Use an End-Capped Column: Select a modern, high-purity, end-capped C8 or C18 column. End-capping blocks most residual silanols, minimizing secondary interactions.[4][6][9][10] • Operate at Low pH: Adjust the mobile phase pH to around 2.5-3.0 using an acid modifier like formic acid or phosphoric acid. At low pH, silanol groups are protonated and less likely to interact with the analyte.[3][11] • Add a Competing Base: For persistent tailing, consider adding a small amount of a competing base like triethylamine (TEA) to the mobile phase to mask the silanol groups.
Column Contamination or Degradation Accumulation of contaminants on the column frit or head can create active sites that cause tailing. Over time, the stationary phase can degrade, especially under harsh pH or temperature conditions, exposing more silanols.[12]Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants.[3][5] • Use a Guard Column: A guard column protects the analytical column from strongly retained impurities.[5] • Replace the Column: If flushing does not restore performance, the column may be irreversibly damaged and should be replaced.[3][5]
Column Bed Deformation (Voids) Voids or channels in the column packing can lead to peak distortion.[3][6] This can be caused by pressure shocks or the dissolution of the silica bed at high pH.[12]Check for Voids: A void at the column inlet may sometimes be addressed by reversing the column and flushing at a low flow rate. However, replacement is the most reliable solution.[6][7] • Operate Within Column Limits: Ensure the operating pressure, temperature, and pH are within the manufacturer's specifications.
Mobile Phase Inadequate Solvent Strength If the mobile phase is too weak, the analyte will move slowly and interact more with the stationary phase, which can exacerbate tailing.[1][3]Increase Organic Modifier: Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to decrease retention time and sharpen the peak.[3][13]
Incorrect pH The pH of the mobile phase can influence the ionization state of both the analyte and the stationary phase, affecting peak shape.[1][4]Optimize pH: While this compound is neutral, controlling the mobile phase pH is critical to suppress the ionization of surface silanols. Maintain a pH between 2.5 and 7.5 for most silica-based columns.[14]
Sample Column Overload Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[1][3][5][6][15]Reduce Injection Volume: Decrease the amount of sample injected onto the column.[3][5][15] • Dilute the Sample: Prepare a more dilute sample and reinject.[3][5]
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and fronting or tailing.[3]Match Sample Solvent: Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase whenever possible.[3]
System Extra-Column Volume Excessive volume from long or wide-bore tubing, or a large detector cell, can cause band broadening and lead to peak tailing.[3][4]Minimize Tubing Length: Use narrow-bore (e.g., 0.005") tubing and keep the length between the injector, column, and detector to a minimum.[3][4] • Check Connections: Ensure all fittings are properly connected to avoid dead volume.

Frequently Asked Questions (FAQs)

Q1: What is the ideal column for analyzing this compound?

For a neutral, hydrophobic compound like this compound, a modern, high-purity silica C18 or C8 column is recommended. Opt for a column that is "end-capped" to minimize the number of free silanol groups, which are a primary source of peak tailing.[6][10] Columns based on Type B silica, which has a lower metal content, generally provide better peak shapes for compounds susceptible to secondary interactions.[16]

Q2: How does mobile phase pH affect the peak shape of this compound?

While this compound itself is a neutral molecule and not directly affected by pH, the mobile phase pH is critical for controlling the ionization state of the silica stationary phase. Residual silanol groups on the silica surface are acidic and become deprotonated (negatively charged) at a pH above approximately 3.5.[14] These charged sites can interact with polar analytes, causing tailing.[14] By maintaining a mobile phase pH below 3.0, the silanols remain protonated and less active, leading to improved peak symmetry.[11]

Q3: What are the signs of column overload and how can I confirm it?

Column overload typically presents as peaks that are broad and asymmetrical, often with a "shark fin" shape that can be either fronting or tailing.[1][6] A key indicator of overload is that the peak shape and retention time change as the sample concentration is varied. To confirm, inject a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10). If the peak shape improves and becomes more symmetrical at lower concentrations, the original sample was likely overloaded.[5][6]

Q4: How can I definitively confirm that secondary silanol interactions are the cause of my peak tailing?

One effective diagnostic test is to add a small concentration of a strong, basic modifier like triethylamine (TEA) to your mobile phase (e.g., 0.1%). TEA is a "silanol-masking" agent that will preferentially interact with the active silanol sites. If the peak shape of this compound improves significantly after the addition of TEA, it strongly suggests that secondary silanol interactions were the root cause of the tailing.

Experimental Protocols

Protocol 1: Systematic Troubleshooting of Peak Tailing

This protocol outlines a logical workflow to diagnose and resolve peak tailing for this compound.

1. Initial System & Method Check:

  • Objective: Ensure the problem is not due to a system-wide issue.

  • Procedure:

    • Run a standard compound known to give a good peak shape on your system.
    • If the standard also shows tailing, the issue is likely with the HPLC system (e.g., extra-column volume, detector issue) or a degraded column. Proceed to system maintenance.
    • If the standard peak is symmetrical, the issue is specific to the analyte and method. Proceed to the next step.

2. Evaluate for Column Overload:

  • Objective: Rule out sample concentration as the cause.

  • Procedure:

    • Prepare a 1:10 dilution of the this compound sample.
    • Inject the diluted sample using the same method.
    • Compare the chromatograms. If peak tailing is significantly reduced, the column was overloaded. Optimize by reducing sample concentration or injection volume. If tailing persists, proceed to the next step.

3. Optimize Mobile Phase pH:

  • Objective: Mitigate secondary interactions with silanol groups.

  • Procedure:

    • Prepare a mobile phase with the pH adjusted to ~2.8 using 0.1% formic acid.
    • Equilibrate the column with the new mobile phase for at least 15 column volumes.
    • Inject the sample.
    • If peak shape improves, the original cause was likely silanol interactions at a higher pH.

4. Assess Column Health:

  • Objective: Determine if the column is contaminated or degraded.

  • Procedure:

    • Disconnect the column from the detector and flush it with a strong solvent (e.g., isopropanol or a 50:50 mixture of acetonitrile and isopropanol) at a low flow rate for 30-60 minutes.
    • Reconnect the column and re-equilibrate with the original mobile phase.
    • Inject the sample. If peak shape is restored, the column was contaminated.
    • If tailing persists after flushing, and all other factors have been ruled out, the column may be permanently damaged and require replacement.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the cause of peak tailing.

G start Peak Tailing Observed for This compound check_overload Step 1: Check for Column Overload (Inject Diluted Sample) start->check_overload is_overload Peak Shape Improves? check_overload->is_overload solve_overload Solution: Reduce Injection Volume or Sample Concentration is_overload->solve_overload  Yes check_column Step 2: Check Column & Mobile Phase (Lower pH to <3) is_overload->check_column No is_column Peak Shape Improves? check_column->is_column solve_column Cause: Secondary Silanol Interactions. Keep pH low or use end-capped column. is_column->solve_column  Yes check_system Step 3: Flush Column with Strong Solvent is_column->check_system No is_system Peak Shape Improves? check_system->is_system solve_system Cause: Column Contamination. Implement regular flushing and use guard column. is_system->solve_system  Yes replace_column Cause: Column is Irreversibly Damaged. Replace Column. is_system->replace_column No

Caption: A flowchart for troubleshooting peak tailing.

Mechanism of Secondary Interaction

This diagram shows how this compound can interact with a residual silanol group on a silica-based stationary phase, causing peak tailing.

Caption: Secondary interaction causing peak tailing.

References

Technical Support Center: Stabilization of 2,2'-Dimethoxybenzophenone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stabilization of 2,2'-dimethoxybenzophenone in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow. What is causing this discoloration?

A1: Discoloration, typically yellowing, of a this compound solution is often an indicator of degradation. Benzophenone derivatives can be susceptible to photodegradation when exposed to light, leading to the formation of colored impurities.[1] Additionally, oxidative processes can contribute to the discoloration. To minimize this, it is crucial to protect your solutions from light by using amber vials or by wrapping the container in aluminum foil and storing it in a cool, dark place.[1]

Q2: I am observing a decrease in the concentration of this compound in my stock solution over time. What are the likely degradation pathways?

A2: The decrease in concentration is likely due to chemical degradation. For methoxy-substituted benzophenones, a potential degradation pathway, especially under acidic conditions, is the acid-catalyzed cleavage of the methoxy (ether) groups.[1] This would result in the formation of the corresponding phenolic compounds. Photodegradation, initiated by exposure to UV or even ambient light, is another significant pathway that can lead to complex radical-based reactions and the formation of various byproducts.

Q3: What are the general signs of this compound degradation in solution?

A3: Beyond discoloration, you might observe the precipitation of insoluble degradation products, a change in the solution's pH, or the appearance of new peaks in your analytical chromatogram (e.g., HPLC). Any unexpected or inconsistent results in downstream applications, such as biological assays, could also be an indication of compound instability.

Q4: How can I proactively stabilize my this compound solutions?

A4: To enhance stability, consider the following:

  • Light Protection: Store all solutions in amber glass vials or wrapped in aluminum foil to prevent photodegradation.[1]

  • Inert Atmosphere: For long-term storage or for particularly sensitive applications, preparing solutions with deoxygenated solvents and storing them under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • pH Control: If your experimental conditions allow, maintaining a neutral pH can help avoid acid- or base-catalyzed degradation.

  • Use of Antioxidants: The addition of antioxidants can be an effective strategy to prevent oxidative degradation.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in an Acidic Formulation

Potential CauseTroubleshooting Steps
Acid-Catalyzed Hydrolysis The methoxy groups on the benzophenone are susceptible to cleavage in strongly acidic conditions.[1]
1. Use Milder pH: If possible, adjust the formulation to a less acidic pH.[1]
2. Lower Temperature: Perform experimental steps at a lower temperature to reduce the rate of degradation.[1]
3. Minimize Exposure Time: Reduce the duration that the compound is exposed to acidic conditions.[1]
4. Monitor Degradation: Use HPLC to monitor the appearance of degradation products over time.

Issue 2: Inconsistent Results in a Cell-Based Assay

Potential CauseTroubleshooting Steps
Degradation in Assay Media The compound may be unstable in the aqueous, pH-buffered environment of the cell culture media over the course of the experiment.
1. Prepare Fresh Solutions: Make fresh dilutions of your this compound stock solution immediately before each experiment.
2. Conduct a Stability Study: Test the stability of the compound in your specific assay buffer under the experimental conditions (e.g., 37°C, 24 hours). Analyze samples at different time points by HPLC to quantify any degradation.
3. Include Vehicle Controls: Always include a vehicle control (the solvent used to dissolve the compound) to ensure that the observed effects are not due to the solvent or degradation products.

Issue 3: Appearance of Unknown Peaks in HPLC Analysis of a Stored Solution

Potential CauseTroubleshooting Steps
Photodegradation and/or Oxidation Exposure to light and/or oxygen during storage has led to the formation of degradation products.
1. Improve Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles. Ensure containers are tightly sealed and protected from light.
2. Use Antioxidants: Consider adding a low concentration of an antioxidant, such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA), to the stock solution.[2][3]
3. Characterize Degradants: If the unknown peaks are significant, consider using techniques like LC-MS to identify the degradation products. This can provide valuable information about the degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Temperature-controlled oven and water bath

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store an aliquot of the stock solution at 60°C for 48 hours in a temperature-controlled oven.

  • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., in a photostability chamber) for a defined period. Include a dark control wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.

Protocol 2: Stabilization of this compound Solution with Antioxidants

Objective: To prepare a stabilized stock solution of this compound for use in experiments.

Materials:

  • This compound

  • Anhydrous, deoxygenated solvent (e.g., DMSO or ethanol)

  • Antioxidant (e.g., BHT or BHA)

  • Inert gas (nitrogen or argon)

  • Amber glass vials with screw caps

Procedure:

  • Prepare Antioxidant Stock: Prepare a stock solution of the chosen antioxidant (e.g., 1% w/v BHT in the chosen solvent).

  • Deoxygenate Solvent: Sparge the required volume of solvent with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Prepare Stabilized Solution:

    • In an amber glass vial, weigh the required amount of this compound.

    • Add the deoxygenated solvent to dissolve the compound.

    • Add a small volume of the antioxidant stock solution to achieve the desired final concentration (e.g., 0.01% BHT).

  • Inert Atmosphere: Purge the headspace of the vial with the inert gas before sealing the cap tightly.

  • Storage: Store the stabilized solution at an appropriate low temperature (e.g., -20°C) and protected from light.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagents and ConditionsExpected OutcomePrimary Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 24hPotential formation of phenolic byproductsCleavage of methoxy groups
Base Hydrolysis 0.1 M NaOH, 60°C, 24hGenerally more stable than in acid, but some degradation may occurHydrolysis
Oxidation 3% H₂O₂, RT, 24hFormation of various oxidized productsOxidation
Thermal 60°C, 48hMinimal degradation expected if protected from light and oxygenThermolysis
Photodegradation UV light exposureSignificant degradation, formation of multiple byproducts, discolorationPhotolysis

Table 2: Common Antioxidants for Stabilization

AntioxidantTypical ConcentrationSolvent SolubilityNotes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Soluble in organic solvents, insoluble in water[4]Effective free-radical scavenger.[5]
Butylated Hydroxyanisole (BHA) 0.01 - 0.1%Soluble in organic solvents, insoluble in water[4]Often used in combination with BHT.[4]
Vitamin E (α-tocopherol) 0.05 - 0.5%Soluble in organic solvents and oilsA natural antioxidant.
Ascorbic Acid (Vitamin C) 0.01 - 0.1%Soluble in waterSuitable for aqueous formulations.

Visualizations

degradation_pathway compound This compound in Solution stress Stress Conditions (Light, Acid, Oxidants) compound->stress Exposure stabilizers Stabilization Techniques (Antioxidants, Light Protection, Inert Atmosphere) compound->stabilizers Application of degradation Degradation Products (e.g., Phenolic compounds, Oxidized species) stress->degradation Leads to stable_solution Stable Solution stabilizers->stable_solution Results in experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution of This compound add_stabilizer Add Stabilizer (Optional) prep_stock->add_stabilizer apply_stress Apply Stress Conditions (Heat, Light, pH, Oxidant) add_stabilizer->apply_stress hplc HPLC Analysis apply_stress->hplc quantify Quantify Parent Compound and Degradants hplc->quantify interpret Assess Stability quantify->interpret Interpret Results

References

common impurities in commercial 2,2'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding common impurities in commercial 2,2'-dimethoxybenzophenone. The information is intended for researchers, scientists, and drug development professionals to help identify and address purity-related issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

While the exact impurity profile can vary between manufacturers and batches, the most common impurities arise from the synthesis process, typically a Friedel-Crafts acylation reaction. These can include unreacted starting materials, positional isomers, and by-products from side reactions.

Q2: How are these impurities formed?

The primary synthesis route for this compound is the Friedel-Crafts acylation of anisole with 2-methoxybenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride.[1][2][3] Impurities are typically formed through several mechanisms:

  • Incomplete Reaction: Leaving residual starting materials like anisole and 2-methoxybenzoic acid (from the hydrolysis of 2-methoxybenzoyl chloride).

  • Alternative Acylation Positions: The methoxy group on anisole directs acylation to the ortho and para positions.[3] While the ortho substitution is desired for this compound, the sterically less hindered para position is also reactive, leading to the formation of the 2,4'-dimethoxybenzophenone isomer.

  • Demethylation: Strong Lewis acids, like aluminum chloride, can catalyze the cleavage of the methyl ether bonds, resulting in hydroxylated impurities such as 2-hydroxy-2'-methoxybenzophenone.[2][4]

Q3: What impact can these impurities have on my experiments?

The presence of impurities can have significant effects on research and development, including:

  • Altered Biological Activity: Impurities may exhibit their own pharmacological or toxicological profiles, leading to misleading experimental results.

  • Inaccurate Quantification: The presence of impurities can affect the accuracy of concentration determination of the active compound.

  • Side Reactions: Impurities can interfere with downstream chemical reactions, leading to the formation of unexpected by-products.

  • Physical Property Changes: Impurities can alter physical properties such as solubility and crystal form.

Troubleshooting Guide

This guide addresses common issues that may be related to impurities in this compound.

Issue 1: Unexpected peaks in my High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Possible Cause: The presence of one or more impurities.

  • Troubleshooting Steps:

    • Review the Synthesis: Understand the likely synthesis route to anticipate potential impurities (see Table 1).

    • Mass Spectrometry (MS) Analysis: If using GC-MS or LC-MS, analyze the mass-to-charge ratio (m/z) of the unexpected peaks to identify their molecular weights. This can help in proposing potential structures for the impurities.

    • Reference Standards: If available, run reference standards of suspected impurities (e.g., 2,4'-dimethoxybenzophenone) to confirm their retention times.

    • Consult the Troubleshooting Workflow: Refer to the diagram below for a systematic approach to identifying the impurity.

Issue 2: Inconsistent experimental results between different batches of this compound.

  • Possible Cause: Variation in the impurity profile and concentration between batches.

  • Troubleshooting Steps:

    • Request Certificate of Analysis (CoA): Obtain the CoA for each batch from the supplier, which should provide information on the purity and the methods used for analysis.

    • Perform Independent Purity Analysis: Analyze each batch using a standardized analytical method (see Experimental Protocols) to determine the impurity profile and quantify the major impurities.

    • Correlate Impurity Profile with Results: Attempt to correlate the presence or concentration of specific impurities with the observed experimental variations.

Issue 3: The material has a lower-than-expected melting point or appears discolored.

  • Possible Cause: Significant levels of impurities can depress the melting point and cause discoloration.

  • Troubleshooting Steps:

    • Purity Assessment: Use an analytical technique like HPLC or GC-MS to determine the purity of the material.

    • Purification: If the purity is found to be low, consider recrystallization to purify the compound.

Data Presentation

Table 1: Summary of Potential Common Impurities in Commercial this compound

Impurity NameChemical StructureLikely Origin
AnisoleC₇H₈OUnreacted starting material
2-Methoxybenzoic AcidC₈H₈O₃Hydrolyzed starting material (from 2-methoxybenzoyl chloride)
2,4'-DimethoxybenzophenoneC₁₅H₁₄O₃Positional isomer from Friedel-Crafts acylation
4,4'-DimethoxybenzophenoneC₁₅H₁₄O₃Positional isomer from Friedel-Crafts acylation
2-Hydroxy-2'-methoxybenzophenoneC₁₄H₁₂O₃Demethylation of the product by the Lewis acid catalyst

Mandatory Visualization

Synthesis and Impurity Formation of this compound cluster_reactants Starting Materials anisole Anisole lewis_acid Lewis Acid (e.g., AlCl3) anisole->lewis_acid Friedel-Crafts Acylation unreacted_anisole Unreacted Anisole anisole->unreacted_anisole methoxybenzoyl_chloride 2-Methoxybenzoyl Chloride methoxybenzoyl_chloride->lewis_acid Friedel-Crafts Acylation hydrolyzed_sm 2-Methoxybenzoic Acid methoxybenzoyl_chloride->hydrolyzed_sm Hydrolysis product This compound (Desired Product) lewis_acid->product Ortho-acylation isomer_2_4 2,4'-Dimethoxybenzophenone (Isomer Impurity) lewis_acid->isomer_2_4 Para-acylation demethylated 2-Hydroxy-2'-methoxybenzophenone (Demethylation Impurity) product->demethylated Demethylation

Caption: Synthesis of this compound and formation of common impurities.

Troubleshooting Workflow for Impurity Identification start Start: Unexpected Experimental Result check_coa Review Certificate of Analysis (CoA) start->check_coa analytical_testing Perform Analytical Testing (e.g., HPLC, GC-MS) check_coa->analytical_testing compare_data Compare Data with Expected Profile and Known Impurities analytical_testing->compare_data identify_impurity Identify Potential Impurity compare_data->identify_impurity unreacted_sm Impurity is Unreacted Starting Material identify_impurity->unreacted_sm Yes isomer Impurity is a Positional Isomer identify_impurity->isomer Yes byproduct Impurity is a By-product (e.g., demethylated) identify_impurity->byproduct Yes unknown Impurity is Unknown identify_impurity->unknown No remediate Remediate: Purify Material or Source a Higher Purity Batch unreacted_sm->remediate isomer->remediate byproduct->remediate further_analysis Perform Further Structural Elucidation (e.g., NMR, high-res MS) unknown->further_analysis further_analysis->identify_impurity

Caption: Troubleshooting workflow for identifying impurities in this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of this compound

This protocol provides a general method for the analysis of this compound and its common impurities. Method optimization may be required depending on the specific instrument and impurities of interest.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.[5]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of benzophenone derivatives.[6][7] A typical starting gradient could be:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm, which is a common UV absorbance maximum for benzophenones.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Identify the main peak corresponding to this compound.

    • Analyze any additional peaks as potential impurities. The relative percentage of each impurity can be estimated based on the peak area percentage (assuming similar response factors). For accurate quantification, calibration curves with certified reference standards of the impurities are required.

References

Technical Support Center: Trace Analysis of 2,2'-Dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trace analysis of 2,2'-dimethoxybenzophenone. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the trace analysis of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

  • Question: Why am I observing a drifting baseline in my HPLC chromatogram?

    • Answer: A drifting baseline can be caused by several factors. Ensure your mobile phase is properly degassed, as dissolved gases can cause the baseline to drift. Temperature fluctuations in the column or detector can also contribute to this issue; using a column oven and allowing the detector to warm up sufficiently is recommended. Contamination in the mobile phase or column is another common cause, so always use high-purity solvents and prepare fresh mobile phases daily.

  • Question: My peaks for this compound are tailing. What can I do to improve peak shape?

    • Answer: Peak tailing is often an indication of secondary interactions between the analyte and the stationary phase. Ensure that the pH of your mobile phase is appropriate for this compound. Using a high-purity, well-maintained column is crucial. If the column is old or has been used with harsh conditions, it may need to be replaced. Also, check for any dead volumes in your HPLC system, such as from improperly fitted connections.

  • Question: I am seeing ghost peaks in my blank injections. What is the source of this contamination?

    • Answer: Ghost peaks are typically due to carryover from previous injections or contamination in the system. Implement a thorough needle wash step in your autosampler sequence. Ensure that your mobile phase and sample preparation solvents are free from contamination. It is also good practice to periodically clean the injector and replace the rotor seal if necessary.

Gas Chromatography - Mass Spectrometry (GC-MS)

  • Question: I am experiencing poor sensitivity for this compound. How can I improve it?

    • Answer: Low sensitivity in GC-MS can stem from several sources. Check for leaks in your system, as this can significantly impact performance. Ensure your injector and ion source are clean, as contamination can lead to active sites and analyte degradation. Optimizing the injector temperature is also important; it should be high enough to ensure efficient vaporization without causing thermal degradation of the analyte. Consider derivatization of this compound to improve its volatility and thermal stability.

  • Question: My retention times are shifting between runs. What could be the cause?

    • Answer: Retention time shifts in GC are often related to issues with the carrier gas flow or the column oven temperature. Check for leaks in the gas lines and ensure the carrier gas flow rate is stable. Verify that the oven temperature program is accurate and reproducible. Column degradation can also lead to retention time shifts, so consider conditioning or replacing the column if it is old.

  • Question: Why do I see peak fronting for this compound?

    • Answer: Peak fronting in GC is often a sign of column overload. Try injecting a smaller sample volume or a more dilute sample. It can also be caused by a poor injection technique, where the sample is introduced too slowly. If using a splitless injection, ensure the initial oven temperature is low enough to allow for proper solvent focusing.

Liquid Chromatography - Mass Spectrometry (LC-MS/MS)

  • Question: I am observing significant ion suppression for this compound in my samples. How can I mitigate this?

    • Answer: Ion suppression is a common matrix effect in LC-MS/MS. To reduce it, improve your sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) is often effective for this. Optimizing the chromatographic separation to ensure this compound elutes in a region with fewer co-eluting matrix components can also help. Using a stable isotope-labeled internal standard can compensate for matrix effects.

  • Question: My signal for this compound is inconsistent between replicate injections. What should I check?

    • Answer: Inconsistent signal intensity can be due to instability in the electrospray ionization (ESI) source. Ensure the spray needle is clean and properly positioned. Check for fluctuations in the solvent delivery system. Matrix effects can also cause variability, so ensure your sample preparation is robust and consistent.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of benzophenone derivatives using various analytical techniques. Please note that specific values for this compound may vary depending on the specific method, matrix, and instrumentation.

Analytical TechniqueAnalyteMatrixLODLOQRecovery (%)
HPLC-UVBenzophenone-3Sunscreen-->95%
GC-MS2,2'-Dihydroxy-4-methoxybenzophenoneWater0.034 µg/L0.11 µg/L96-107%[1]
GC-MSBenzophenoneBreakfast Cereals2 µg/kg--[2]
LC-MS/MSBenzophenone-3Water1.3 ng/L-67-91%[3]
LC-MS/MSBenzophenone-type UV filtersHuman Urine0.01-0.02 ng/mL-95-107%[4]

Experimental Protocols

1. HPLC-UV Method for the Determination of this compound

This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or Formic acid (for mobile phase modification).

    • This compound standard.

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Acidify the aqueous portion with a small amount of phosphoric acid or formic acid to a pH of approximately 3.[5][6] Degas the mobile phase before use.

    • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of working standards by serial dilution of the stock solution.

    • Sample Preparation:

      • For liquid samples, filter through a 0.45 µm syringe filter before injection.

      • For solid or semi-solid samples, perform a suitable extraction (e.g., solvent extraction followed by solid-phase extraction cleanup).

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min.

      • Injection volume: 20 µL.

      • Column temperature: 30 °C.

      • UV detection wavelength: Set to the absorbance maximum of this compound (e.g., around 285 nm).

    • Analysis: Inject the standards and samples and record the chromatograms. Quantify this compound based on the peak area of the standards.

2. GC-MS Method for the Determination of this compound

This protocol provides a general framework for GC-MS analysis. Derivatization may be necessary for improved performance.

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Reagents:

    • Helium (carrier gas, high purity).

    • Solvents for extraction (e.g., dichloromethane, hexane).

    • This compound standard.

    • (Optional) Derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Procedure:

    • Sample Preparation:

      • Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound from the sample matrix.

      • Concentrate the extract to a small volume.

      • (Optional) Derivatize the extract to improve volatility and thermal stability.

    • GC-MS Conditions:

      • Injector temperature: 280 °C.

      • Injection mode: Splitless.

      • Oven temperature program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, and hold for 5 min.

      • Carrier gas flow: 1.0 mL/min (constant flow).

      • MS transfer line temperature: 290 °C.

      • Ion source temperature: 230 °C.

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Scan range: m/z 50-400.

    • Analysis: Inject the prepared samples and standards. Identify this compound based on its retention time and mass spectrum. Quantify using a suitable ion.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Derivatization Derivatization (Optional, for GC-MS) Concentration->Derivatization Injection Injection Derivatization->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (UV or MS) Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: Experimental workflow for the trace analysis of this compound.

Troubleshooting_Tree cluster_hplc HPLC Issues cluster_gcms GC-MS Issues cluster_lcmsms LC-MS/MS Issues Problem Analytical Problem (e.g., Poor Peak Shape, Low Sensitivity) Peak_Tailing Peak Tailing? Problem->Peak_Tailing Baseline_Drift Baseline Drift? Problem->Baseline_Drift Low_Sensitivity Low Sensitivity? Problem->Low_Sensitivity Retention_Shift Retention Time Shift? Problem->Retention_Shift Ion_Suppression Ion Suppression? Problem->Ion_Suppression Check_pH Check Mobile Phase pH Peak_Tailing->Check_pH Yes Check_Column Check Column Condition Peak_Tailing->Check_Column Yes Degas_Mobile_Phase Degas Mobile Phase Baseline_Drift->Degas_Mobile_Phase Yes Check_Temp Check Temperature Stability Baseline_Drift->Check_Temp Yes Check_Leaks Check for Leaks Low_Sensitivity->Check_Leaks Yes Clean_Source Clean Injector/Ion Source Low_Sensitivity->Clean_Source Yes Check_Flow Check Carrier Gas Flow Retention_Shift->Check_Flow Yes Check_Oven Verify Oven Program Retention_Shift->Check_Oven Yes Improve_Cleanup Improve Sample Cleanup Ion_Suppression->Improve_Cleanup Yes Optimize_Chromo Optimize Chromatography Ion_Suppression->Optimize_Chromo Yes

Caption: Troubleshooting decision tree for common analytical issues.

References

Validation & Comparative

A Comparative Guide to 2,2'-Dimethoxybenzophenone and 4,4'-Dimethoxybenzophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Isomeric Benzophenone Derivatives for UV-Curing and Photochemical Applications

In the realm of photochemistry and polymer science, the selection of an appropriate photoinitiator or UV absorber is paramount for optimizing reaction efficiency and ensuring product stability. Among the myriad of available compounds, substituted benzophenones are a prominent class, valued for their photochemical reactivity and UV-absorbing properties. This guide provides a detailed, objective comparison of two isomeric derivatives: 2,2'-dimethoxybenzophenone and 4,4'-dimethoxybenzophenone. This analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Physicochemical and Spectral Properties

A fundamental understanding of the physicochemical and spectral properties of these isomers is crucial for predicting their behavior in various systems. The placement of the methoxy groups significantly influences the molecular geometry, polarity, and ultimately, the photophysical characteristics of each compound.

PropertyThis compound4,4'-Dimethoxybenzophenone
CAS Number 13102-33-590-96-0
Molecular Formula C₁₅H₁₄O₃C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol 242.27 g/mol
Appearance White to off-white crystalline solidSlightly beige to yellow powder
Melting Point Not specified in provided results141-143 °C
Solubility Soluble in organic solvents like ethanol and acetoneInsoluble in water, soluble in ethanol, chloroform (slightly), and ethyl acetate (slightly)
UV Absorption Maximum (λmax) Data not available in provided results~340 nm

Comparative Performance Analysis

The primary applications of these benzophenone derivatives are as Type II photoinitiators and UV absorbers. Their performance in these roles is directly linked to their photochemical and photophysical properties, such as their ability to absorb UV radiation, the efficiency of intersystem crossing to the triplet state, and the energy of the triplet state.

UV Absorption Characteristics

The position of the methoxy substituents influences the electronic transitions within the molecule, leading to differences in their UV absorption spectra. While specific comparative spectra were not found in the provided search results, it is known that the substitution pattern on the benzophenone core affects the λmax and molar absorptivity. Generally, benzophenone itself has a maximum absorption wavelength of about 340nm.[1] The introduction of electron-donating groups like methoxy groups can cause a red shift in the absorption spectrum.

Performance as Photoinitiators

Both 2,2'- and 4,4'-dimethoxybenzophenone can function as Type II photoinitiators. Upon absorption of UV light, they undergo excitation to an excited singlet state, followed by efficient intersystem crossing to a triplet state. This excited triplet state can then abstract a hydrogen atom from a co-initiator (synergist), such as a tertiary amine, to generate free radicals that initiate polymerization.

While direct comparative data on their photoinitiation efficiency is not available, the steric hindrance around the carbonyl group in this compound, due to the ortho-methoxy groups, may influence its interaction with the co-initiator and, consequently, its initiation efficiency compared to the 4,4'-isomer where the methoxy groups are in the para position.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the objective evaluation of chemical compounds. The following sections provide established methodologies for the synthesis of these benzophenone derivatives and for the characterization of their performance as photoinitiators.

Synthesis Protocols

Synthesis of 4,4'-Dimethoxybenzophenone:

A common method for the synthesis of 4,4'-dimethoxybenzophenone is the Friedel-Crafts acylation of anisole with carbon tetrachloride, followed by hydrolysis. Another reported method involves the methylation of 4,4'-dihydroxybenzophenone.[2]

  • Method: Williamson Ether Synthesis from 4,4'-Dihydroxybenzophenone [2]

    • To a solution of 4,4'-dihydroxybenzophenone (1.0 g, 4.6 mmol) in dry N,N-dimethylformamide (15 mL) at 0 °C, slowly add sodium hydride (4.48 g, 18.7 mmol).

    • Stir the reaction mixture at 0 °C for 30 minutes.

    • Add methyl iodide (870 µL, 14 mmol) and stir the reaction overnight at room temperature.

    • Quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine and dry over sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by silica gel chromatography (15% ethyl acetate in hexanes) to yield 4,4'-dimethoxybenzophenone as a white solid.[2]

Synthesis of this compound:

A plausible synthesis route for this compound, analogous to other benzophenone syntheses, would be the Friedel-Crafts acylation of 1,2-dimethoxybenzene with benzoyl chloride in the presence of a Lewis acid catalyst.

Protocol for Evaluating Photoinitiator Efficiency

The efficiency of a photoinitiator is typically determined by measuring the rate of polymerization and the final degree of conversion of a monomer. Real-time infrared (RT-IR) spectroscopy is a powerful technique for this purpose.

  • Method: Real-Time Infrared (RT-IR) Spectroscopy

    • Sample Preparation: Prepare a formulation containing the monomer (e.g., an acrylate), the photoinitiator (2,2'- or 4,4'-dimethoxybenzophenone), and a co-initiator (e.g., a tertiary amine).

    • FTIR Setup: Place a small, uniform-thickness film of the formulation in an FTIR spectrometer equipped for real-time measurements.

    • Photopolymerization: Irradiate the sample with a UV light source of a specific wavelength and intensity.

    • Data Acquisition: Continuously monitor the decrease in the IR absorbance of the reactive functional group of the monomer (e.g., the C=C double bond of an acrylate at around 1635 cm⁻¹) as a function of irradiation time.

    • Analysis: The rate of polymerization can be determined from the initial slope of the conversion versus time curve. The final degree of conversion is calculated from the final and initial absorbance values.

Visualizing Mechanisms and Workflows

Diagrams are invaluable tools for understanding complex processes. The following sections provide visualizations of the photochemical mechanism of benzophenone photoinitiators and a typical experimental workflow for UV-Vis spectroscopic analysis.

Photochemical Mechanism of Benzophenone Photoinitiators

Caption: Mechanism of radical generation by a Type II benzophenone photoinitiator.

Experimental Workflow for UV-Vis Spectroscopy

G Workflow for UV-Vis Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Analysis Solvent Select Appropriate Solvent Stock Prepare Stock Solution (Known Concentration) Solvent->Stock Dilutions Prepare Serial Dilutions Stock->Dilutions Spectra Measure Absorbance Spectra of Dilutions Dilutions->Spectra Blank Measure Blank Spectrum (Solvent Only) Blank->Spectra LambdaMax Determine λmax Spectra->LambdaMax BeerLambert Plot Absorbance vs. Concentration (Beer-Lambert Plot) LambdaMax->BeerLambert MolarAbs Calculate Molar Absorptivity (ε) BeerLambert->MolarAbs

Caption: A typical workflow for determining the UV-Vis absorption properties of a compound.

Conclusion

Both this compound and 4,4'-dimethoxybenzophenone are valuable compounds for applications requiring UV-induced reactivity or UV protection. The choice between these two isomers will depend on the specific requirements of the application. The para-substituted isomer, 4,4'-dimethoxybenzophenone, is well-characterized and commercially available. The ortho-substituted isomer, this compound, may exhibit different photochemical behavior due to steric effects, which could be advantageous or disadvantageous depending on the desired outcome.

For a definitive selection, it is recommended that researchers conduct direct comparative studies using the protocols outlined in this guide to evaluate the performance of each isomer under their specific experimental conditions. This will ensure the selection of the optimal compound for achieving the desired performance in their research, development, or manufacturing processes.

References

Comparative Guide to Analytical Methods for Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of analytical methodologies applicable to the quantification of 2,2'-dimethoxybenzophenone and related benzophenone derivatives. While specific validated methods for this compound are not extensively documented in publicly available literature, this document compiles and compares data from validated methods for structurally similar compounds, providing a valuable resource for developing and validating an analytical method for the target compound. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly employed for the analysis of benzophenones in various matrices.[1][2][3]

Quantitative Performance Comparison

The selection of an analytical method is critically dependent on its quantitative performance characteristics. The following table summarizes key validation parameters for different benzophenone derivatives, offering a baseline for expected performance.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte(s) 2,4-dihydroxybenzophenoneBenzophenone, 2-hydroxy-4-methoxybenzophenone, 2,2'-dihydroxy-4-methoxybenzophenone
Linearity (Range) 0.2 - 10.0 mg/L10 - 500 µg/L
Limit of Detection (LOD) 0.01 µg/L0.87 - 5.72 ng/L
Limit of Quantitation (LOQ) 0.1 µg/L1.0 - 2.5 ng/L (for hydroxylated benzophenones in water)
Accuracy (% Recovery) 96.8% - 104.5%80 - 106%
Precision (RSD) Not explicitly stated< 11% (intra- and inter-day)

Note: The data presented is for the specified benzophenone derivatives and may vary for this compound. This table serves as a comparative reference.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of an analytical technique. Below are representative experimental protocols for HPLC and GC-MS analysis of benzophenone compounds.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from a validated procedure for the determination of 2,4-dihydroxybenzophenone.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Waters Symmetry C18 (4.6 mm × 250 mm, 5 µm).[3]

  • Mobile Phase: An isocratic mobile phase composed of methanol and water (3:1, v/v) containing 3% acetic acid (pH 3.40).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at a wavelength of 290 nm.[3]

  • Sample Preparation: Sample preparation conditions should be optimized, potentially involving liquid-liquid extraction or solid-phase extraction for complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is a general representation for the analysis of benzophenones in aqueous samples.[1]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.[1]

  • Column: ZB-5-MS (30 m × 0.25 mm × 0.25 µm) containing (5% phenyl)-methylpolysiloxane.[1]

  • Injector: 270 °C, splitless mode.[1]

  • Temperature Program: Initial temperature of 100 °C, ramped at 10 °C/min to 260 °C and held for 4 minutes.[1]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[1]

  • Mass Spectrometry: Full-scan mass spectra recorded with an m/z range of 50–300 in electron-impact mode at 70 eV.[1]

  • Transfer Line and Ion Source Temperatures: 280 °C and 230 °C, respectively.[1]

  • Sample Preparation: Solid-phase extraction (SPE) is a common technique for preconcentration and cleanup. An Oasis HLB cartridge can be used, with elution using a mixture of ethyl acetate and dichloromethane.[1][4] For hydroxylated benzophenones, a derivatization step with a trimethylsilylating (TMS) reagent may be necessary.[4]

Experimental Workflow and Validation

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose.[5][6] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5]

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, GC-MS) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate Precision) F->G H Limit of Detection (LOD) & Limit of Quantitation (LOQ) G->H I Robustness H->I J Prepare Validation Report I->J K Implement for Routine Analysis J->K

Caption: Workflow for the development and validation of an analytical method.

References

A Comparative Guide to Benzophenone-Type Photoinitiators for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the performance of benzophenone and its derivatives in photopolymerization, providing comparative data and detailed experimental protocols to guide the selection of optimal photoinitiators.

Benzophenone and its derivatives are a cornerstone class of Type II photoinitiators, extensively utilized in a myriad of applications ranging from industrial coatings and 3D printing to the fabrication of biomedical hydrogels for drug delivery and tissue engineering.[1][2] Their efficacy is primarily dictated by their photochemical reactivity, which is significantly influenced by the nature and position of substituents on the benzophenone core.[2] This guide offers a comprehensive comparison of various benzophenone-type photoinitiators and their alternatives, supported by experimental data, to facilitate informed decisions in material formulation and development.

Mechanism of Action: A Type II Photoinitiator

Benzophenone and its derivatives function as Type II photoinitiators, meaning they require a co-initiator or synergist, typically a tertiary amine, to generate the free radicals that initiate polymerization.[3] The process, known as hydrogen abstraction, unfolds as follows:

  • Photoexcitation: Upon absorption of UV light, the benzophenone molecule is promoted from its ground state to an excited singlet state.

  • Intersystem Crossing: It then undergoes a highly efficient intersystem crossing to a more stable, longer-lived triplet state.

  • Hydrogen Abstraction: In this triplet state, the benzophenone molecule abstracts a hydrogen atom from the co-initiator.

  • Radical Generation: This transfer results in the formation of a ketyl radical (from the benzophenone) and an aminoalkyl radical (from the co-initiator).

  • Initiation: The aminoalkyl radical is the primary species that initiates the polymerization of monomers, such as acrylates.

The efficiency of this process is dependent on several factors, including the molar extinction coefficient of the photoinitiator at the irradiation wavelength, the quantum yield of intersystem crossing, and the rate of hydrogen abstraction.[2]

Performance Comparison of Benzophenone Derivatives

The substitution pattern on the benzophenone core can significantly alter its photophysical and photochemical properties, thereby influencing its initiation efficiency. Electron-donating groups, for instance, can red-shift the absorption spectrum, allowing for the use of longer wavelength light sources, and can also increase the molar extinction coefficient.[4] The following tables summarize key performance data for a selection of benzophenone derivatives compared to the parent benzophenone (BP) and other alternative photoinitiators.

Table 1: Photophysical Properties of Selected Benzophenone Derivatives and Alternatives

PhotoinitiatorSubstitution/Typeλmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Intersystem Crossing Quantum Yield (ΦISC)Reference(s)
Benzophenone (BP)Unsubstituted (Type II)~254, 330-380Moderate~0.9-1.0[2][5]
4-Methylbenzophenone4-Methyl (Type II)257.2Higher than BP-[2]
4-Hydroxybenzophenone4-Hydroxy (Type II)---
2-Hydroxy-4-methoxy-benzophenone2-Hydroxy, 4-Methoxy (Type II)---
Dodecyl-benzophenone (DBP)Dodecyl (Type II)345Higher than BP-[2]
Hexadecyloxy-benzophenone (HDBP)Hexadecyloxy (Type II)335Higher than DBP-[2]
Irgacure 184α-Hydroxyketone (Type I)---[6]
Darocur 1173α-Hydroxyketone (Type I)---[6]
TPOAcylphosphine Oxide (Type I)---[6]

Table 2: Photopolymerization Performance of Selected Photoinitiators

PhotoinitiatorPolymerization Rate (Rp)Final Conversion (%)Key AdvantagesKey DisadvantagesReference(s)
Benzophenone (BP)BaselineBaselineCost-effective, well-studiedSlower cure speeds, significant yellowing[2][7]
4-MethylbenzophenoneHigher than BP>90%Increased reactivity-[2]
Dodecyl-benzophenone (DBP)Higher than BP at lower loadingsHighReduced migration due to higher molecular weight-[2]
Hexadecyloxy-benzophenone (HDBP)Lower than DBPLower than DBPReduced migrationLower efficiency than DBP[2]
Irgacure 184--Fast curing, excellent surface cure, low yellowing-[6]
TPO--High curing speed and efficiency, photobleaching reduces yellowing-[6]
Benzophenone-triphenylamine (BT) derivativesHighHigh (e.g., 77% for BT3 system)Red-shifted absorption, high molar extinction coefficients, can initiate alone-[4]

Experimental Protocols

Accurate evaluation of photoinitiator performance is crucial for selecting the optimal candidate for a specific application. The following are detailed methodologies for key experiments used to characterize and compare photoinitiators.

UV-Vis Absorption Spectroscopy

This technique is used to determine the absorption spectrum and molar extinction coefficient of the photoinitiator.

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Sample Preparation: The photoinitiator is dissolved in a suitable solvent (e.g., acetonitrile, dichloromethane) at a known concentration.

  • Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length of the cuvette in cm.[5]

Real-Time Fourier Transform Infrared (FT-IR) Spectroscopy

Real-time FT-IR is a powerful technique for monitoring the kinetics of photopolymerization by tracking the disappearance of monomer functional groups (e.g., acrylate C=C bonds).[8][9]

  • Instrumentation: An FT-IR spectrometer equipped for real-time measurements, often with an attenuated total reflectance (ATR) accessory, and a UV/Vis light source.[10][11]

  • Sample Preparation: A thin film of the formulation (monomer, photoinitiator, and co-initiator) is placed on the ATR crystal or between two KBr plates.[11]

  • Measurement: IR spectra are collected continuously before, during, and after UV irradiation.[8] The decrease in the absorbance of a characteristic monomer peak (e.g., the C=C stretching vibration around 1630 cm⁻¹) is monitored over time.[9]

  • Data Analysis: The degree of conversion is calculated from the change in the peak area of the functional group. The rate of polymerization (Rp) can be determined from the slope of the conversion versus time plot.[12]

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat released during the exothermic photopolymerization reaction, providing information on the reaction kinetics and overall conversion.[13]

  • Instrumentation: A differential scanning calorimeter equipped with a UV light source.[14]

  • Sample Preparation: A small amount of the liquid formulation is placed in an open aluminum DSC pan. An empty pan is used as a reference.[15]

  • Measurement: The sample is brought to a constant temperature (isothermal conditions) and then irradiated with UV light for a specific duration. The heat flow is recorded as a function of time.[14]

  • Data Analysis: The total heat evolved is proportional to the overall monomer conversion. The rate of heat evolution is proportional to the rate of polymerization.

Visualizing the Process

The following diagrams illustrate the fundamental mechanism of benzophenone-type photoinitiators and a typical experimental workflow for their evaluation.

G cluster_0 Photoinitiation and Polymerization Pathway BP Benzophenone (BP) (Ground State) BP_s1 BP (Singlet Excited State) BP->BP_s1 UV Light (hν) BP_t1 BP (Triplet Excited State) BP_s1->BP_t1 Intersystem Crossing Ketyl Ketyl Radical BP_t1->Ketyl Hydrogen Abstraction Aminoalkyl Aminoalkyl Radical BP_t1->Aminoalkyl Hydrogen Abstraction CoI Co-initiator (e.g., Amine) CoI->Ketyl Hydrogen Abstraction CoI->Aminoalkyl Hydrogen Abstraction Monomer Monomer Aminoalkyl->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Figure 1. Mechanism of a Type II photoinitiator like benzophenone.

G cluster_1 Experimental Workflow for Photoinitiator Evaluation Formulation Formulation Preparation (Monomer + Photoinitiator + Co-initiator) UVVis UV-Vis Spectroscopy (λmax, ε) Formulation->UVVis RTIR Real-Time FT-IR (Conversion, Rp) Formulation->RTIR PhotoDSC Photo-DSC (Reaction Enthalpy, Kinetics) Formulation->PhotoDSC Migration Migration Analysis (HPLC, GC-MS) Formulation->Migration Analysis Data Analysis and Comparison UVVis->Analysis RTIR->Analysis PhotoDSC->Analysis Migration->Analysis

Figure 2. Typical experimental workflow for evaluating photoinitiator performance.

Alternatives to Benzophenone-Type Photoinitiators

While benzophenone and its derivatives are widely used, concerns about migration and yellowing have led to the development of alternative photoinitiators.[2][7]

  • Type I (α-Cleavage) Photoinitiators: These compounds, such as α-hydroxyketones (e.g., Irgacure 184) and acylphosphine oxides (e.g., TPO), undergo unimolecular bond cleavage upon UV exposure to generate two free radicals. They generally offer faster cure speeds and less yellowing compared to Type II systems.[6]

  • Polymeric/Macromolecular Photoinitiators: By incorporating the benzophenone moiety into a polymer backbone, migration of the photoinitiator and its byproducts can be significantly reduced. These can exhibit higher initiation efficiency compared to their small-molecule counterparts.[13][16]

  • Water-Soluble Photoinitiators: For biomedical applications, water solubility is a critical requirement. Modifications to the benzophenone structure to enhance water solubility are an active area of research.[17][18]

Conclusion

The selection of a photoinitiator is a critical decision that depends on the specific requirements of the application, including the desired cure speed, the thickness and color of the formulation, and regulatory considerations regarding migration. Benzophenone-type photoinitiators offer a versatile and cost-effective solution, and their performance can be fine-tuned through chemical modification. For applications demanding high speed and low yellowing, Type I photoinitiators are often preferred. In contexts where migration is a concern, such as in food packaging or biomedical devices, polymeric photoinitiators present a viable alternative. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different photoinitiator systems, enabling researchers to make data-driven decisions for their specific needs.

References

A Comparative Guide to the Quantification of 2,2'-Dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2,2'-dimethoxybenzophenone, a key compound in various industrial and pharmaceutical applications, is paramount. This guide provides an objective comparison of common analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of these methods is compared based on experimental data, and detailed methodologies are provided to support your analytical needs.

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the quantification of benzophenone derivatives, providing a comparative overview of what can be expected when analyzing this compound.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
HPLC-UV Benzophenone0.0015 µg/mL0.005 µg/mL> 0.99999.18–99.70[1]
GC-MS Benzophenone-1, -3, -834–67 ng/L-> 0.984101–107[2]
LC-MS/MS Benzophenone0.87 ng/L10.0 ng/L> 0.9980–115[3]
LC-MS/MS Benzophenone derivatives0.01–0.42 ng/mL0.001–0.100 ng/mL-79–113[4][5]

Note: Data presented is for benzophenone and its derivatives as a proxy for this compound due to the limited availability of specific data for this compound. Performance may vary depending on the specific matrix and experimental conditions.

Experimental Workflows

The choice of methodology is also influenced by the experimental workflow, from sample preparation to final analysis. The following diagrams illustrate the typical workflows for each of the discussed analytical techniques.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC UV_Detector UV Detector HPLC->UV_Detector Data_Analysis Data Analysis UV_Detector->Data_Analysis

Figure 1: HPLC-UV Experimental Workflow.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Solvent Extraction (e.g., LLE or SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC Gas Chromatograph Derivatization->GC MS Mass Spectrometer GC->MS Data_Analysis Data Analysis MS->Data_Analysis

Figure 2: GC-MS Experimental Workflow.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatograph Evaporation->LC MSMS Tandem Mass Spectrometer LC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis

Figure 3: LC-MS/MS Experimental Workflow.

Detailed Experimental Protocols

Below are generalized experimental protocols for each method, which can be adapted for the specific quantification of this compound.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used due to its simplicity and robustness for the analysis of UV-absorbing compounds.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Dilute the stock solution with the mobile phase to fall within the calibration range.[1]

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at the wavelength of maximum absorbance for this compound.

  • Method Validation:

    • Linearity: Prepare a series of standard solutions of this compound in the mobile phase over a concentration range (e.g., 0.1–8 µg/mL).[1]

    • Precision: Perform replicate injections of a standard solution and express the result as the relative standard deviation (%RSD). Intra-day precision should be ≤1.00% and inter-day precision ≤1.53%.[1]

    • Accuracy: Determine the recovery of a known amount of spiked analyte into a sample matrix.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, particularly for volatile and semi-volatile compounds.

  • Sample Preparation:

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound from the sample matrix.[2]

    • Concentrate the extract under a gentle stream of nitrogen.

    • Derivatization (e.g., silylation) may be necessary to improve the volatility and chromatographic behavior of the analyte.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., ZB-5-MS, 30 m x 0.25 mm x 0.25 µm).[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]

    • Injector: Splitless mode at a temperature of 270 °C.[2]

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 260 °C), and hold.[2]

    • Mass Spectrometer: Electron impact (EI) ionization at 70 eV. The transfer line and ion source temperatures are typically set at 280 °C and 230 °C, respectively.[2]

  • Method Validation:

    • Linearity: Prepare calibration curves by direct injection of standard solutions over a specified range (e.g., 2.5–600 µg/L).[2]

    • LOD/LOQ: Determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

  • Sample Preparation:

    • Use SPE with a suitable cartridge (e.g., C18) for sample clean-up and pre-concentration.[3]

    • Elute the analyte with a solvent like methanol.[3]

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[4]

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Method Validation:

    • Linearity: Establish calibration curves over a wide dynamic range (e.g., 10.0 to 500 ng/L).[3]

    • Accuracy and Precision: Evaluated by analyzing spiked samples at different concentration levels. Recoveries are typically expected to be between 80% and 115%, with RSDs below 15%.[3]

    • Matrix Effects: Assessed by comparing the response of the analyte in a standard solution to that in a matrix-matched standard.[3]

Conclusion

The choice of the optimal method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and robust method suitable for routine quality control where high sensitivity is not required.

  • GC-MS offers a good balance of sensitivity and selectivity and is well-suited for samples where the analyte can be easily volatilized or derivatized.

  • LC-MS/MS is the most sensitive and selective method, making it the gold standard for trace-level analysis in complex matrices such as biological fluids or environmental samples.

Researchers should carefully consider the desired limits of detection, the complexity of the sample matrix, and the available instrumentation when selecting the most appropriate quantification method. The provided protocols and performance data serve as a valuable starting point for method development and validation.

References

A Comparative Guide to Photosensitizer Performance for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of photodynamic therapy (PDT), the choice of a photosensitizer is paramount to achieving optimal therapeutic efficacy. These light-sensitive molecules are the cornerstone of PDT, dictating the efficiency of reactive oxygen species (ROS) generation, tissue penetration of light, and overall treatment outcome. This guide provides a comparative analysis of 2,2'-dimethoxybenzophenone against other commonly employed photosensitizers, offering a quantitative look at their performance characteristics.

Quantitative Performance of Common Photosensitizers

The efficacy of a photosensitizer is determined by several key photophysical parameters. The triplet quantum yield (ΦT) indicates the efficiency of forming the reactive triplet state after light absorption. The triplet state lifetime (τT) defines the duration this reactive state is available to interact with molecular oxygen. Critically, the singlet oxygen quantum yield (ΦΔ) quantifies the efficiency of producing singlet oxygen, the primary cytotoxic agent in Type II PDT.

PhotosensitizerClassTriplet Quantum Yield (ΦT)Triplet State Lifetime (τT) (µs)Singlet Oxygen Quantum Yield (ΦΔ)Solvent
BenzophenoneKetone~1.0[1]Varies with solvent~0.3[1]Acetonitrile
This compound Ketone Not Available Not Available Not Available -
Rose BengalXanthene0.76 - 0.861.2 - 1.80.75 - 0.86Ethanol, Methanol
Methylene BlueThiazine0.52 - 0.58~1.80.52[2]Water, Methanol
Photofrin® (Porfimer Sodium)Porphyrin~0.8~100.1 - 0.2Aqueous solution
Protoporphyrin IX (PpIX)Porphyrin0.6 - 0.810 - 160.5 - 0.7Various
Indocyanine Green (ICG)CyanineLowShort~0.02Water

Note: The photophysical properties of photosensitizers are highly dependent on the solvent and local environment. The values presented are representative and may vary under different experimental conditions.

Photostability: A Critical Parameter

The ability of a photosensitizer to withstand photodegradation is crucial for sustained therapeutic effect. A photostable molecule can be repeatedly excited to generate ROS, leading to more effective tumor destruction. While specific photostability data for this compound in a PDT context is unavailable, porphyrins and some modified cyanine dyes are known for their relatively good photostability.[3][4]

Photosensitizer ClassGeneral Photostability
BenzophenonesGenerally moderate to high, but context-dependent.
PorphyrinsGenerally high.
CyaninesTraditionally low, but newer derivatives show enhanced stability.[4]
Xanthenes (e.g., Rose Bengal)Moderate, can be susceptible to photobleaching.
Thiazines (e.g., Methylene Blue)Moderate.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of scientific comparison. Below are detailed methodologies for key experiments used to characterize photosensitizer performance.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

A common method for determining the singlet oxygen quantum yield is the relative method, using a well-characterized standard photosensitizer.

Workflow for Singlet Oxygen Quantum Yield Measurement

G cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_std Prepare Standard Solution (e.g., Rose Bengal) irradiate Irradiate with Monochromatic Light prep_std->irradiate prep_sample Prepare Sample Solution (this compound) prep_sample->irradiate prep_trap Prepare Singlet Oxygen Trap Solution (e.g., DPBF) prep_trap->irradiate measure Monitor Decrease in Trap Absorbance/Fluorescence irradiate->measure plot Plot ln(A₀/Aₜ) vs. Time measure->plot calculate Calculate ΦΔ using Comparative Formula plot->calculate G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare Photosensitizer Solution measure_initial Measure Initial Absorbance Spectrum (A₀) prep_sol->measure_initial irradiate Irradiate with Light Source measure_initial->irradiate measure_final Measure Absorbance Spectrum at Intervals (Aₜ) irradiate->measure_final plot Plot Aₜ/A₀ vs. Time measure_final->plot determine Determine Photodegradation Rate plot->determine G cluster_trigger PDT Insult cluster_damage Cellular Damage cluster_response Cellular Response PS Photosensitizer + Light + O₂ ROS Reactive Oxygen Species (ROS) PS->ROS Type I & II Reactions Mito Mitochondria ROS->Mito ER Endoplasmic Reticulum ROS->ER Lysosome Lysosomes ROS->Lysosome Membrane Cell Membrane ROS->Membrane Survival Survival Pathways (e.g., NF-κB, Nrf2) ROS->Survival Apoptosis Apoptosis Mito->Apoptosis Autophagy Autophagy ER->Autophagy Necrosis Necrosis Lysosome->Necrosis Membrane->Necrosis

References

Verifying the Structure of 2,2'-Dimethoxybenzophenone with ¹H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise chemical structure of synthesized compounds is a critical step in ensuring data integrity and downstream experimental success. This guide provides a comparative analysis for confirming the structure of 2,2'-dimethoxybenzophenone, with a primary focus on the application of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the expected spectral data, compare it with alternative analytical techniques, and provide a detailed experimental protocol for acquiring high-quality NMR spectra.

¹H NMR Spectral Analysis of this compound

¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shift, integration, and splitting patterns of the proton signals, a definitive structural assignment can be made.

Due to the symmetrical nature of this compound, a specific pattern of signals is anticipated in its ¹H NMR spectrum. The molecule possesses a plane of symmetry through the carbonyl group, rendering the two methoxy-substituted benzene rings chemically equivalent. Within each ring, the protons will exhibit distinct signals based on their electronic environment.

Expected ¹H NMR Data:

Based on established principles of NMR spectroscopy and typical chemical shift ranges for similar structural motifs, the following ¹H NMR data would be expected for this compound. Protons on the aromatic rings are deshielded and will appear at higher chemical shifts (downfield) compared to the protons of the methoxy groups.[1][2][3] The electronegativity of the oxygen atom in the methoxy group and the anisotropic effect of the benzene ring and the carbonyl group all influence the precise chemical shifts of the aromatic protons.[4][5]

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-6, H-6'7.8 - 8.0Doublet of doublets (dd)2H
H-4, H-4'7.4 - 7.6Triplet of doublets (td)2H
H-5, H-5'7.1 - 7.3Triplet (t)2H
H-3, H-3'6.9 - 7.1Doublet (d)2H
-OCH₃3.8 - 4.0Singlet (s)6H

Note: Predicted values are based on general chemical shift ranges and may vary slightly depending on the solvent and spectrometer frequency.

Interpreting the Spectrum:

  • Methoxy Protons (-OCH₃): A sharp singlet with an integration of 6H is expected in the range of 3.8-4.0 ppm.[6] This signal corresponds to the six equivalent protons of the two methoxy groups.

  • Aromatic Protons: The eight aromatic protons will give rise to a complex series of signals in the downfield region of the spectrum (typically 6.5-8.0 ppm).[1][3] Due to the ortho-substitution pattern, the signals for the aromatic protons are expected to be split into distinct multiplets (doublets, triplets, etc.) due to coupling with neighboring protons.[5] The specific splitting patterns and coupling constants can be used to definitively assign each proton to its position on the benzene rings.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a primary tool for structural elucidation, other analytical techniques can provide complementary information to confirm the structure of this compound.

Table 2: Comparison of Analytical Techniques for Structural Confirmation

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Provides information on the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon environments.Confirms the number and types of carbon atoms (e.g., carbonyl, aromatic, methoxy).Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.A strong absorption band around 1660-1700 cm⁻¹ confirms the presence of the ketone (C=O) group.Provides limited information on the overall connectivity of the molecule.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern.Confirms the molecular formula (C₁₅H₁₄O₃).Does not provide direct information about the connectivity of atoms.
X-ray Crystallography Provides the definitive three-dimensional structure of a crystalline compound.Unambiguous structural determination.Requires a single, high-quality crystal, which can be challenging to obtain.[7]

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound.[8][9][10][11][12]

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe.

2. NMR Instrument Setup:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Set appropriate parameters, including the number of scans, pulse width, and acquisition time, to achieve an adequate signal-to-noise ratio.

  • Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[13]

4. Data Processing and Analysis:

  • Apply Fourier transformation to the raw data to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift axis using the TMS signal.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the multiplicity (splitting pattern) of each signal to determine the number of neighboring protons.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using ¹H NMR and complementary techniques.

G Structural Confirmation Workflow for this compound cluster_synthesis Synthesis cluster_nmr ¹H NMR Analysis cluster_comparison Data Comparison & Validation Synthesis Synthesize this compound SamplePrep Sample Preparation Synthesis->SamplePrep Purified Product NMR_Acq ¹H NMR Data Acquisition SamplePrep->NMR_Acq DataProc Data Processing & Analysis NMR_Acq->DataProc CompareData Compare with Predicted Spectrum DataProc->CompareData AltMethods Alternative Analytical Methods (¹³C NMR, IR, MS) CompareData->AltMethods Discrepancy StructureConfirm Structure Confirmed CompareData->StructureConfirm Match AltMethods->StructureConfirm Consistent Data

Caption: Workflow for structural confirmation.

By following this comprehensive guide, researchers can confidently confirm the structure of this compound, ensuring the reliability of their chemical entities for further investigation and development. The combination of predictive analysis, careful experimental execution, and comparison with alternative techniques provides a robust framework for structural elucidation in a professional research setting.

References

In-Depth Comparative Guide to Benzophenone-Based UV Absorbers: A Focus on 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: Initial research for a literature review on 2,2'-dimethoxybenzophenone revealed a significant lack of available data regarding its specific applications and comparative performance. To provide a comprehensive and valuable resource for researchers, scientists, and drug development professionals, this guide will instead focus on the closely related and extensively documented compound, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (CAS 131-54-4), commonly known as Benzophenone-6 (BP-6). This compound is a prominent member of the benzophenone family of ultraviolet (UV) absorbers, and its well-established use allows for a thorough comparison and detailed analysis of its performance.

Introduction to 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (Benzophenone-6)

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone is a highly effective, broad-spectrum organic UV absorber. Its molecular structure, featuring two hydroxyl and two methoxy groups on the benzophenone backbone, enables it to absorb UV radiation across a wide range of the UV spectrum, from 280 to 400 nm. This property makes it an invaluable additive in a variety of materials to prevent photodegradation. Upon absorbing UV energy, the molecule converts it into harmless thermal energy, which is then dissipated.[1] Its primary applications are as a light stabilizer in plastics, coatings, and as an active ingredient in sunscreens and other personal care products.[2]

Performance Comparison with Alternative UV Absorbers

The selection of a UV absorber is critical and depends on the specific application, desired level of protection, and compatibility with the host material. Benzophenone-6 is often chosen for its broad UV absorption and good compatibility with various polymers.[1]

Qualitative Comparison:

UV Absorber ClassKey AdvantagesKey DisadvantagesPrimary Applications
Benzophenones (e.g., BP-6) Broad-spectrum UV absorption (UVA and UVB), good compatibility with polymers, cost-effective.[1][3]Can migrate from polymers over time, potential for some derivatives to have endocrine-disrupting effects (less so for BP-6 compared to others like Oxybenzone/BP-3).Plastics, coatings, sunscreens, adhesives.[4]
Benzotriazoles (e.g., Octrizole) High efficacy, excellent photostability, strong UVA absorption.[3]Can be more expensive than benzophenones.High-performance coatings, automotive finishes, plastics requiring long-term durability.[3]
Hindered Amine Light Stabilizers (HALS) Do not absorb UV radiation but scavenge free radicals formed by UV exposure, providing long-term thermal and light stability. Effective at low concentrations.Not effective in acidic environments (e.g., PVC) unless a non-basic variant is used.[5]Polyolefins (polypropylene, polyethylene), automotive plastics.

Quantitative Data Summary:

ParameterValueSignificance
Chemical Name 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone-
CAS Number 131-54-4-
Molecular Formula C₁₅H₁₄O₅-
Molecular Weight 274.27 g/mol Affects migration and solubility.
UV Absorption Maxima (λmax) 284 nm and 340 nmIndicates strong absorption in both the UVB and UVA regions.[6]
UV Absorption Range 280 - 400 nmConfirms broad-spectrum protection.[7]
Purity (typical) ≥99.0% (HPLC)High purity ensures consistent performance.[4]
Melting Point 133-136 °CRelevant for processing conditions in plastics manufacturing.[8]
Solubility Soluble in acetone, ethanol; insoluble in water.Determines compatibility with different formulations.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of UV absorbers. Below are protocols for the synthesis of Benzophenone-6 and for determining the UV protection factor of materials containing UV absorbers.

Synthesis of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

This protocol is based on a two-step synthesis method described in the patent literature.[9]

Step 1: Synthesis of the Intermediate 2,2',4,4'-Tetramethoxybenzophenone

  • Reaction Setup: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, place 13.8g of m-dimethoxybenzene.

  • Catalyst Addition: Add 0.15g of azobisisobutyronitrile (AIBN) as a catalyst.

  • Reagent Addition: Add 30ml of oxalyl chloride to the flask.

  • Reaction Conditions: Heat the mixture to 70-80°C and stir for 1.5 hours.

  • Work-up: After the reaction is complete, cool the mixture and add water to hydrolyze the remaining oxalyl chloride. Filter the solid product, which is the intermediate 2,2',4,4'-tetramethoxybenzophenone, and dry it.

Step 2: Demethylation to form 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

  • Reaction Setup: In a flask, combine the intermediate product from Step 1 with a Lewis acid such as aluminum chloride (AlCl₃) in an organic solvent like dichloroethane.[10]

  • Reaction Conditions: Stir the mixture at 50°C for 2-3 hours.

  • Work-up: After the reaction, add water to hydrolyze the reaction mixture. Separate the organic layer.

  • Purification: Perform rotary evaporation to remove the solvent, followed by recrystallization to obtain the final product, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone.

Determination of Sun Protection Factor (SPF) in vitro

This spectrophotometric method provides a rapid and ethical alternative to in vivo testing on human subjects.[11]

  • Sample Preparation: Accurately weigh 1.0g of the sunscreen product and dissolve it in 100mL of an appropriate solvent (e.g., ethanol). Sonicate to ensure complete dissolution and then filter the solution.

  • Spectrophotometric Analysis: Dilute the stock solution to an appropriate concentration. Using a calibrated UV-Vis spectrophotometer, measure the absorbance of the sample in a 1 cm quartz cuvette at 5 nm intervals from 290 to 320 nm.

  • SPF Calculation: The Sun Protection Factor (SPF) can be calculated using the Mansur equation:

    SPF = CF × Σ (EE(λ) × I(λ) × Abs(λ)) (from 290 to 320 nm)

    Where:

    • CF = Correction Factor (typically 10)

    • EE(λ) = Erythemal effect spectrum

    • I(λ) = Solar intensity spectrum

    • Abs(λ) = Absorbance of the sunscreen solution at wavelength λ

    The values for EE(λ) × I(λ) are constants determined from standardized data.[11]

Measurement of Ultraviolet Protection Factor (UPF) for Fabrics

This protocol is based on standardized methods for assessing the UV protection of textiles.[12]

  • Instrumentation: A UV-Vis spectrophotometer equipped with an integrating sphere accessory is required.

  • Sample Preparation: Mount a swatch of the fabric to be tested at the transmittance port of the integrating sphere.

  • Data Collection: Collect the transmission spectra of the fabric sample from 280 to 400 nm at specified intervals (e.g., 1 nm).

  • UPF Calculation: The UPF is calculated using the following formula, which takes into account the solar spectral irradiance and the erythemal weighting factor at each wavelength:

    UPF = [Σ E(λ) S(λ) Δλ] / [Σ E(λ) S(λ) T(λ) Δλ]

    Where:

    • E(λ) = Relative erythemal effectiveness

    • S(λ) = Solar spectral irradiance

    • T(λ) = Spectral transmittance of the fabric

    • Δλ = Wavelength interval

Visualizations

The following diagrams illustrate the synthesis pathway of Benzophenone-6 and a typical workflow for evaluating the UV protection of a plastic material.

G Synthesis of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Demethylation m-Dimethoxybenzene m-Dimethoxybenzene Reaction_1 Reaction at 70-80°C m-Dimethoxybenzene->Reaction_1 Oxalyl_Chloride Oxalyl_Chloride Oxalyl_Chloride->Reaction_1 AIBN_Catalyst AIBN_Catalyst AIBN_Catalyst->Reaction_1 Intermediate 2,2',4,4'-Tetramethoxybenzophenone Reaction_1->Intermediate Reaction_2 Reaction at 50°C Intermediate->Reaction_2 Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Reaction_2 Purification Hydrolysis, Separation, Recrystallization Reaction_2->Purification Final_Product 2,2'-Dihydroxy-4,4'- dimethoxybenzophenone Purification->Final_Product

Caption: Synthesis pathway for Benzophenone-6.

G Workflow for Evaluating UV Protection in Plastics Start Start: Select Polymer Add_BP6 Incorporate BP-6 (and other additives) into polymer matrix Start->Add_BP6 Processing Melt processing (e.g., extrusion, molding) Add_BP6->Processing Sample_Prep Prepare standardized plaques or films Processing->Sample_Prep UV_Exposure Expose samples to accelerated UV weathering Sample_Prep->UV_Exposure Performance_Test Measure changes in color, gloss, and mechanical properties UV_Exposure->Performance_Test Comparison Compare with control (no UV absorber) and alternative absorbers Performance_Test->Comparison End End: Evaluate Performance Comparison->End

Caption: UV protection evaluation workflow.

Conclusion

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone (Benzophenone-6) is a versatile and effective broad-spectrum UV absorber with significant applications in the protection of plastics, coatings, and personal care products from photodegradation. While it is part of a larger family of benzophenone-based UV absorbers, its specific substitution pattern provides a desirable balance of broad UV coverage and compatibility with various materials. When compared to other classes of UV stabilizers, such as benzotriazoles and HALS, the choice of Benzophenone-6 will depend on the specific requirements of the application, including the necessary range of UV protection, the processing conditions, and cost considerations. The provided experimental protocols offer a framework for the synthesis and evaluation of this important UV absorber, enabling researchers to make informed decisions for their material protection needs.

References

A Guide to Inter-Laboratory Comparison of 2,2'-Dimethoxybenzophenone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of 2,2'-dimethoxybenzophenone, a compound structurally related to benzophenones used as UV filters and photoinitiators. While specific inter-laboratory trial data for this compound is not publicly available, this document outlines proposed analytical methodologies, a hypothetical study design, and comparative data based on established practices for similar compounds. The information herein is intended to assist researchers, scientists, and drug development professionals in establishing robust and reproducible analytical protocols.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency tests (PT), are a critical component of a laboratory's quality assurance program.[1][2][3][4] They serve to evaluate the performance of individual laboratories for specific tests or measurements and to monitor their ongoing competence.[1][5] By analyzing identical samples, participating laboratories can compare their results against each other and a predetermined reference value, thereby ensuring the accuracy and comparability of their data.[1] The International Organization for Standardization (ISO) provides guidelines for proficiency testing, such as ISO/IEC 17043, which outlines the general requirements for PT schemes.[2]

Proposed Analytical Methodologies

The choice of an appropriate analytical method is crucial for the accurate quantification of this compound. Based on methods validated for other benzophenone derivatives, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are proposed as suitable techniques.

Experimental Protocol 1: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of benzophenone derivatives in various matrices, including cosmetics and food packaging.[6][7][8][9][10]

1. Sample Preparation (Cosmetic Cream Matrix)

  • Accurately weigh approximately 1 gram of the cosmetic cream sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and vortex for 5 minutes to disperse the sample.

  • Place the tube in an ultrasonic bath for 30 minutes to ensure complete extraction.[8]

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[8]

2. HPLC-UV Instrumentation and Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detector Wavelength: 288 nm.

  • Quantification: External standard calibration curve prepared with this compound reference standards of known concentrations.

Experimental Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the identification and quantification of semi-volatile organic compounds like benzophenone derivatives.[11][12][13] A derivatization step is often employed to improve the chromatographic properties of polar analytes.[11]

1. Sample Preparation and Derivatization

  • Perform the same extraction procedure as described for the HPLC method.

  • Transfer 1 mL of the filtered extract into a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.[11]

  • Seal the vial and heat at 70°C for 30 minutes to complete the derivatization reaction.

  • Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Conditions

  • GC Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Splitless.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized this compound.

Proposed Inter-Laboratory Comparison Design

The following outlines a proposed design for a this compound ILC.

  • Objective: To assess the performance of participating laboratories in the quantification of this compound in a cosmetic cream matrix.

  • Participants: A minimum of 10-15 laboratories from various organizations to ensure statistical significance.

  • Test Material: A cosmetic cream base spiked with a known concentration of this compound. Homogeneity and stability of the test material must be established prior to distribution.

  • Methodology: Participants may use either the provided HPLC-UV or GC-MS methods, or their own validated in-house method.

  • Data Reporting: Laboratories will be required to report their individual replicate results, the mean, standard deviation, and the analytical method used.

  • Statistical Analysis: The collected data will be analyzed according to ISO 5725. Performance will be evaluated using z-scores, which compare the participant's deviation from the assigned value with an established standard deviation.[1]

Data Presentation: Hypothetical ILC Results

The tables below present hypothetical data from a simulated inter-laboratory comparison to illustrate how results would be presented.

Table 1: Hypothetical Quantitative Results for this compound in Spiked Cosmetic Cream (Assigned Value = 50.0 µg/g)

Laboratory IDMethod UsedResult 1 (µg/g)Result 2 (µg/g)Result 3 (µg/g)Mean (µg/g)Std. Dev.z-score
Lab 01HPLC-UV51.250.851.551.20.350.48
Lab 02GC-MS48.549.148.848.80.30-0.48
Lab 03HPLC-UV53.554.153.853.80.301.52
Lab 04HPLC-UV49.549.950.149.80.31-0.08
Lab 05GC-MS50.551.050.750.70.250.28
Lab 06HPLC-UV47.146.847.547.10.35-1.16
Lab 07GC-MS52.151.852.452.10.300.84
Lab 08HPLC-UV55.956.556.256.20.302.48*
Lab 09GC-MS49.248.949.549.20.30-0.32
Lab 10HPLC-UV50.951.351.151.10.200.44

Note: A z-score > |2| is generally considered questionable, and > |3| is unsatisfactory.

Table 2: Comparison of Method Performance Characteristics (Hypothetical Data)

ParameterHPLC-UVGC-MSAcceptance Criteria (ICH Q2(R2))
Precision (RSD%)
Repeatability2.5%1.8%< 2%
Intermediate Precision3.1%2.5%< 3%
Accuracy (% Recovery) 98.5% - 102.1%99.2% - 101.5%98.0% - 102.0%
Linearity (R²) 0.99920.9998≥ 0.999
Limit of Quantitation (LOQ) 1.0 µg/g0.1 µg/gDependent on application
Robustness PassedPassedNo significant effect on results

Visualizations

The following diagrams illustrate the workflow of the inter-laboratory comparison and the analytical procedure.

ILC_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation P1 Define ILC Objectives and Protocol P2 Prepare & Validate Test Material P1->P2 P3 Recruit Participating Laboratories P2->P3 E1 Distribute Test Material & Instructions P3->E1 E2 Laboratories Perform Analysis E1->E2 E3 Submit Results to Coordinator E2->E3 V1 Statistical Analysis of Data (z-scores) E3->V1 V2 Generate ILC Report V1->V2 V3 Distribute Report to Participants V2->V3 Conclusion Conclusion V3->Conclusion Sample_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Instrumental Analysis S1 Weigh Sample S2 Add Solvent (Methanol) S1->S2 S3 Ultrasonic Extraction S2->S3 S4 Centrifuge & Filter S3->S4 A1 HPLC-UV Analysis S4->A1 A2 Derivatization (BSTFA) S4->A2 D Data Processing & Quantification A1->D A3 GC-MS Analysis A2->A3 A3->D

References

2,2'-Dimethoxybenzophenone vs. Benzophenone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of photochemistry and its applications in drug development and material science, the choice of a photosensitizer is critical. Benzophenone, a widely studied and utilized photosensitizer, serves as a benchmark. However, substituted benzophenones, such as 2,2'-dimethoxybenzophenone, offer the potential for modified and improved properties. This guide provides a detailed comparison of this compound and benzophenone, offering insights into their respective advantages based on available data and established photochemical principles.

I. Overview of Photophysical and Photochemical Properties

Benzophenones are known for their efficient intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁), making them excellent triplet photosensitizers.[1] The triplet state is a relatively long-lived, high-energy species that can initiate a variety of chemical reactions. The substitution pattern on the benzophenone core can significantly influence its photophysical properties, solubility, and reactivity.

While direct comparative experimental data for this compound versus benzophenone is limited in publicly available literature, we can infer potential advantages based on the effects of methoxy substitution. The methoxy groups at the 2 and 2' positions are expected to introduce steric and electronic effects that can alter the molecule's conformation and excited-state characteristics.

Table 1: Comparison of Physicochemical and Photochemical Properties

PropertyBenzophenoneThis compound (Predicted/Inferred)
Molar Mass 182.22 g/mol 242.27 g/mol
UV Absorption Max (λmax) ~250 nm, ~340 nm in various solventsLikely red-shifted compared to benzophenone due to methoxy groups
Intersystem Crossing (ISC) Quantum Yield (Φ_ISC) Nearly 1.0[1]Expected to be high, but potentially altered by steric hindrance
Triplet State Energy (E_T) ~69 kcal/molPotentially lower than benzophenone due to electronic effects
Solubility Soluble in many organic solvents, sparingly soluble in waterLikely increased solubility in a wider range of organic solvents
Photostability Moderately stable, can undergo photoreductionPotentially higher photostability due to steric protection of the carbonyl group

II. Key Advantages of this compound

Based on its structure, this compound may offer several advantages over unsubstituted benzophenone:

  • Enhanced Solubility: The presence of two methoxy groups is likely to increase the solubility of this compound in a broader range of organic solvents. This is a significant advantage in formulation development for various applications, including photopolymerization and as a component in drug delivery systems.

  • Modified Photophysical Properties: The electron-donating nature of the methoxy groups can influence the energy levels of the excited states. This may lead to a red-shift in the UV absorption spectrum, allowing for excitation at longer, less damaging wavelengths. The triplet state energy might also be modulated, which could be beneficial for selectively sensitizing specific reactions.

  • Increased Photostability: The steric bulk of the methoxy groups in the ortho positions could potentially hinder intermolecular reactions of the excited triplet state, such as hydrogen abstraction from the solvent or other molecules. This could lead to increased photostability of this compound compared to benzophenone, a desirable trait for long-term applications.

  • Reduced Side Reactions: The steric hindrance around the carbonyl group might also suppress certain side reactions, leading to cleaner photochemical processes and higher yields of the desired product.

III. Experimental Protocols

To empirically validate the proposed advantages, a series of comparative experiments are necessary. Below are detailed protocols for key experiments.

A. Determination of Photophysical Properties

1. UV-Vis Absorption Spectroscopy:

  • Objective: To determine and compare the absorption maxima (λmax) and molar extinction coefficients (ε) of benzophenone and this compound.

  • Protocol:

    • Prepare stock solutions of known concentrations of each compound in a suitable solvent (e.g., acetonitrile, methanol).

    • Prepare a series of dilutions from the stock solutions.

    • Record the UV-Vis absorption spectra for each dilution using a spectrophotometer over a range of 200-400 nm.

    • Determine λmax from the spectra.

    • Plot absorbance at λmax versus concentration and determine ε from the slope using the Beer-Lambert law (A = εcl).

2. Fluorescence and Phosphorescence Spectroscopy:

  • Objective: To determine the fluorescence and phosphorescence emission spectra and quantum yields.

  • Protocol:

    • Prepare dilute, degassed solutions of each compound in a suitable solvent.

    • Record the fluorescence emission spectrum by exciting at the respective λmax.

    • Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

    • At low temperature (e.g., 77 K in a frozen matrix), record the phosphorescence emission spectrum and lifetime.

3. Transient Absorption Spectroscopy:

  • Objective: To determine the triplet state lifetime (τ_T) and the quantum yield of intersystem crossing (Φ_ISC).[2][3]

  • Protocol:

    • Use a laser flash photolysis setup.

    • Excite a degassed solution of the compound with a short laser pulse (e.g., Nd:YAG laser at 355 nm).

    • Monitor the change in absorbance at the wavelength corresponding to the triplet-triplet absorption maximum (typically around 530 nm for benzophenones) as a function of time.

    • The decay of the transient absorption signal corresponds to the triplet state lifetime.

    • Determine Φ_ISC using the comparative method with a standard of known Φ_ISC (e.g., benzophenone itself).

B. Evaluation of Photosensitizing Efficiency

A common method to evaluate the efficiency of a photosensitizer is to measure its ability to promote a well-characterized photochemical reaction, such as an isomerization or a cycloaddition.

Experimental Workflow for Comparing Photosensitizing Efficiency:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sol Prepare equimolar solutions of: - Benzophenone (BP) - this compound (DMBP) - Substrate (e.g., cis-stilbene) prep_samples Prepare reaction mixtures in quartz cuvettes: 1. Substrate only (Control) 2. Substrate + BP 3. Substrate + DMBP prep_sol->prep_samples irradiate Irradiate samples with a UV lamp (e.g., 350 nm) for specific time intervals prep_samples->irradiate monitor Monitor the reaction progress by: - UV-Vis Spectroscopy - HPLC - GC-MS irradiate->monitor calc_quantum_yield Calculate the quantum yield (Φ) of the reaction for each photosensitizer monitor->calc_quantum_yield compare Compare the Φ values to determine the relative photosensitizing efficiency calc_quantum_yield->compare

Caption: Workflow for comparing the photosensitizing efficiency of benzophenone and this compound.

IV. Signaling Pathways and Mechanistic Insights

The primary mechanism of action for benzophenone-type photosensitizers involves the following steps:

  • Photoexcitation: Absorption of a photon promotes the molecule to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The molecule rapidly and efficiently transitions to the more stable triplet state (T₁).

  • Energy Transfer or Electron Transfer: The triplet-state photosensitizer can then interact with other molecules (substrates) in two main ways:

    • Energy Transfer: The triplet sensitizer transfers its energy to a substrate molecule, promoting the substrate to its triplet state, which can then undergo a chemical reaction.

    • Electron Transfer: The triplet sensitizer can act as an electron donor or acceptor, initiating a radical-ion cascade.

G S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 hν (Absorption) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence / Non-radiative decay Substrate_T1 Substrate (T₁) T1->Substrate_T1 Energy Transfer Substrate_S0 Substrate (S₀) Product Product Substrate_T1->Product Reaction

Caption: Simplified Jablonski diagram illustrating the photosensitization process by a benzophenone derivative.

The introduction of methoxy groups in this compound can influence the rates of these processes. For instance, steric hindrance might affect the efficiency of energy or electron transfer to bulky substrates.

V. Conclusion

References

Spectroscopic Data Comparison: 2,2'-, 3,3'-, and 4,4'-Dimethoxybenzophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of dimethoxybenzophenone isomers. This guide provides a detailed comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols.

The structural elucidation of isomers is a critical task in chemical research and drug development, where subtle differences in molecular architecture can lead to significant variations in physical, chemical, and biological properties. This guide focuses on the spectroscopic differentiation of three common isomers of dimethoxybenzophenone: 2,2'-dimethoxybenzophenone, 3,3'-dimethoxybenzophenone, and 4,4'-dimethoxybenzophenone. By leveraging the power of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we can effectively distinguish between these closely related compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three dimethoxybenzophenone isomers. These values are compiled from various spectral databases and commercial suppliers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the chemical environment of protons in a molecule. The chemical shifts (δ) of the aromatic and methoxy protons are particularly useful for distinguishing between the isomers.

Compound Aromatic Protons (δ, ppm) Methoxy Protons (δ, ppm)
This compound 7.80 - 6.90 (m)~3.70 (s)
3,3'-Dimethoxybenzophenone 7.40 - 6.95 (m)[1]~3.82 (s)[1]
4,4'-Dimethoxybenzophenone 7.81 (d), 6.98 (d)3.90 (s)

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insights into the carbon framework of a molecule. The chemical shifts of the carbonyl, aromatic, and methoxy carbons are key identifiers.

Compound Carbonyl Carbon (C=O) (δ, ppm) Aromatic Carbons (δ, ppm) Methoxy Carbon (-OCH₃) (δ, ppm)
This compound ~196.5~157.0, 132.5, 130.0, 120.5, 111.5~55.5
3,3'-Dimethoxybenzophenone ~195.7[1]~159.5, 139.0, 129.0, 121.0, 118.0, 113.5[1]~55.4[1]
4,4'-Dimethoxybenzophenone 194.2163.2, 132.3, 130.2, 113.555.5

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The carbonyl (C=O) stretch is a prominent feature in the IR spectra of these compounds.

Compound C=O Stretch (cm⁻¹) C-O Stretch (cm⁻¹) Aromatic C-H Stretch (cm⁻¹)
This compound ~1670~1250~3070
3,3'-Dimethoxybenzophenone ~1660[1]~1250[1]>3000[1]
4,4'-Dimethoxybenzophenone 164712553010
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (m/z) and key fragment ions are useful for identification.

Compound Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z)
This compound 242211, 135, 107, 77
3,3'-Dimethoxybenzophenone 242[1]211, 135, 107, 77[1]
4,4'-Dimethoxybenzophenone 242135 (base peak), 107, 77

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dimethoxybenzophenone isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more). Proton decoupling is used to simplify the spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid dimethoxybenzophenone isomer directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the dimethoxybenzophenone isomer (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS to generate ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualization of the Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the 2,2'-, 3,3'-, and 4,4'-dimethoxybenzophenone isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Dimethoxybenzophenone Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis & Comparison 2,2'-isomer 2,2'-isomer NMR NMR Spectroscopy (¹H & ¹³C) 2,2'-isomer->NMR IR IR Spectroscopy 2,2'-isomer->IR MS Mass Spectrometry 2,2'-isomer->MS 3,3'-isomer 3,3'-isomer 3,3'-isomer->NMR 3,3'-isomer->IR 3,3'-isomer->MS 4,4'-isomer 4,4'-isomer 4,4'-isomer->NMR 4,4'-isomer->IR 4,4'-isomer->MS NMR_Data Chemical Shifts Coupling Patterns NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Workflow for the spectroscopic differentiation of dimethoxybenzophenone isomers.

References

Safety Operating Guide

Proper Disposal of 2,2'-Dimethoxybenzophenone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,2'-Dimethoxybenzophenone is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure that researchers, scientists, and drug development professionals can manage this chemical waste stream effectively and in compliance with regulations.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound can cause skin, eye, and respiratory irritation.[1][2][3] Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye ProtectionTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4]
Body ProtectionLaboratory coat, long-sleeved clothing. For larger quantities, consider a full protection suit.[3]
Respiratory ProtectionIf dust or aerosols are generated, use a NIOSH-approved respirator.

II. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste under US EPA guidelines (40 CFR Parts 261.3).[1]

Step 1: Waste Identification and Segregation

  • Clearly label this compound waste with the words "Hazardous Waste" and the full chemical name. Do not use abbreviations.[5]

  • Segregate this compound waste from other incompatible waste streams. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[6]

Step 2: Containerization

  • Use a leak-proof, sealable container made of a material compatible with this compound.[7][8]

  • Ensure the container is in good condition, free from cracks or rust.[5]

  • Do not overfill the container; leave at least one inch of headroom to allow for expansion.[6]

  • Keep the waste container securely capped at all times, except when adding waste.[5][8]

Step 3: On-Site Accumulation

  • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[6][9]

  • The SAA must be inspected weekly for any signs of leakage.[6]

Step 4: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5]

  • The recommended disposal method is controlled incineration at a licensed chemical destruction plant, potentially with flue gas scrubbing.[2] Another option is to dissolve or mix the material with a combustible solvent and burn it in a chemical scrubber.[4]

  • Crucially, do not discharge this compound into drains or sewer systems. [2][4]

III. Management of Spills and Contaminated Materials

In the event of a small spill, the following procedure should be followed:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, dampen the solid spill material with alcohol to prevent dust generation.[10]

  • Carefully transfer the dampened material into a suitable container for hazardous waste.[10]

  • Use absorbent paper dampened with alcohol to clean up any remaining material.[10]

  • Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal as hazardous waste.[10]

  • Wash the contaminated surface with alcohol, followed by a strong soap and water solution.[10]

Any materials, such as labware or gloves, that come into contact with this compound should be treated as hazardous waste and disposed of accordingly.

IV. Disposal of Empty Containers

Chemical containers that have held this compound are not considered empty until they have been properly decontaminated.[7]

Container Decontamination Protocol
Step 1
Step 2
Step 3
Step 4

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound A Unused or Waste This compound B Is it a surplus, non-recyclable material? A->B C Offer to a licensed disposal company B->C Yes D Is it a small spill? B->D No E Dampen with alcohol, collect in a sealed container D->E Yes F Is the container empty? D->F No I Label as Hazardous Waste and store in SAA E->I G Triple-rinse with solvent, collect rinsate as hazardous waste F->G Yes F->I No H Dispose of rinsed container in regular trash/recycling G->H J Arrange for professional disposal (e.g., incineration) I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2,2',4,4'-Tetrahydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Note: The safety information provided below is for 2,2',4,4'-Tetrahydroxybenzophenone (CAS No. 131-55-5) . Searches for "2,2'-Dimethoxybenzophenone" with its specific CAS number consistently yielded data for this related compound. It is crucial to verify the chemical identity of your substance before proceeding with handling.

This guide furnishes immediate safety, operational, and disposal protocols for researchers, scientists, and professionals in drug development who are working with 2,2',4,4'-Tetrahydroxybenzophenone.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative safety and physical data for 2,2',4,4'-Tetrahydroxybenzophenone.

ParameterValue
CAS Number 131-55-5[1][2]
Molecular Formula C₁₃H₁₀O₅[2]
Molecular Weight 246.22 g/mol
Appearance Yellow Powder/Solid[1]
Melting Point 200 - 203 °C (392 - 397.4 °F)[1]
Signal Word Warning[1][2]
GHS Hazard Classifications Acute Toxicity, Oral (Category 4)[2], Skin Irritation (Category 2)[1], Serious Eye Irritation (Category 2)[1], Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory system)[1], Skin Sensitization (Category 1A)

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step protocol is mandatory for the safe handling of 2,2',4,4'-Tetrahydroxybenzophenone in a laboratory environment.

1. Engineering Controls & Preparation:

  • All work must be conducted in a well-ventilated area; use of a chemical fume hood is strongly recommended.[1]

  • Confirm that a functional eyewash station and safety shower are immediately accessible and in close proximity to the workstation.

  • Keep the chemical container tightly sealed when not in active use.[1]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or safety glasses with side shields compliant with OSHA regulation 29 CFR 1910.133 or European Standard EN166 are required.[3]

  • Skin Protection:

    • Wear suitable chemical-resistant gloves at all times.[1][2]

    • A lab coat or other appropriate protective clothing must be worn to prevent skin exposure.[1][2]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved N95 dust mask or a higher level of respiratory protection must be used.

3. Handling Procedures:

  • Actively avoid the generation of dust and inhalation of airborne particles.[1]

  • Prevent all contact with eyes, skin, and clothing.[1]

  • Thoroughly wash hands with soap and water immediately after handling the substance.[1][2]

  • Eating, drinking, or smoking is strictly prohibited in the designated handling area.[1][2]

4. First Aid Measures:

  • If Inhaled: Relocate the individual to an area with fresh air. If breathing becomes difficult, contact a poison center or physician for guidance.[1]

  • In Case of Skin Contact: Immediately rinse the affected skin area with copious amounts of soap and water. Should irritation develop or persist, seek medical attention. Contaminated clothing must be removed and laundered before reuse.[1][4]

  • In Case of Eye Contact: Cautiously rinse the eyes with water for several minutes. If contact lenses are worn, remove them if it is safe to do so and continue rinsing. If eye irritation persists, obtain medical advice or attention.[1]

  • If Swallowed: If the individual feels unwell, contact a poison control center or a physician. Rinse the mouth thoroughly with water.[1][2]

Disposal Plan

The proper disposal of 2,2',4,4'-Tetrahydroxybenzophenone and associated waste is imperative for environmental protection and personnel safety.

1. Waste Collection:

  • All chemical waste must be collected in a suitable, clearly labeled, and securely closed container.[1][4]

  • Do not comingle this waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.

2. Spill Cleanup:

  • In the event of a small spill, carefully sweep up the solid material, ensuring that dust generation is minimized.[1]

  • Place the collected material into a designated, sealed container for hazardous waste disposal.[1][4]

3. Final Disposal:

  • The chemical waste and any contaminated materials must be disposed of through a licensed and approved hazardous waste disposal facility.[1][4]

  • Strictly adhere to all local, state, and federal regulations governing hazardous waste disposal.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling and disposal of 2,2',4,4'-Tetrahydroxybenzophenone.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) prep_setup Set up in a Ventilated Area (Chemical Fume Hood) prep_ppe->prep_setup handle_weigh Weighing and Transfer prep_setup->handle_weigh handle_reaction Use in Experimental Protocol handle_weigh->handle_reaction cleanup_spill Clean any Spills handle_reaction->cleanup_spill cleanup_decon Decontaminate Work Surfaces cleanup_spill->cleanup_decon disp_collect Collect Waste in Labeled Container cleanup_decon->disp_collect disp_dispose Dispose via Approved Waste Stream disp_collect->disp_dispose end Safe Completion disp_dispose->end End of Process

Caption: Workflow for the safe handling and disposal of 2,2',4,4'-Tetrahydroxybenzophenone.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.